4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-fluoro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQHVEASBVESSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660234 | |
| Record name | {4-Fluoro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-21-3 | |
| Record name | B-[4-Fluoro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Fluoro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid CAS number
An In-Depth Technical Guide to 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry
This guide provides a comprehensive technical overview of this compound, a specialized building block for researchers in synthetic organic chemistry and drug discovery. We will delve into its synthesis, guided by mechanistic principles, explore its strategic value in medicinal chemistry, and provide a field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Introduction and Structural Clarification
This compound is a highly functionalized phenylboronic acid derivative. Such reagents are instrumental in modern synthetic chemistry for the construction of complex biaryl systems, which form the core of numerous pharmaceutical agents. The specific substitution pattern of this molecule—a fluorine atom and an isopropylamide group—offers medicinal chemists a powerful combination of tools to modulate the pharmacokinetic and pharmacodynamic properties of target molecules.
It is critical to address a point of potential ambiguity regarding its isomeric structure. While this guide focuses on the "4-Fluoro-3-carbamoyl" substitution pattern, researchers should be aware that the commercially indexed CAS Number 874289-16-4 refers to the isomer (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid .[1] Due to the scarcity of specific experimental data for the titular compound, this guide will leverage established principles of organic chemistry and data from closely related structural analogs to provide an authoritative and practical resource.
Physicochemical and Safety Data
The properties of a reagent are fundamental to its handling, storage, and application. Below is a summary of the computed data for the target molecule and experimental data for closely related analogs.
| Property | Value / Information | Source |
| IUPAC Name | (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid | - |
| CAS Number | Not explicitly indexed. Isomer is 874289-16-4. | [1] |
| Molecular Formula | C₁₀H₁₃BFNO₃ | Computed |
| Molecular Weight | 225.03 g/mol | Computed |
| Appearance | Expected to be a white to off-white crystalline powder. | Analogy to[2] |
| Melting Point | Not available. Analog (4-Fluoro-3-(methoxycarbonyl)phenylboronic acid) melts at 255 °C. | [2] |
| Storage | Store at -20°C under an inert atmosphere. Boronic acids can be moisture sensitive. | Analogy to[3] |
| GHS Hazard | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | Analogy to[4] |
Synthesis via Directed ortho-Metalation (DoM)
The most logical and regioselective synthetic route to this compound is through Directed ortho-Metalation (DoM). This strategy leverages the powerful directing ability of the amide functional group to achieve lithiation at a specific, adjacent position on the aromatic ring.
Mechanistic Rationale
The causality behind this synthetic choice is rooted in the principles of kinetic acidity and chelation. The N-isopropylcarbamoyl group serves as an excellent Directed Metalation Group (DMG).[5] The mechanism proceeds as follows:
-
Chelation: An organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), coordinates to the Lewis basic oxygen and nitrogen atoms of the amide group. This pre-complexation step brings the lithium base into close proximity with the ortho protons of the ring.[6][7]
-
Deprotonation: The coordinated base selectively abstracts a proton from the C2 position. This position is kinetically favored over the C4 position due to the powerful directing nature of the amide DMG, which overrides the weaker directing effect of the fluorine atom. The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.
-
Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is then "quenched" by adding an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). The aryllithium attacks the boron atom, displacing one of the alkoxy groups.
-
Hydrolysis: Finally, acidic workup (e.g., with aqueous HCl) hydrolyzes the resulting boronate ester to yield the desired boronic acid product.[8]
Synthetic Workflow Diagram
The following diagram illustrates the step-by-step synthesis from the readily available precursor, 2-fluoro-N-isopropylbenzamide.
Caption: Directed ortho-Metalation (DoM) synthesis workflow.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
This boronic acid is primarily designed as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl linkages that are ubiquitous in pharmaceuticals.[9][10]
Strategic Value of the Substituents
The choice of this specific reagent is deliberate, as each functional group imparts desirable properties to a potential drug candidate:
-
Fluorine Atom: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[11] Its high electronegativity can lower the pKa of nearby basic groups, potentially improving oral bioavailability.[12] Furthermore, the strength of the C-F bond makes it an effective tool to block sites of metabolic oxidation, thereby increasing the drug's half-life.[13][14] Fluorine can also engage in favorable protein-ligand interactions, enhancing binding affinity.[15]
-
Isopropylcarbamoyl Group: This group is a versatile hydrogen bond donor (N-H) and acceptor (C=O). These interactions are critical for specific and high-affinity binding to biological targets like enzyme active sites or receptors. The isopropyl group provides steric bulk, which can be used to control the molecule's conformation and optimize its fit within a binding pocket.
-
Boronic Acid Moiety: This is the reactive handle for the Suzuki coupling. After the reaction, it is no longer present in the final molecule. Its purpose is to serve as a stable, yet reactive, precursor for the desired aryl fragment.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[16]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling using a functionalized boronic acid like the one discussed. This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring reproducibility and success.
Protocol: Synthesis of a Biaryl Compound
Objective: To couple this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Reagents & Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation (Trustworthiness): To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and SPhos (0.02-0.04 eq).
-
Causality: Using an excess of the boronic acid accounts for potential homocoupling or degradation. A strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without hydrolyzing other functional groups.[17] The Pd₂(dba)₃/SPhos catalyst system is highly active and suitable for coupling both electron-rich and electron-poor aryl halides.
-
-
Inert Atmosphere (System Validation): Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The active Pd(0) species is highly sensitive to oxygen and will be deactivated through oxidation. Establishing and maintaining an inert atmosphere is the single most critical factor for a successful reaction.[16]
-
-
Solvent Addition: Through the septum, add anhydrous toluene and deionized water via syringe to create a ~0.1 M solution with respect to the aryl bromide (e.g., 10:1 Toluene:Water ratio). The solvent mixture should be degassed beforehand by bubbling with argon for 15-20 minutes.
-
Causality: A biphasic solvent system is highly effective. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating the formation of the active boronate at the phase interface.
-
-
Reaction Execution: Lower the flask into a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, which is where transmetalation occurs.
-
-
Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts. Drying the organic layer is necessary before solvent removal to prevent issues during purification.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Causality: Chromatography is necessary to remove residual starting materials, homocoupled byproducts, and catalyst residues, yielding the analytically pure target compound.
-
References
- 1. cas 874289-16-4|| where to buy (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid [chemenu.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. inhancetechnologies.com [inhancetechnologies.com]
- 16. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions [mdpi.com]
- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid for Advanced Research Applications
Abstract
This technical guide provides an in-depth analysis of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid, a specialized arylboronic acid derivative of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, present a robust and validated protocol for its synthesis and purification, and delve into its primary applications as a versatile building block in modern organic synthesis. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound while ensuring experimental integrity and safety.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
The boronic acid functional group has become indispensable in contemporary chemical synthesis, largely due to its pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond their utility in forming carbon-carbon bonds, boronic acids have emerged as a critical pharmacophore in their own right. The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has solidified the importance of the boronic acid moiety in drug design.[3]
This compound is a highly functionalized reagent designed for specific applications in drug discovery. Its structure incorporates three key features:
-
The Phenylboronic Acid Group: The primary reactive site for transition-metal-catalyzed cross-coupling reactions.
-
A Fluorine Substituent: Often introduced to modulate electronic properties, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.
-
An Isopropylcarbamoyl Moiety: A functional group capable of acting as both a hydrogen bond donor and acceptor, providing a handle for specific molecular recognition at a biological target.
This guide serves as a comprehensive resource for scientists looking to leverage the unique properties of this compound in their research endeavors.
Physicochemical and Spectroscopic Profile
Accurate characterization of any reagent is the foundation of reproducible science. Arylboronic acids, however, present a unique challenge as they can readily dehydrate to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium between the monomeric acid and the boroxine can lead to complex spectroscopic data. Therefore, it is crucial to understand the expected properties and to handle the material under conditions that minimize anhydride formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₁₃BFNO₃ | Calculated |
| Molecular Weight | 225.03 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Typical for arylboronic acids[1] |
| CAS Number | 874289-15-3 (Isomer) | Note: This CAS number corresponds to the related isomer 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid.[5] The exact CAS for the title compound should be verified. |
| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, Methanol); sparingly soluble in water | General property |
Spectroscopic Validation
-
¹H NMR: Expect characteristic aromatic proton signals, signals for the isopropyl group (a septet and a doublet), and a broad singlet for the amide N-H. The B(OH)₂ protons often appear as a broad, exchangeable singlet.
-
¹³C NMR: Will show distinct signals for the ten carbon atoms, with the carbon attached to the boron atom appearing at a characteristic downfield shift.
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's position on the aromatic ring.
-
¹¹B NMR: A broad signal typically in the range of 28-34 ppm is indicative of a trigonal boronic acid.
-
Mass Spectrometry (MS): ESI-MS should show the expected molecular ion peak [M-H]⁻ or [M+H]⁺ to confirm the molecular weight.
Synthesis and Purification Protocol
The synthesis of functionalized arylboronic acids typically involves the borylation of an organometallic intermediate.[4] The following protocol describes a reliable, multi-step synthesis starting from commercially available 2-fluoro-5-bromobenzoic acid.
Causality in Experimental Design
The choice of an ortho-directed metalation strategy is deliberate. Starting with a halogenated precursor allows for a highly regioselective lithium-halogen exchange, which is generally faster and occurs at lower temperatures than deprotonation, thus preserving other functional groups. The subsequent borylation with triisopropyl borate is a standard and efficient method, and the final acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
Step 1: Amide Formation
-
To a solution of 2-fluoro-5-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of isopropylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-fluoro-3-bromo-N-isopropylbenzamide, which can be purified by recrystallization or column chromatography.
Step 2: Borylation
-
Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification and Quality Control
The crude product can be purified by trituration with a hexanes/ethyl acetate mixture or by flash column chromatography.
-
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, LC-MS, and melting point analysis. A purity of >95% is recommended for use in subsequent synthetic applications.
Core Applications in Drug Discovery
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl or heteroaryl structures.[1] The boronic acid serves as the source of the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an aryl or vinyl halide/triflate.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Medicinal Chemistry Insights
The specific substituents on this molecule make it a high-value fragment for constructing libraries of potential drug candidates.
-
Vectorial Control: The defined positions of the fluoro and carbamoyl groups allow for precise, structure-based drug design, where the carbamoyl group can be oriented to interact with key residues in a protein's active site.
-
Property Modulation: The fluorine atom can enhance binding affinity and block sites of metabolism, potentially improving the pharmacokinetic profile of a final compound.[6]
Controlling Genotoxic Impurities
Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), and regulatory agencies require strict control of their levels in active pharmaceutical ingredients (APIs).[7] It is critical for drug development professionals to be aware of this. Methods to purge residual boronic acids include:
-
Basic Washes: Ionizing the boronic acid to facilitate its removal into an aqueous phase.
-
Scavenger Resins: Using resins functionalized with diols (e.g., diethanolamine) to selectively bind and remove boronic acids.[7]
-
Controlled Crystallization: Designing crystallization processes that selectively leave the boronic acid impurity in the mother liquor.[7]
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the quality and reactivity of arylboronic acids.
-
Storage Conditions: To maintain product quality, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container and kept refrigerated.[8] Boronic acids are often hygroscopic and can absorb moisture from the air, which can affect reactivity and promote degradation.[8]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, as these can lead to decomposition.[8] A significant degradation pathway for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for the synthesis of complex, high-value molecules. Its unique combination of a reactive boronic acid handle, a metabolically robust fluorine atom, and a hydrogen-bonding carbamoyl group makes it an exceptional tool for medicinal chemists. By understanding its synthesis, properties, applications, and handling requirements as detailed in this guide, researchers can confidently and effectively incorporate this compound into their discovery programs, accelerating the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. usbio.net [usbio.net]
- 6. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, scientifically-grounded protocol for the synthesis of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-stage approach, designed for clarity and reproducibility in a laboratory setting. This document emphasizes the rationale behind procedural steps, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The target molecule, this compound, incorporates a fluorine atom and an isopropylamide group, functionalities that can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the amide group provides a key hydrogen bonding motif.
Overall Synthetic Strategy
The synthesis of this compound is strategically divided into three main stages:
-
Synthesis of the Key Intermediate: Preparation of 2-fluoro-5-bromobenzoic acid through electrophilic aromatic substitution.
-
Amide Bond Formation: Coupling of 2-fluoro-5-bromobenzoic acid with isopropylamine to yield N-isopropyl-2-fluoro-5-bromobenzamide.
-
Borylation via Lithium-Halogen Exchange: Conversion of the aryl bromide to the final boronic acid product.
This multi-step approach allows for the controlled introduction of the required functional groups onto the phenyl ring, culminating in the desired boronic acid.
Technical Guide: 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid, a specialized arylboronic acid of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not widely published, this document consolidates available information and presents scientifically grounded protocols for its synthesis and application. We will explore its core properties, outline a robust, multi-step synthetic route from commercially available starting materials, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile building block for the construction of complex molecular architectures.
Introduction and Core Properties
This compound, with the IUPAC name [4-fluoro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid, belongs to the class of substituted phenylboronic acids. These compounds are indispensable reagents in modern organic synthesis, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The specific substitution pattern of this molecule—a fluorine atom and an isopropylamide group—offers unique electronic and steric properties that can be exploited to fine-tune molecular interactions, solubility, and metabolic stability in drug discovery programs.
The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the isopropylamide group provides a hydrogen bond donor-acceptor site and influences molecular conformation.[2] Despite its utility, this compound is not as extensively characterized in public literature as some common boronic acids.
Chemical Structure
The molecular structure combines a phenylboronic acid scaffold with two key functional groups at the 3- and 4-positions.
References
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Introduction to Phenylboronic Acids in Drug Development
Phenylboronic acids are a class of organic compounds that have gained significant attention in medicinal chemistry and materials science. Their utility stems from their unique ability to form reversible covalent bonds with diols, a property leveraged in sensors for saccharides and as therapeutic agents. In drug development, boronic acid derivatives are explored for their potential as enzyme inhibitors and for targeted drug delivery.
The solubility of any active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For boronic acid-containing compounds, solubility can be a complex property influenced by the substituents on the phenyl ring and the nature of the solvent.[1]
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid is a substituted phenylboronic acid with potential applications in various fields. Understanding its solubility is a prerequisite for its formulation and application.
Physicochemical Properties and Predicted Solubility Profile
While specific data for this compound is scarce, we can infer its likely behavior based on the known properties of related compounds.
| Property | Value/Prediction | Source |
| Molecular Formula | C10H13BFNO3 | [2] |
| Molecular Weight | 225.03 g/mol | [2] |
| Appearance | Predicted to be a white to off-white crystalline powder | General observation for similar compounds |
| Melting Point | Not available | - |
| pKa | Predicted to be around 8.5 - 9.5 | Inferred from unsubstituted phenylboronic acid (pKa ~8.83)[3] |
Factors Influencing Solubility:
-
Fluorine Substitution: The presence of a fluorine atom can increase lipophilicity and potentially decrease aqueous solubility.
-
Isopropylcarbamoyl Group: This group contains both hydrophobic (isopropyl) and hydrophilic (carbamoyl) moieties. The amide group can participate in hydrogen bonding, which may enhance solubility in polar solvents.
-
Solvent Polarity: Phenylboronic acids generally exhibit higher solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[4][5]
-
pH: The solubility of boronic acids in aqueous solutions is pH-dependent due to the equilibrium between the neutral boronic acid and the anionic boronate form.
Predicted Solubility:
Based on these factors, this compound is expected to have good solubility in polar aprotic solvents such as acetone and ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is likely to be low but may be enhanced at higher pH values.
Experimental Determination of Solubility
A robust and reproducible method for determining the solubility of phenylboronic acids is crucial. The dynamic method, which involves measuring the temperature at which a solid completely dissolves in a solvent, is a well-established technique.[5][6]
Dynamic Method for Solubility Measurement
This protocol is adapted from established methods for determining the solubility of phenylboronic acid derivatives.[5][6]
Principle: A suspension of a known composition of the solute and solvent is heated at a controlled rate. The temperature at which the last solid particles disappear is recorded as the solubility temperature.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat for precise temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.
-
Heating and Observation:
-
Begin stirring the mixture at a constant rate.
-
Heat the vessel using the circulating thermostat at a slow, controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.
-
Visually observe the disappearance of the solid phase. The temperature at which the solution becomes clear is the solubility temperature for that specific concentration.
-
-
Data Collection: Repeat the measurement for a range of concentrations to construct a solubility curve (solubility vs. temperature).
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate is critical to avoid overshooting the true solubility temperature and to ensure that the dissolution process is at equilibrium.
-
Constant Stirring: Vigorous and constant stirring ensures a homogenous suspension and prevents the settling of solid particles, leading to a more accurate determination of the clearing point.
-
Jacketed Vessel: The use of a jacketed vessel connected to a thermostat allows for precise and uniform temperature control of the sample.
Diagram of the Dynamic Solubility Measurement Workflow
Caption: Workflow for determining solubility using the dynamic method.
Challenges in Solubility Determination of Phenylboronic Acids
A significant challenge in working with phenylboronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][5] This equilibrium is influenced by temperature and the presence of water.
Boroxine Formation Equilibrium
Caption: Reversible dehydration of phenylboronic acid to form boroxine.
The formation of boroxine, which has different solubility characteristics than the parent boronic acid, can lead to inconsistencies in solubility measurements.[5]
Mitigation Strategies:
-
Anhydrous Solvents: Use of anhydrous solvents can minimize the dehydration reaction.
-
Controlled Atmosphere: Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to atmospheric moisture.
-
Esterification: Conversion of the boronic acid to a boronic ester can prevent boroxine formation and often leads to more predictable solubility behavior.[4]
Synthesis of this compound
For researchers who need to synthesize this compound, a common route involves the functionalization of a suitable phenylboronic acid precursor. A plausible synthetic pathway is outlined below.
Proposed Synthetic Route
References
A Technical Guide to 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid for Advanced Research and Development
An In-depth Analysis of Commercial Availability, Synthesis, and Application in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry and drug development, the strategic use of functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid , a specialized reagent poised for significant applications in the synthesis of complex molecules.
The strategic placement of a fluorine atom and an isopropylcarbamoyl group on the phenylboronic acid scaffold imparts unique electronic and steric properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the isopropylcarbamoyl moiety offers a site for further chemical modification and can influence solubility and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the commercial sourcing, synthesis, and practical applications of this valuable synthetic intermediate.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Source |
| Chemical Name | (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid | GlobalChemMall[1] |
| CAS Number | 874219-21-3 | GlobalChemMall[1] |
| Molecular Formula | C₁₀H₁₃BFNO₃ | Inferred from structure |
| Molecular Weight | 225.02 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO | General knowledge of boronic acids |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General safety guidelines for boronic acids |
Commercial Availability
While not as ubiquitous as simpler boronic acids, this compound is available from specialized chemical suppliers. Researchers should inquire about purity, lead times, and available quantities.
| Supplier | Product Name | CAS Number | Purity | Notes |
| GlobalChemMall | (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid | 874219-21-3 | ≥99% | Offered as a catalog item, direct inquiry for pricing and availability is recommended.[1] |
| Custom Synthesis | Various Suppliers | N/A | As per request | Many chemical suppliers offer custom synthesis services for compounds not readily available in their catalogs. This is a viable option for obtaining specific quantities or purities. |
It is important to note that the isomeric compound, (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (CAS: 874289-16-4), is also commercially available from suppliers like Chemenu and may be of interest for comparative studies.[2]
Synthesis of this compound: A Proposed Experimental Protocol
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of N-isopropyl-2-fluoro-5-bromobenzamide
This initial step involves the formation of the amide bond from the corresponding carboxylic acid.
Materials:
-
2-Fluoro-5-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Isopropylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluoro-5-bromobenzoic acid in dry DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dry DCM and cool to 0 °C.
-
Slowly add a solution of isopropylamine (2.2 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure N-isopropyl-2-fluoro-5-bromobenzamide.
Step 2: Synthesis of this compound via Lithiation-Borylation
This crucial step introduces the boronic acid functionality.
Materials:
-
N-isopropyl-2-fluoro-5-bromobenzamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-isopropyl-2-fluoro-5-bromobenzamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 1 M HCl at 0 °C and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield this compound.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl structures, which are common motifs in many pharmaceuticals.
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The use of this compound in this reaction allows for the direct incorporation of the fluorinated and functionalized phenyl ring into a target molecule. This can significantly shorten synthetic routes and provide access to novel chemical space for drug discovery programs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for boronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and highly functionalized building block for medicinal chemistry and organic synthesis. Its commercial availability, coupled with a plausible and robust synthetic route, makes it an accessible tool for researchers. The strategic incorporation of this reagent through methodologies such as the Suzuki-Miyaura coupling can facilitate the development of novel drug candidates with potentially improved pharmacological properties. As the demand for more complex and effective therapeutics continues to grow, the importance of such specialized reagents in the drug discovery pipeline cannot be overstated.
References
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices. The causality behind each recommendation is explained to ensure a deep and practical understanding of risk mitigation when working with this important synthetic building block.
Compound Profile and Hazard Identification
This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility in constructing complex molecules, particularly in pharmaceutical research, necessitates a thorough understanding of its hazard profile.
The primary hazards associated with this compound are related to its irritant properties. Based on available safety data, it is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Data synthesized from supplier Safety Data Sheets (SDS).[4]
These classifications underscore the compound's potential to cause significant irritation upon contact with the skin and eyes, and if inhaled.[4] As a fine powder, the risk of generating airborne dust, which can be easily inhaled, is a primary concern during handling.[1]
The Chemistry of Handling: Stability and Reactivity Considerations
Understanding the chemical stability of arylboronic acids is fundamental to their safe handling. While generally stable solids, they are susceptible to several decomposition pathways that can impact their purity and potentially create unforeseen hazards.
Key Reactivity Pathways:
-
Protodeboronation: This is a significant decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process can be accelerated in the presence of bases and in certain aqueous conditions, leading to the formation of the corresponding fluorinated isopropylbenzamide byproduct.[5] Therefore, storing the compound away from strong bases is a critical, chemically-justified precaution.
-
Dehydration (Boroxine Formation): Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process is often reversible upon exposure to water but can complicate stoichiometry in reactions if not accounted for. This hygroscopic tendency means the compound should be stored in a dry environment.[8]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation.[9] While not pyrophoric, prolonged exposure to air or contact with strong oxidizing agents should be avoided to maintain the compound's integrity.[10]
These reactivity patterns are the scientific basis for the stringent storage and handling protocols described in the following sections.
Caption: Key decomposition pathways for the subject boronic acid.
Risk Assessment and Mitigation: A Self-Validating System
A robust safety protocol begins with a thorough risk assessment. The following workflow provides a logical framework for mitigating the risks associated with handling this compound.
Caption: A comprehensive workflow for safely handling the boronic acid.
Engineering Controls
The first line of defense is to minimize exposure through engineering controls.
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[1][4] This is non-negotiable, as it directly mitigates the H335 respiratory irritation hazard by capturing dust and preventing inhalation.
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located near the workstation.[5]
Personal Protective Equipment (PPE)
The appropriate PPE provides a direct barrier against contact hazards.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against the serious eye irritation (H319) posed by fine powders.[4][10] Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[4] Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Protective Clothing: A long-sleeved laboratory coat is required to prevent skin contact (H315).[4] Additional protective clothing may be necessary depending on the scale of the operation.
Experimental Protocols: From Bottle to Reaction
Adherence to detailed, step-by-step procedures is critical for both safety and experimental success.
Protocol for Weighing and Dispensing
Causality: This protocol is designed to prevent the generation and inhalation of airborne dust and to avoid cross-contamination.
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Workspace Setup: Perform all operations within a chemical fume hood. Place a weigh paper or a suitable container on an analytical balance.
-
Container Handling: Before opening, gently tap the sides of the stock bottle to settle the powdered contents.
-
Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of the compound to the weigh paper or container. Avoid any rapid movements that could generate dust.
-
Sealing: Immediately and securely close the stock bottle. A tight seal is crucial to protect the compound from atmospheric moisture, which could lead to boroxine formation.[6]
-
Cleanup: Carefully fold the weigh paper and transfer the compound to the reaction vessel. If any powder has spilled, gently clean the area with a damp paper towel to avoid creating dust.[11] Dispose of the towel and any contaminated materials in the designated solid chemical waste container.[12]
Protocol for Use in a Suzuki-Miyaura Cross-Coupling Reaction
Causality: This protocol addresses the hazards of the boronic acid and the other reaction components (flammable solvents, palladium catalysts, and bases) typically used in this transformation.[13][14]
-
Vessel Preparation: To a clean, dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the this compound and the aryl halide partner under ambient atmosphere.
-
Catalyst and Base Addition: Add the palladium catalyst/ligand system and the base (e.g., potassium phosphate). Causality Note: The base is required to activate the boronic acid for the transmetalation step, but prolonged contact in solution before heating can promote protodeboronation.[5]
-
Solvent Addition and Degassing: Place a septum on the flask. Introduce the solvent (e.g., toluene, dioxane) via syringe.[13] Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes. This is critical as oxygen can oxidize the Pd(0) catalyst and potentially the boronic acid.[4]
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature. Ensure vigorous stirring.[13]
-
Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere. Proceed with a standard aqueous work-up and extraction.[13]
Storage and Emergency Procedures
Proper Storage
-
Container: Keep the compound in its original, tightly sealed container.[4]
-
Environment: Store in a cool, dry, and well-ventilated area.[4] A desiccator is recommended for long-term storage to prevent moisture absorption and dehydration to the boroxine.
-
Incompatibilities: Segregate from strong bases, oxidizing agents, and excessive moisture.[15][16] Store acids and bases in separate cabinets.[17]
Emergency Spill Response
Causality: The primary goal is to contain the spill and clean it up without generating airborne dust.[18]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or if dust is generated, evacuate the laboratory and contact emergency services.
-
Control: For a minor spill (<1 g) contained within a fume hood, ensure you are wearing appropriate PPE.
-
Cleanup (Dry Spill): Do NOT dry sweep.[4] Gently cover the spill with damp paper towels to wet the powder.[11] Alternatively, use a spill kit absorbent for powders.
-
Collection: Carefully collect the absorbed material or damp towels using tongs or a scoop and place them into a sealed, labeled plastic bag for hazardous waste disposal.[12][19]
-
Decontamination: Clean the spill area with soap and water, and then wipe it down with a suitable solvent (e.g., 70% ethanol).
-
Disposal: Dispose of all contaminated materials (gloves, towels, etc.) as hazardous chemical waste.[20]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. web.mit.edu [web.mit.edu]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 12. westlab.com [westlab.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. jmcct.com [jmcct.com]
- 18. documents.uow.edu.au [documents.uow.edu.au]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy for the structural elucidation of this multifaceted molecule. By synthesizing established principles with insights from analogous structures, this guide offers a robust framework for spectral interpretation and experimental design.
Introduction: The Structural Landscape of a Key Building Block
This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its functional groups: a phenylboronic acid moiety for versatile cross-coupling reactions, a fluorine atom that modulates electronic properties and metabolic stability, and an isopropylcarbamoyl group that can engage in hydrogen bonding and influence solubility. A thorough understanding of its structure through NMR spectroscopy is paramount for quality control, reaction monitoring, and rational drug design.
This guide will navigate the predicted NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, it will present standardized protocols for sample preparation and spectral acquisition, ensuring data integrity and reproducibility.
Predicted NMR Spectra and Structural Correlations
The following sections detail the anticipated features of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound. The predictions are based on established NMR principles and data from structurally related compounds.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic region will be particularly informative, revealing the substitution pattern of the phenyl ring. The isopropyl group will present characteristic signals, and the amide and boronic acid protons will exhibit exchangeable behavior.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.2 - 8.4 | d | ~8 | Ortho to the electron-withdrawing boronic acid and carbamoyl groups. |
| H-5 | 7.2 - 7.4 | t | ~8 | Ortho to the fluorine atom and meta to the boronic acid group. |
| H-6 | 7.9 - 8.1 | dd | ~8, ~2 | Ortho to the boronic acid group and meta to the fluorine atom. |
| -NH- | 8.5 - 9.0 | d | ~8 | Amide proton, coupled to the isopropyl CH. Position is solvent and concentration dependent. |
| -CH(CH₃)₂ | 4.1 - 4.3 | septet | ~7 | Methine proton of the isopropyl group, coupled to the six methyl protons. |
| -CH(CH₃)₂ | 1.2 - 1.4 | d | ~7 | Six equivalent methyl protons of the isopropyl group, coupled to the methine proton. |
| -B(OH)₂ | 8.0 - 8.5 | s (broad) | - | Boronic acid protons, often broad and may exchange with water in the solvent. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation. The fluorine substituent will induce characteristic C-F couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C-1 (C-B) | 130 - 135 | Broad signal, may not be observed. |
| C-2 | 135 - 140 | |
| C-3 (C-C=O) | 138 - 142 | |
| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling. |
| C-5 | 115 - 120 (d, ²JCF ≈ 20 Hz) | Two-bond C-F coupling. |
| C-6 | 125 - 130 (d, ³JCF ≈ 5 Hz) | Three-bond C-F coupling. |
| C=O | 165 - 170 | Carbonyl carbon. |
| -CH(CH₃)₂ | 41 - 43 | |
| -CH(CH₃)₂ | 22 - 24 |
¹⁹F NMR Spectroscopy: A Unique Probe
Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum will be relatively simple, consisting of a single resonance. The chemical shift will be indicative of the electronic environment around the fluorine atom on the aromatic ring.[1][2][3] ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[1]
The spectrum will be a doublet of doublets due to coupling with the ortho (H-5) and meta (H-3) protons. Proton decoupling would simplify this to a singlet.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹⁹F | -110 to -120 | Typical range for a fluorine atom attached to an aromatic ring with electron-withdrawing groups. |
¹¹B NMR Spectroscopy: Insight into the Boron Center
The ¹¹B NMR spectrum provides direct information about the boron atom. The chemical shift is highly sensitive to the hybridization and coordination state of the boron.[4][5][6] For a trigonal planar boronic acid, a relatively broad signal is expected. Upon complexation with diols or at higher pH, the boron can become tetracoordinate, leading to a significant upfield shift.[4][5][6]
Table 4: Predicted ¹¹B NMR Chemical Shift
| Boron Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Trigonal Boronic Acid | +28 to +32 | Characteristic for sp² hybridized boron in a phenylboronic acid. |
| Tetracoordinate Boronate Ester | +5 to +10 | Formation of a boronate ester with a diol will shift the signal upfield. |
Experimental Protocols
To ensure high-quality, reproducible NMR data, the following protocols are recommended.
Sample Preparation
A standardized workflow for NMR sample preparation is crucial for data consistency.
Caption: Standard workflow for NMR sample preparation.
NMR Data Acquisition
The following provides a general workflow for acquiring multinuclear NMR data. Specific parameters should be optimized based on the instrument and sample concentration.
Caption: General workflow for multinuclear NMR data acquisition.
Data Processing and Interpretation
Post-acquisition processing is critical for extracting accurate information from the raw NMR data.
-
Fourier Transformation : Convert the free induction decay (FID) into a frequency-domain spectrum.
-
Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Correct any distortions in the baseline of the spectrum.
-
Referencing : Calibrate the chemical shift axis using the residual solvent signal or an internal standard (e.g., TMS).
-
Integration : Determine the relative ratios of different protons by integrating the peak areas in the ¹H spectrum.
-
Peak Picking : Identify the precise chemical shifts of all signals.
Conclusion
The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By leveraging the predictive power of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, researchers can confidently verify the identity and purity of this important chemical entity. The provided protocols for sample preparation, data acquisition, and processing serve as a foundation for obtaining high-quality, reproducible results, thereby supporting the rigorous demands of modern chemical research and development.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of substituted phenylboronic acids
An In-Depth Technical Guide to the Stability of Substituted Phenylboronic Acids
Introduction
Phenylboronic acids (PBAs) and their derivatives are indispensable reagents in modern chemistry. Their prominence stems largely from their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation.[1][2][3] Beyond synthesis, their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols has positioned them as critical components in chemical sensors, particularly for glucose monitoring, and in drug delivery systems.[3][4][5] However, the utility of these versatile compounds is often dictated by their inherent stability. Several degradation pathways, including protodeboronation, oxidation, and dehydration, can compromise their integrity, leading to reduced yields in synthesis and inconsistent performance in functional materials.[6][7]
This guide provides a comprehensive technical overview of the factors governing the . We will delve into the core mechanisms of degradation, explore the profound influence of electronic and steric effects, and outline field-proven strategies for stabilization and experimental assessment. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding to harness the full potential of these valuable chemical entities.
Core Mechanisms of Degradation
The stability of a phenylboronic acid is not an intrinsic constant but a dynamic property influenced by its environment and molecular structure. Three primary degradation pathways are of principal concern.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom (Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃).[6] This process is a significant challenge, particularly under the basic conditions often required for cross-coupling reactions.[6]
The mechanism is highly pH-dependent. Under basic conditions (pH > 13), the boronic acid exists predominantly as the tetrahedral boronate anion [ArB(OH)₃]⁻. Pioneering work suggested that degradation proceeds via ipso-protonation of this anion.[8][9] However, more recent, comprehensive kinetic studies using NMR and stopped-flow techniques have revealed a more nuanced picture. For highly electron-deficient arylboronic acids, the mechanism can shift to involve the unimolecular heterolysis of the boronate to generate a transient, unstable aryl anion, which is then protonated.[6][8][9] The rate of base-catalyzed protodeboronation can vary by over nine orders of magnitude depending on the substituents on the phenyl ring.[8][9]
Oxidation: Conversion to Phenols
Arylboronic acids are susceptible to oxidation, which converts them into the corresponding phenols.[10] This pathway is particularly relevant in biological contexts where reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are present.[11][12][13] The mechanism involves the nucleophilic attack of an oxidant on the empty p-orbital of the sp²-hybridized boron atom. This is followed by the migration of the aryl group from the boron to the oxygen atom, forming a labile borate ester that is rapidly hydrolyzed to the phenol and boric acid.[12][13] The rate of oxidation is highly dependent on the electron density at the boron center; increased electron density accelerates oxidation.[11][12]
Dehydration: Formation of Boroxines
In the solid state or in non-aqueous solutions, phenylboronic acids can undergo thermal dehydration to form cyclic trimers known as boroxines (triphenylboroxine).[1][14] This is a reversible condensation reaction. While boroxines are often competent reagents in cross-coupling reactions, their formation complicates characterization and quantification, as an equilibrium mixture of the monomeric acid and the trimeric anhydride may exist.[14]
Figure 1: Primary degradation pathways for substituted phenylboronic acids.
Factors Influencing Stability
The interplay of electronic effects, steric hindrance, and environmental pH dictates the stability of a given phenylboronic acid derivative.
Electronic Effects of Substituents
The nature and position of substituents on the phenyl ring profoundly alter the stability by modulating the electron density of the C-B bond and the Lewis acidity of the boron atom.[15]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides (-F, -Cl) decrease the electron density on the phenyl ring and increase the Lewis acidity of the boron atom. This leads to a lower pKa, meaning the more reactive tetrahedral boronate anion is formed at a lower pH.[16] EWGs generally accelerate base-catalyzed protodeboronation.[8][9] For example, 3,5-dinitrophenylboronic acid is significantly more susceptible to protodeboronation than phenylboronic acid itself.[8]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density on the ring, decrease the Lewis acidity of the boron, and raise the pKa.[16] Generally, EDGs slow the rate of protodeboronation.
This relationship can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants for meta- and para-substituted derivatives with parameters that account for the substituent's electronic influence.[16][17][18]
Steric Effects of Substituents
Steric hindrance, particularly from substituents at the ortho positions, adds another layer of complexity. Bulky ortho groups can physically hinder the approach of reagents to the boron center, potentially slowing degradation. However, the effects can be dichotomous and are not always predictable from simple electronic arguments.[8][9] For instance, while a 4-fluoro substituent has a negligible effect on the protodeboronation rate compared to unsubstituted phenylboronic acid, adding the same substituent to 2-fluorophenylboronic acid (creating 2,4-difluorophenylboronic acid) causes a significant rate acceleration.[8] This highlights the complex interplay between steric and electronic factors in the transition state.
The Critical Role of pH
As a Lewis acid, a phenylboronic acid exists in a pH-dependent equilibrium with its conjugate base, the tetrahedral boronate anion [ArB(OH)₃]⁻.[1] The pKa of this equilibrium is a crucial parameter. The neutral, trigonal form is generally more stable but less reactive in cross-coupling, while the anionic, tetrahedral form is required for transmetalation but is also the species susceptible to base-catalyzed protodeboronation.[6][8] Therefore, reaction conditions must be carefully optimized to maintain a sufficient concentration of the active boronate species while minimizing the rate of its degradation.
Figure 2: pH-dependent equilibrium between trigonal and tetrahedral forms.
Strategies for Stabilization
Given the inherent instabilities, several strategies have been developed to protect the boronic acid moiety, enhancing shelf-life and improving performance in reactions.
Formation of Boronic Esters (Protecting Groups)
The most common stabilization strategy is the conversion of the boronic acid to a boronic ester by condensation with a diol. This masks the reactive B(OH)₂ group.
-
Pinacol Esters: Reaction with pinacol forms pinacol boronate esters, which are widely used due to their high stability to chromatography and general handling.[19][20] They are often stable enough to be isolated and purified but are still sufficiently reactive to participate directly in Suzuki-Miyaura coupling.[19]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[7] The nitrogen atom coordinates to the boron, making the resulting ester highly resistant to hydrolysis and oxidation.[19] A key advantage of MIDA boronates is their capacity for slow, controlled release of the free boronic acid under specific basic conditions, which is ideal for reactions involving otherwise highly unstable boronic acids (e.g., certain heterocyclic derivatives).[7]
-
Other Diols: A variety of other diols, such as diethanolamine and sterically hindered variants, have been developed to tune the stability and reactivity of the resulting esters for specific applications.[7][21]
Intramolecular Coordination
A more advanced strategy involves designing the phenylboronic acid molecule to include a pendant intramolecular ligand. A prime example is the formation of a "boralactone" from 2-carboxyphenylboronic acid.[11][12][13] In this structure, a carboxyl group coordinates with the boron atom. This intramolecular coordination significantly diminishes the electron density and accessibility of the boron p-orbital, dramatically slowing the rate-limiting step in oxidation. This approach has been shown to increase oxidative stability by up to 10,000-fold, making it a powerful strategy for developing boronic acids for use in biological environments.[11][12][13]
Experimental Assessment of Stability
Quantifying the stability of a substituted phenylboronic acid is essential for quality control, reaction optimization, and formulation development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Stability-Indicating HPLC Assay Protocol
This protocol provides a generalized workflow for assessing stability under specific stress conditions (e.g., pH, temperature, presence of an oxidant).
Objective: To quantify the degradation of a substituted phenylboronic acid and identify its major degradation products over time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test phenylboronic acid at a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent like acetonitrile (ACN).
-
Stress Conditions:
-
Dispense aliquots of the stock solution into several vials.
-
To each vial, add the stressor solution (e.g., aqueous buffer of a specific pH, a solution of H₂O₂). The final concentration of the boronic acid should be suitable for HPLC analysis.
-
Prepare control samples using a neutral, non-degrading solvent.
-
-
Incubation: Incubate the vials under controlled conditions (e.g., 50 °C in a heating block or water bath).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator. Quench the reaction if necessary (e.g., by neutralizing the pH) and dilute the sample with the mobile phase to the appropriate concentration for injection.
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column. Note: On-column hydrolysis can be an issue; using a low residual silanol column and optimizing mobile phase conditions can minimize this artifact.[22]
-
Mobile Phase: A gradient of ACN and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Analysis: Inject each sample. Monitor the decrease in the peak area of the parent phenylboronic acid and the appearance and increase of new peaks corresponding to degradation products.
-
-
Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics. The identity of degradation products can be tentatively assigned by comparing retention times with known standards (e.g., the corresponding phenol) or confirmed using LC-MS.
Figure 3: Experimental workflow for assessing phenylboronic acid stability via HPLC.
Quantitative Data Summary
The stability of a phenylboronic acid is intrinsically linked to its acidity (pKa) and its susceptibility to degradation, which can be quantified by kinetic measurements.
Table 1: Acidity Constants (pKa) of Selected Substituted Phenylboronic Acids
The pKa value determines the pH at which the more reactive (and often less stable) tetrahedral boronate form becomes significant. Lower pKa values are associated with stronger Lewis acidity, typically induced by EWGs.
| Substituent | Position | pKa | Reference |
| None | - | 8.83 | [1] |
| 4-Methoxy (-OCH₃) | para | 9.24 | [16] |
| 4-Methyl (-CH₃) | para | 9.03 | [23] |
| 4-Fluoro (-F) | para | 8.77 | [24] |
| 3-Fluoro (-F) | meta | 8.50 | [23] |
| 4-Nitro (-NO₂) | para | 7.23 | [16] |
| 3-Carboxymethyl-5-nitro | meta, meta | 6.74 | [16] |
| 2,3,4,6-Tetrafluoro | ortho, meta, para | 6.17 | [24] |
Note: pKa values are determined in aqueous solution and can vary slightly depending on the experimental method.[23]
Table 2: Relative Stability to Base-Catalyzed Protodeboronation
The following data illustrate the dramatic impact of substituents on the rate of protodeboronation under basic aqueous conditions.
| Phenylboronic Acid Derivative | Relative Rate (k_rel) | Key Feature | Reference |
| Phenyl | 1.0 | Unsubstituted Baseline | [8] |
| 4-Fluorophenyl | ~1 | Minor electronic effect | [8] |
| 2-Fluorophenyl | 140 | Ortho-fluoro acceleration | [9] |
| 2,6-Difluorophenyl | 1.3 x 10⁵ | Significant ortho-fluoro acceleration | [9] |
| 3,5-Dinitrophenyl | High | Strong EWG acceleration | [8] |
| Pentafluorophenyl | Very High (>10⁹) | Highly electron-deficient | [8] |
Note: Relative rates are approximate and serve to illustrate trends. Absolute rates are highly dependent on specific conditions (pH, temperature, solvent).
Conclusion
The is a multifaceted issue governed by a delicate balance of electronic and steric factors, degradation pathways, and environmental conditions. A thorough understanding of the mechanisms of protodeboronation and oxidation is crucial for predicting and controlling the fate of these reagents. Electron-withdrawing groups generally decrease stability towards protodeboronation, while strategic protection through esterification (e.g., with pinacol or MIDA) or intramolecular coordination provides robust avenues for stabilization. By employing systematic experimental evaluation and leveraging these principles, researchers can effectively mitigate degradation, ensuring the reliability and efficiency of phenylboronic acids in synthesis, materials science, and drug development.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
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- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
The Ascendant Role of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into phenylboronic acid scaffolds has emerged as a powerful and versatile tool in medicinal chemistry. This guide provides a comprehensive overview of the applications of these unique building blocks, delving into the fundamental principles that govern their utility and exploring their impact on drug discovery and development. We will examine how the synergistic combination of the boronic acid moiety and fluorine substitution enhances pharmacokinetic profiles, modulates biological activity, and enables novel therapeutic and diagnostic strategies. From their role as enzyme inhibitors to their application in advanced imaging techniques, fluorinated phenylboronic acids represent a burgeoning field of research with significant potential to shape the future of medicine.
I. Introduction: The Strategic Convergence of Fluorine and Boron
The fields of medicinal chemistry and drug discovery are in a constant state of evolution, driven by the need for more effective, selective, and safer therapeutic agents. Two chemical motifs that have independently made significant contributions to this endeavor are the fluorine atom and the boronic acid group. The deliberate fusion of these two entities into fluorinated phenylboronic acids has created a class of compounds with remarkable and often synergistic properties, opening new avenues for therapeutic intervention and diagnostic innovation.
Fluorine, the most electronegative element, is prized for its ability to profoundly influence the physicochemical properties of a molecule. Its small size allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The introduction of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
On the other hand, boronic acids have gained prominence in medicinal chemistry primarily due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. This property has been exploited in the design of enzyme inhibitors, sensors, and drug delivery systems. The groundbreaking success of the proteasome inhibitor bortezomib, a boronic acid-containing drug for treating multiple myeloma, solidified the therapeutic potential of this functional group.
The combination of fluorine's metabolic and electronic modulation with the versatile reactivity of the boronic acid group has proven to be a particularly fruitful strategy in drug design. This guide will explore the multifaceted applications of fluorinated phenylboronic acids, providing a technical and insightful resource for scientists working at the forefront of medicinal chemistry.
II. Physicochemical Properties and Synthetic Considerations
The strategic placement of fluorine atoms on the phenyl ring of a phenylboronic acid can significantly alter its key physicochemical properties, which in turn influences its biological activity and pharmacokinetic profile.
A. Modulation of Acidity (pKa)
The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid moiety. This is a critical consideration for applications that rely on the interaction of the boronic acid with biological diols, as a lower pKa can facilitate binding at physiological pH. The position of the fluorine substituent on the phenyl ring has a pronounced effect on the pKa, with ortho and meta substitutions generally leading to a greater increase in acidity compared to a para substitution due to a combination of inductive and resonance effects.
| Compound | pKa |
| Phenylboronic acid | 8.8 |
| 2-Fluorophenylboronic acid | 7.5 |
| 3-Fluorophenylboronic acid | 8.2 |
| 4-Fluorophenylboronic acid | 8.77 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
| Table 1: Approximate pKa values of various fluorinated phenylboronic acids, demonstrating the influence of fluorine substitution on acidity. |
B. Lipophilicity and Metabolic Stability
Fluorine substitution is a well-established strategy for increasing the lipophilicity of a drug candidate, which can enhance its ability to permeate biological membranes and reach its target. Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, a common pathway for drug degradation. This can lead to an increased half-life and improved oral bioavailability of the drug.
C. Synthetic Methodologies
The synthesis of fluorinated phenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-fluorinated aromatic ring. A common and robust method is the lithium-halogen exchange of a fluorinated aryl halide followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Figure 1: General synthetic scheme for the preparation of fluorinated phenylboronic acids.
Furthermore, fluorinated phenylboronic acids are valuable reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern organic synthesis, and enables the incorporation of the fluorinated phenylboronic acid motif into a wide range of complex molecules.
III. Applications in Medicinal Chemistry
The unique properties of fluorinated phenylboronic acids have led to their application in a variety of areas within medicinal chemistry, from the development of novel enzyme inhibitors to their use in advanced diagnostic imaging.
A. Enzyme Inhibition
The ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue of certain proteases has been a highly successful strategy for enzyme inhibition. Fluorination of the phenyl ring can enhance this inhibitory activity by increasing the Lewis acidity of the boron atom, thereby promoting the formation of the tetrahedral intermediate that mimics the transition state of the enzymatic reaction.
1. Proteasome Inhibitors
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, and its inhibition is a validated strategy for the treatment of certain cancers, particularly multiple myeloma. Bortezomib, a dipeptide boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval. Research into next-generation proteasome inhibitors has explored the use of fluorinated phenylboronic acids to improve upon the pharmacokinetic and pharmacodynamic properties of existing drugs. The fluorine atoms can enhance cell permeability and reduce metabolic degradation, potentially leading to improved efficacy and a more favorable dosing regimen.
The boronic acid warhead of these inhibitors forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome. This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Figure 2: Interaction of a fluorinated phenylboronic acid inhibitor with the proteasome active site.
2. Beta-Lactamase Inhibitors
Bacterial resistance to beta-lactam antibiotics is a major global health threat, and the production of beta-lactamase enzymes is a primary mechanism of this resistance. Boronic acid-based inhibitors have shown promise in combating this resistance by inactivating beta-lactamases. The incorporation of fluorine into these inhibitors can enhance their potency and broaden their spectrum of activity against different classes of beta-lactamases.
B. Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The use of the positron-emitting isotope fluorine-18 (¹⁸F) is widespread in PET due to its favorable half-life and imaging characteristics. Fluorinated phenylboronic acids have emerged as valuable precursors for the synthesis of ¹⁸F-labeled radiotracers for PET imaging.
1. ¹⁸F-Labeling of Biomolecules
The fluorophilic nature of boron allows for the efficient capture of aqueous ¹⁸F-fluoride, providing a direct and often single-step method for the radiolabeling of biomolecules. This is a significant advantage over traditional multi-step labeling procedures, which can lead to lower radiochemical yields due to the short half-life of ¹⁸F. Arylboronic acids can be conjugated to peptides, antibodies, and other targeting vectors, and then radiolabeled with ¹⁸F for use in PET imaging of specific biological targets, such as tumors.
2. Boron Neutron Capture Therapy (BNCT) Imaging
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells. Subsequent irradiation with thermal neutrons leads to a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which are highly cytotoxic but have a very short path length, thus sparing surrounding healthy tissue.
Fluorinated derivatives of boronophenylalanine (BPA), a commonly used BNCT agent, have been developed for PET imaging to assess the biodistribution and tumor uptake of the ¹⁰B-containing therapeutic agent prior to neutron irradiation. This allows for personalized treatment planning and can help to predict the efficacy of BNCT.
C. Glucose Sensing
The ability of phenylboronic acids to bind to diols has been exploited in the development of glucose sensors. The binding of glucose to the boronic acid moiety can induce a change in the fluorescence or electrochemical properties of the sensor molecule. The introduction of fluorine atoms can lower the pKa of the boronic acid, enabling the sensor to operate at physiological pH, a critical requirement for in vivo glucose monitoring.
IV. Case Studies and Future Perspectives
The practical utility of fluorinated phenylboronic acids is best illustrated through specific examples that have advanced the field of medicinal chemistry.
Case Study 1: Vaborbactam - A Non-Fluorinated Boronic Acid Beta-Lactamase Inhibitor
While not a fluorinated example, the development and clinical success of vaborbactam, a boronic acid-based beta-lactamase inhibitor, has paved the way for further exploration of this class of compounds. Vaborbactam, in combination with the carbapenem antibiotic meropenem, is used to treat complicated urinary tract infections caused by carbapenem-resistant Enterobacteriaceae. The boronic acid of vaborbactam forms a covalent adduct with the serine residue in the active site of certain beta-lactamases, effectively neutralizing their activity. This case highlights the therapeutic potential of boronic acid-based enzyme inhibitors and provides a strong rationale for the development of fluorinated analogues with potentially improved properties.
Case Study 2: Tavaborole - An Antifungal Benzoxaborole
Tavaborole is an FDA-approved topical antifungal agent for the treatment of onychomycosis. It is a benzoxaborole, a class of compounds containing a boronic acid fused to a benzene ring. The boron atom in tavaborole is essential for its mechanism of action, which involves the inhibition of leucyl-tRNA synthetase, an enzyme critical for fungal protein synthesis. The fluorine substituent on the benzoxaborole scaffold contributes to the compound's favorable pharmacokinetic properties.
Future Perspectives
The field of fluorinated phenylboronic acids in medicinal chemistry is poised for continued growth. The development of novel synthetic methods for the preparation of these compounds will undoubtedly expand the accessible chemical space for drug discovery. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of fluorinated phenylboronic acids with their biological targets will enable the rational design of more potent and selective therapeutic agents.
The application of these compounds in PET imaging is also expected to expand, with the development of new radiotracers for a wider range of biological targets and disease states. The synergy between the diagnostic capabilities of ¹⁸F-labeled fluorinated phenylboronic acids and the therapeutic potential of ¹⁰B-containing analogues in BNCT represents a particularly exciting area for future research.
V. Conclusion
Fluorinated phenylboronic acids represent a powerful convergence of two of the most impactful strategies in modern medicinal chemistry. The strategic incorporation of fluorine provides a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, while the boronic acid moiety offers a versatile handle for engaging with biological targets and for the development of advanced diagnostic tools. As our understanding of the intricate interplay between fluorine substitution and boronic acid reactivity continues to grow, so too will the applications of these remarkable compounds in the ongoing quest for new and improved medicines.
VI. References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal research reviews, 23(3), 346-368.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
-
Zhou, H. B., Chen, H., & Wang, B. (2016). Boronic acid-containing compounds as enzyme inhibitors. Chemical Society Reviews, 45(14), 3845-3857.
-
Perrin, D. M., Ting, R., Harwig, C., & Li, Y. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. Abstracts of Papers of the American Chemical Society, 239.
-
Imahori, Y., Ueda, S., Ohmori, Y., Yoshino, E., Ono, K., Kobayashi, T., ... & Mishima, Y. (1998). Fluorine-18-labeled fluoroboronophenylalanine PET in patients with glioma. Journal of nuclear medicine, 39(2), 325-333.
-
Spring, D. R. (2003). Boronic acids in medicinal chemistry: recent advances. Chemical Society Reviews, 32(3), 131-145.
-
Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons.
-
Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Pawełko, A., Tomecka, E., & Żukowski, K. (2017). Lewis Acidity and Sugar Receptor Activity of 3-Amino-Substituted Benzoxaboroles and Their Ortho-Aminomethylphenylboronic Acid Analogues. New Journal of Chemistry, 41(21), 12596-12604.
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron letters, 44(42), 7715-7718.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic playground. Angewandte Chemie International Edition, 53(8), 2058-2075.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] This guide focuses on a specific, yet increasingly important building block: 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid . The presence of a fluorine atom and an amide group on the phenylboronic acid ring introduces unique electronic and steric properties that necessitate carefully optimized reaction conditions for successful Suzuki coupling.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also delves into the underlying mechanistic principles to empower users to troubleshoot and adapt these methods for their specific synthetic challenges.
The Significance of this compound in Medicinal Chemistry
The structural motifs derived from this compound are of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The isopropylcarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for target engagement. Consequently, this building block is valuable for creating novel molecular architectures for a range of therapeutic targets.[4]
Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki coupling mechanism is paramount for optimizing reaction conditions. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The reaction is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (Ar'-B(OH)2), activated by a base, is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[3][5]
Key Parameters for Successful Coupling with this compound
The electronic properties of this compound, specifically the electron-withdrawing nature of the fluoro and carbamoyl groups, can influence the rate and efficiency of the Suzuki coupling.[6][7] Careful selection of the catalyst, base, and solvent is crucial.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is arguably the most critical factor. For challenging substrates, including those that are sterically hindered or electronically deactivated, modern catalyst systems employing bulky, electron-rich phosphine ligands are often necessary.[8][9]
| Catalyst System | Key Features & Considerations |
| Pd(PPh₃)₄ | A classic, versatile catalyst. May require higher temperatures and longer reaction times for less reactive substrates. |
| Pd(dppf)Cl₂ | Often provides good results with a broad range of substrates. The dppf ligand enhances catalyst stability. |
| Pd₂(dba)₃ with a phosphine ligand | A common combination allowing for modularity. The choice of phosphine ligand is critical. |
| Pre-formed Palladacycles | Highly active and stable catalysts that can lead to lower catalyst loadings and milder reaction conditions.[1] |
For the coupling of this compound, catalyst systems employing bulky biarylphosphine ligands such as SPhos or XPhos are often advantageous. These ligands promote the formation of the active monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[8][10]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[11][12] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[2][12][13] The choice of base can also influence catalyst stability and the potential for side reactions.
Commonly used bases include:
-
Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF, CsF
For substrates containing base-sensitive functional groups, such as the amide in our target molecule, milder bases like K₃PO₄ or K₂CO₃ are often preferred. The use of a strong base like NaOH could potentially lead to hydrolysis of the amide.
Solvent Effects
The solvent must be capable of dissolving the various components of the reaction mixture, including the organic substrates, the palladium catalyst, and the inorganic base.[14] The polarity of the solvent can also significantly impact the reaction rate and selectivity.[15][16][17]
| Solvent System | Properties and Typical Applications |
| Toluene or Dioxane with Water | A common biphasic system that effectively dissolves both organic and inorganic reagents. |
| Tetrahydrofuran (THF) with Water | Another widely used biphasic system. |
| Alcohols (e.g., Isopropanol, Ethanol) with Water | Can be effective and are considered greener solvent choices.[18] |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Can be useful for challenging couplings but may require higher temperatures for catalyst activation.[14] |
The presence of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or incorrect base/solvent combination. | Screen different palladium catalysts and ligands. Increase the reaction temperature. Try alternative bases and solvent systems. |
| Protodeboronation | Decomposition of the boronic acid. | Use milder reaction conditions (lower temperature, milder base). Ensure the reaction is thoroughly degassed to remove oxygen. |
| Homocoupling of Boronic Acid | Can be promoted by certain catalyst systems and the presence of oxygen. | Use a different palladium catalyst. Ensure rigorous exclusion of air from the reaction. |
| Hydrolysis of Amide | Use of a strong base or prolonged heating. | Employ a milder base such as K₃PO₄ or KF. Reduce the reaction time if possible. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel, functionalized biaryl compounds with high potential in medicinal chemistry. Success in these reactions hinges on a rational approach to the selection of the catalyst, base, and solvent, guided by an understanding of the reaction mechanism. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to achieve their synthetic goals and to further innovate in this exciting area of chemistry.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aidic.it [aidic.it]
Application Notes and Protocols for 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs to optimize potency, selectivity, and pharmacokinetic properties is paramount. Among the vast arsenal of building blocks available to medicinal chemists, substituted phenylboronic acids have emerged as exceptionally versatile reagents. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecular architectures.
This application note focuses on a particularly valuable building block: 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid . This molecule synergistically combines three key structural features that are highly advantageous in drug design: a boronic acid for versatile cross-coupling, a fluorine atom to modulate physicochemical and metabolic properties, and an isopropylcarbamoyl group that can engage in specific hydrogen bonding interactions with biological targets. The strategic placement of these functionalities makes this reagent a powerful tool for the synthesis of targeted therapeutics, most notably demonstrated in the development of potent enzyme inhibitors.
Key Applications in Drug Discovery: A Case Study in PARP Inhibition
The clinical significance of the 4-fluoro-3-(carbamoyl)phenyl motif is exemplified by its incorporation into the structure of Talazoparib , a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2).[1][2][3] Talazoparib is an FDA-approved therapeutic for the treatment of patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[4]
The benzamide portion of the 4-fluoro-3-(isopropylcarbamoyl)phenyl group in Talazoparib plays a crucial role in its mechanism of action by mimicking the nicotinamide moiety of the natural PARP substrate, NAD+.[1] This allows for high-affinity binding to the nicotinamide-binding pocket of the PARP enzymes.
Structure-Activity Relationship (SAR) Insights
The 4-fluoro and 3-(isopropylcarbamoyl) substituents on the phenylboronic acid are not mere decorations; they are critical for fine-tuning the biological activity and pharmacokinetic profile of the resulting drug candidates.
-
The Role of the Fluorine Atom: The introduction of a fluorine atom can have a profound impact on a drug molecule's properties. In the context of the 4-fluoro-3-(isopropylcarbamoyl)phenyl moiety, the fluorine atom can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, leading to a longer half-life and improved oral bioavailability.[5]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence solubility and cell permeability.
-
Improve Binding Affinity: The fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing potency.
-
-
The Isopropylcarbamoyl Group's Contribution: The amide functionality, and specifically the isopropylcarbamoyl group, provides a combination of steric bulk and hydrogen bonding capabilities that are critical for target engagement.
-
Hydrogen Bonding: The N-H and C=O of the amide can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the target's binding site.
-
Lipophilicity and Solubility: The isopropyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The carbamoyl group can also contribute to aqueous solubility.
-
The combination of these features in this compound provides a pre-optimized fragment for incorporation into drug candidates, potentially accelerating the lead optimization process.
Data Presentation
Pharmacokinetic Properties of Talazoparib
The favorable pharmacokinetic profile of Talazoparib underscores the value of the 4-fluoro-3-(isopropylcarbamoyl)phenyl moiety. The following table summarizes key pharmacokinetic parameters of Talazoparib in human subjects.[5][6][7][8]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours |
| Oral Bioavailability | High |
| Terminal Half-life (t1/2) | ~50-67 hours |
| Metabolism | Minimal hepatic metabolism |
| Primary Route of Elimination | Renal excretion of unchanged drug |
In Vitro Potency of Talazoparib
The high potency of Talazoparib against its target enzymes, PARP1 and PARP2, is a direct result of its optimized structure, including the key interactions provided by the fluorinated benzamide portion.[2][9]
| Target | IC50 / Ki |
| PARP1 | Ki = 1.2 nM |
| PARP2 | Ki = 0.87 nM |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is an adapted protocol based on general methods for the synthesis of similar boronic acids.[2][10]
Workflow Diagram:
Caption: Synthetic workflow for the preparation of this compound.
Materials:
-
4-Fluoro-3-carboxyphenylboronic acid
-
Isopropylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Fluoro-3-carboxyphenylboronic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropylamine (1.5 eq) and continue to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of this compound with a suitable aryl halide, based on conditions used in the synthesis of PARP inhibitors.
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a highly valuable and strategically designed building block for modern drug discovery. Its successful application in the synthesis of the potent PARP inhibitor Talazoparib highlights its potential to accelerate the development of novel therapeutics. The combination of a versatile boronic acid handle, a metabolically stabilizing fluorine atom, and a hydrogen-bonding carbamoyl group provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of their drug candidates. The protocols provided herein offer a starting point for the synthesis and application of this important reagent in the pursuit of new and effective medicines.
References
- 1. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. cas 874289-16-4|| where to buy (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid [chemenu.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors - ProQuest [proquest.com]
- 6. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mastering the Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the electronic nature of the coupling partners, particularly the organoboron species, significantly influences the reaction's success.[1] While electron-donating groups on the boronic acid generally enhance the reaction rate and yield, electron-withdrawing groups can present considerable challenges.[1] This application note provides a comprehensive guide to understanding and overcoming the hurdles associated with the Suzuki-Miyaura coupling of electron-deficient boronic acids.
Electron-deficient boronic acids are prone to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This process is often accelerated by the basic and aqueous conditions typically employed in Suzuki couplings.[3] Furthermore, the reduced nucleophilicity of the organic fragment on the boron atom can slow down the crucial transmetalation step in the catalytic cycle, leading to low yields and sluggish reactions.[4]
This guide offers field-proven insights and detailed protocols to empower researchers to confidently and successfully employ electron-deficient boronic acids in their synthetic endeavors.
The Catalytic Cycle and the "Electron-Deficient" Hurdle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient boronic acids, the transmetalation step is often the rate-limiting factor.[4] The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the carbon atom attached to boron, making its transfer to the palladium center more difficult.[4]
Strategic Selection of Reaction Components
To overcome the challenges posed by electron-deficient boronic acids, a careful and informed selection of the catalyst, ligand, base, and solvent system is paramount.
Catalyst and Ligand: The Power Couple
The choice of palladium source and its accompanying ligand is critical for activating the coupling partners and facilitating the catalytic cycle.
-
Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ can be effective, modern precatalysts, such as the Buchwald-type palladacycles (e.g., XPhos Pd G3), are often more active and efficient at generating the active Pd(0) species.[7][8] These precatalysts can lead to faster reactions and lower catalyst loadings.[7]
-
Ligands: For challenging couplings involving electron-deficient boronic acids, bulky, electron-rich phosphine ligands are generally the preferred choice.[6][8] Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) have proven to be highly effective.[7][8] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki-Miyaura couplings.[9][10]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the formation of the reactive boronate species, which is more nucleophilic than the corresponding boronic acid.[3][11]
-
Stronger is Often Better: For electron-deficient boronic acids, a stronger base is typically required to drive the formation of the boronate and accelerate the sluggish transmetalation step.[7] Common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3][7]
-
Solubility Matters: The physical state and solubility of the base are important. Finely powdered bases provide a larger surface area for reaction.[3] In some cases, the addition of a small amount of water to aprotic solvents like dioxane or THF can improve the solubility of the base and facilitate the reaction.[3][12]
Solvent Systems: More Than Just a Medium
The solvent influences the solubility of the reagents and can impact the reaction rate and outcome.[8]
-
Aprotic Solvents: Mixtures of aprotic solvents with water, such as dioxane/H₂O or THF/H₂O, are commonly used.[3][7] These systems can effectively dissolve both the organic and inorganic components of the reaction.
-
Anhydrous Conditions: For highly sensitive substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[3] In such cases, anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK) can be employed.[3]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of electron-deficient boronic acids. Optimization may be required for specific substrates.
Figure 2. A generalized workflow for the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)[7]
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[7]
-
Ligand (if required)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[7]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[7]
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, electron-deficient boronic acid, and finely powdered base.[7]
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[7]
-
Under the inert atmosphere, add the palladium precatalyst and any additional ligand.[7]
-
Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.[7]
Protocol for In Situ Protection of Boronic Acids
For boronic acids that are particularly susceptible to protodeboronation, conversion to a more stable derivative like a diethanolamine adduct can be beneficial.[7]
Procedure:
-
In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[7]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[7]
-
A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.[7]
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
This diethanolamine adduct can now be used directly in the Suzuki coupling reaction, often in protic solvents.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.[3] 2. Inefficient transmetalation.[3][7] 3. Incorrect base or solvent.[3] | 1. Use a fresh palladium source or a more active precatalyst.[3][8] 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[7][8] Increase the reaction temperature.[7] 3. Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).[3][7] Screen different solvent systems.[8] |
| Protodeboronation of Boronic Acid | 1. Harsh basic conditions.[3] 2. Elevated temperatures.[3] | 1. Use a milder base (e.g., KF).[3] 2. Convert the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA ester, or trifluoroborate salt).[3] 3. Run the reaction at the lowest effective temperature.[3] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[7] 2. Use of a Pd(II) source without proper reduction.[8] | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[7] 2. Start with a Pd(0) catalyst or ensure conditions are suitable for in-situ reduction of a Pd(II) precatalyst.[8] 3. In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.[8] |
Conclusion
The Suzuki-Miyaura coupling of electron-deficient boronic acids, while presenting unique challenges, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the underlying mechanistic principles and strategically selecting the appropriate catalyst, ligand, base, and solvent system, researchers can unlock the full potential of this powerful C-C bond-forming reaction. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating these complexities and achieving successful outcomes in the synthesis of complex molecules for research, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Introduction: The Imperative for Precision in Boronic Acid Couplings
An Application Guide to Reaction Monitoring Techniques for Boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
Boronic acid coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling, represent a cornerstone of modern synthetic chemistry.[1][2][3] Their capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance has made them indispensable in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[4][5] However, the complexity of the catalytic cycle—involving multiple steps such as oxidative addition, transmetalation, and reductive elimination—and the potential for side reactions like dehalogenation or homocoupling, necessitates precise monitoring and control.[2][5][6][7][8]
For professionals in drug development, robust reaction monitoring is not merely an academic exercise; it is a critical component of process safety, optimization, and regulatory compliance. The principles of Process Analytical Technology (PAT), advocated by regulatory bodies like the FDA, emphasize a deep understanding of the reaction dynamics to ensure consistent quality and efficiency in manufacturing.[9][10][11] Real-time or near-real-time analysis allows for the tracking of reactants, intermediates, and products, providing invaluable data for kinetic analysis, mechanistic investigation, and the establishment of reliable process controls.[4][9][12]
This guide provides a detailed overview of the principal analytical techniques for monitoring boronic acid couplings, complete with field-tested protocols and the rationale behind key experimental choices.
The Suzuki-Miyaura Catalytic Cycle: A Framework for Monitoring
Understanding the reaction mechanism is fundamental to selecting appropriate monitoring strategies. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a roadmap of the chemical species one can expect to observe. Each step represents a potential point for monitoring and control.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][13]
Chromatographic Techniques: The Workhorse for Quantitative Analysis
Chromatographic methods separate the components of a mixture for individual detection and quantification. They are typically performed "at-line" or "offline," requiring sample extraction from the reactor.
High-Performance Liquid Chromatography (HPLC) and UPLC-MS
HPLC and its high-pressure variant, UPLC, are the most widely used techniques for quantitative analysis of Suzuki coupling reactions.[1][14] They offer exceptional resolution, sensitivity, and reproducibility, making them ideal for kinetic studies and impurity profiling.[1] Coupling with a mass spectrometer (MS) provides definitive identification of peaks corresponding to starting materials, products, and byproducts.
Why it Works: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector can quantify known compounds by their absorbance, while an MS detector identifies them by their mass-to-charge ratio. This dual detection provides both concentration and identity.
Data Presentation: Representative HPLC Kinetic Data
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
| Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC, showing the percentage conversion of the aryl halide and the formation of the biaryl product over time.[1] |
Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction
-
Internal Standard Selection: Choose an internal standard (IS) that is stable under the reaction conditions, does not co-elute with any reaction components, and is chemically inert. A common choice is a structurally similar compound not involved in the reaction (e.g., biphenyl or naphthalene).
-
Reaction Sampling and Quenching (The "Why"): At designated time points, withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) containing the internal standard. Causality: Quenching is a critical step that instantly stops the catalytic cycle, ensuring that the sample composition accurately reflects the reaction's progress at that specific moment. Failure to quench leads to inaccurate kinetic data.
-
Sample Preparation: Vortex the quenched sample to ensure homogeneity. If the mixture contains solids (e.g., base, precipitated catalyst), centrifuge and filter the supernatant through a 0.22 µm syringe filter to prevent column clogging and protect the instrument.
-
Analysis: Inject the prepared sample onto the HPLC-UV or UPLC-MS system.
-
Data Processing:
-
Integrate the peak areas for the starting material, product, and internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using calibration curves prepared from pure standards.
-
Plot the concentration or percent conversion of reactants and products versus time to generate a kinetic profile.[13]
-
Caption: A typical workflow for kinetic analysis using HPLC.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple qualitative technique used for quick reaction checks.[15] It is invaluable for determining reaction completion by observing the disappearance of a starting material spot and the appearance of a product spot.
Protocol: TLC Monitoring
-
Spotting: Use a capillary tube to spot a small amount of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254).[15] Also spot the starting materials as references.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm).[15] The relative positions (Rf values) of the spots indicate the presence of reactants and products. A completed reaction will show the absence of the limiting reagent's spot.
In-Situ Spectroscopic Techniques: A Window into the Reaction
In-situ (or online) techniques monitor the reaction directly within the vessel, providing a continuous stream of data without the need for sampling.[16][17][18] This eliminates quenching errors and provides high-density data, which is ideal for detailed mechanistic studies.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that provides detailed structural information and quantitative data.[19] By monitoring the change in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P), one can track the consumption of reactants and the formation of products in real-time.[19][20]
Why it Works: NMR detects the resonance of atomic nuclei in a magnetic field. The resonance frequency is sensitive to the local electronic structure, providing a unique "fingerprint" for each molecule. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to it, making NMR inherently quantitative.[19]
Protocol: In-situ NMR Monitoring
-
Experimental Setup: The reaction is conducted in an NMR tube or in a reactor connected to a flow NMR cell. For benchtop NMR, an aliquot can be quickly transferred to a tube for analysis without deuterated solvents.[19]
-
Data Acquisition: Acquire spectra at regular intervals throughout the reaction. If a fluorinated substrate is used, ¹⁹F NMR is particularly effective due to its high sensitivity and the wide chemical shift range, which often results in clean, well-separated signals for reactant and product.[19][20]
-
Data Processing:
-
Apply Fourier transformation and phase/baseline corrections to each spectrum.
-
Integrate the signals corresponding to unique protons or other nuclei on the starting materials and products.
-
Calculate the relative concentrations by comparing the integral values.
-
Caption: Workflow for NMR monitoring of a boronic acid coupling reaction.[1]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Both FTIR and Raman are vibrational spectroscopy techniques that monitor changes in molecular functional groups.[21][22] They are ideal for in-situ monitoring using immersion probes, providing real-time kinetic data without perturbing the reaction.[16][17][23]
Why They Work:
-
FTIR: Measures the absorption of infrared light by molecular vibrations. It is particularly sensitive to polar functional groups (e.g., C=O, O-H).
-
Raman: Measures the inelastic scattering of laser light. It excels at monitoring non-polar bonds (e.g., C=C, C-C) and is often insensitive to the solvent (like water), which is a major advantage over FTIR.[22][24]
Protocol: In-situ FTIR/Raman Monitoring
-
Experimental Setup: The reaction is performed in a vessel equipped with an immersion probe (e.g., an ATR probe for FTIR or a fiber-optic probe for Raman).[1][21]
-
Baseline Spectrum: Acquire a spectrum of the reaction mixture before adding the catalyst or initiating the reaction. This serves as the background/baseline.
-
Data Acquisition: Continuously collect spectra throughout the reaction.
-
Data Analysis:
-
Identify unique, well-resolved vibrational bands corresponding to a reactant and a product.
-
Track the intensity (absorbance for FTIR, scattering intensity for Raman) of these bands over time.
-
The change in intensity is proportional to the change in concentration. Plotting this change provides a real-time reaction profile.
-
Data Presentation: Comparison of Monitoring Techniques
| Technique | Mode | Analysis Time | Quantitation | Key Advantage | Key Limitation |
| TLC | Offline | < 15 min | Qualitative | Fast, simple, low cost | Not quantitative, low resolution |
| HPLC/UPLC | At-line | 5-30 min/sample | Excellent | High precision and accuracy | Requires sampling and quenching |
| LC-MS | At-line | 5-30 min/sample | Excellent | Provides mass identification | More complex instrumentation |
| NMR | In-situ / At-line | 1-10 min/scan | Excellent | Rich structural information | Lower sensitivity, higher cost |
| FTIR | In-situ | Real-time | Good (with calibration) | Continuous data, no sampling | Water/polar solvent interference |
| Raman | In-situ | Real-time | Good (with calibration) | Insensitive to water, non-invasive | Potential for fluorescence interference |
Conclusion: Selecting the Right Tool for the Task
The choice of a reaction monitoring technique depends on the specific goals of the study.[1] For rapid qualitative checks of reaction completion, TLC is sufficient. For rigorous kinetic analysis and process optimization, HPLC and UPLC-MS are the gold standards due to their quantitative accuracy. For detailed mechanistic investigations where capturing transient intermediates or avoiding sampling artifacts is crucial, in-situ techniques like NMR, FTIR, and Raman spectroscopy are unparalleled.
By integrating these advanced analytical tools, researchers and drug development professionals can gain a profound understanding of boronic acid coupling reactions. This data-rich approach not only accelerates the development of robust and efficient synthetic processes but also aligns with the modern paradigm of Quality by Design, ensuring the consistent production of high-quality chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. azom.com [azom.com]
- 20. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis using 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
An Application Guide for the Scale-Up Synthesis of Biaryl Compounds Utilizing 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of this compound in Process Chemistry
This compound is a sophisticated building block increasingly employed in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The unique substitution pattern of this reagent—featuring a fluorine atom and an isopropylcarbamoyl group—imparts specific electronic and steric properties that can be leveraged to achieve high selectivity and yield in the construction of biaryl and heteroaryl structures. These structures are often key pharmacophores in active pharmaceutical ingredients (APIs).
However, transitioning a reaction from a laboratory flask to a multi-liter manufacturing reactor is a non-trivial endeavor fraught with challenges.[3] Issues such as heat and mass transfer, catalyst stability, impurity profiles, and process robustness become paramount.[3][4] This guide provides a comprehensive framework for the scale-up of Suzuki-Miyaura coupling reactions involving this compound, grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reagent Handling
A thorough understanding of the starting material's properties is the foundation of a safe and reproducible process.
| Property | Value | Source |
| Chemical Name | (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid | Chemenu |
| CAS Number | 874289-16-4 | Chemenu |
| Molecular Formula | C₁₀H₁₃BFNO₃ | [5] |
| Molecular Weight | 225.03 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 255 °C (for a similar analog) | [6] |
| Storage | Store at room temperature or refrigerated (-20°C for long term) in a dry, well-ventilated place. Keep container tightly closed. | [5] |
Safety and Handling Precautions
Boronic acids as a class can cause skin, eye, and respiratory irritation.[7] Always consult the specific Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Ventilation: Handle the solid and prepare solutions in a well-ventilated fume hood to avoid inhalation of dust.[8]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material using an inert absorbent and place it in a suitable container for disposal.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Core Principles for Robust Suzuki-Miyaura Scale-Up
The success of a scaled-up Suzuki-Miyaura coupling hinges on controlling several critical process parameters. The choices made are deeply rooted in the reaction's catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][9] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Catalyst and Ligand Selection: The palladium catalyst is the heart of the reaction. While simple salts like Pd(OAc)₂ are effective, modern pre-catalysts (e.g., XPhos-Pd-G3) are often preferred for scale-up. These pre-catalysts are typically air-stable, which simplifies handling, and they efficiently generate the active Pd(0) species in situ. The choice of ligand is critical, especially for challenging or sterically hindered substrates.[10] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) enhance the rates of both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.[11][12]
-
Solvent System: A biphasic solvent system is common for Suzuki couplings. An organic solvent (e.g., 2-MeTHF, Toluene, Dioxane) dissolves the aryl halide and the boronic acid, while an aqueous phase dissolves the inorganic base. This setup facilitates the reaction at the interface and simplifies work-up. For scale-up, consider solvents with higher boiling points for better temperature control and favorable safety profiles (e.g., avoiding peroxide-formers like THF).
-
Base Selection and Role: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact reaction kinetics and the impurity profile. K₃PO₄ is often a good choice for challenging couplings or for substrates prone to decomposition under harsher basic conditions.
-
Temperature Control and Mixing: Heat transfer becomes less efficient as the reactor size increases. The exothermic nature of the reaction must be managed to prevent temperature spikes, which can lead to catalyst decomposition and side-product formation.[4] Robust agitation is critical to ensure efficient mixing of the phases and maintain a uniform temperature throughout the reactor.[3][13]
-
Maintaining an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. On a large scale, ensuring a robustly inert atmosphere is non-negotiable. This involves thorough purging of the reactor and solvents with an inert gas (nitrogen or argon) before adding the catalyst and maintaining a positive pressure blanket throughout the reaction.
Detailed Scale-Up Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a representative aryl bromide, 2-bromo-5-methoxypyridine, to form a biaryl product relevant to pharmaceutical synthesis.
Materials and Equipment
-
Reagents:
-
2-Bromo-5-methoxypyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.2 equiv)
-
XPhos-Pd-G3 catalyst (0.5 - 1.0 mol%)
-
-
Solvents:
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel or pump for solvent addition.
-
Bottom outlet valve for draining.
-
Experimental Workflow Diagram
Caption: General workflow for scale-up Suzuki-Miyaura coupling.
Step-by-Step Methodology (100 g Scale Example)
-
Reactor Preparation:
-
Assemble the reactor system and ensure all connections are secure. Perform a pressure/leak test.
-
Thoroughly dry all glassware. Oven-drying is recommended.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the process.
-
-
Reagent Charging and Degassing:
-
To the inerted reactor, charge 2-bromo-5-methoxypyridine (100 g, 0.53 mol, 1.0 equiv).
-
Add this compound (142 g, 0.63 mol, 1.2 equiv).
-
Add potassium carbonate (162 g, 1.17 mol, 2.2 equiv).
-
Add 2-MeTHF (700 mL) and deionized water (350 mL).
-
Begin agitation to create a slurry.
-
Sparge the mixture with a subsurface nitrogen stream for 30-60 minutes to thoroughly degas the system.
-
-
Catalyst Addition and Reaction:
-
Once degassed, add the XPhos-Pd-G3 catalyst (e.g., 2.2 g, 0.5 mol%) to the reactor.
-
Heat the reaction mixture to an internal temperature of 80-90 °C using the jacketed circulator.
-
Maintain the temperature and monitor the reaction progress by taking samples periodically for HPLC analysis until the starting aryl bromide is consumed (<1% remaining). Reaction times can vary but are typically in the range of 4-12 hours.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Stop the agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the upper organic layer with a 10% brine solution (200 mL) to remove residual inorganics. Allow the layers to separate and drain the aqueous phase.
-
-
Product Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to a smaller volume.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol or ethanol/water).
-
Heat the solution to dissolve the product completely, then cool it slowly to induce crystallization.
-
Filter the resulting solid product, wash the cake with cold crystallization solvent, and dry it under vacuum to a constant weight.
-
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | 1. Ineffective inerting (oxygen contamination).2. Catalyst deactivation or insufficient loading.3. Poor mixing/mass transfer.4. Insufficient temperature. | 1. Improve nitrogen purge/sparging technique.2. Add a second small charge of catalyst.3. Increase agitation speed.4. Confirm internal temperature is at the target. |
| Formation of Homocoupled Boronic Acid Impurity (Ar²-Ar²) | 1. Oxygen present in the reaction mixture.2. Reaction temperature is too high. | 1. Ensure a robust inert atmosphere is maintained throughout the process.[9]2. Optimize the reaction temperature; run at the lowest effective temperature. |
| Protodeboronation (Loss of Boronic Acid) | 1. Boronic acid instability under reaction conditions.2. Prolonged reaction time at high temperature. | 1. Use a milder base (e.g., K₃PO₄).2. Use a more active catalyst system to shorten reaction time. Consider adding the boronic acid portion-wise or as a solution.[14] |
| Difficult Phase Separation | 1. Emulsion formation.2. Insufficient density difference between phases. | 1. Add a small amount of brine to "break" the emulsion.2. Allow for a longer settling time. |
| High Residual Palladium in Product | 1. Inefficient work-up.2. Catalyst binding to the product. | 1. Incorporate washes with aqueous solutions of reagents like L-cysteine or thiourea.2. Consider treatment with activated carbon or silica-based metal scavengers. |
Conclusion
The successful scale-up of Suzuki-Miyaura reactions using this compound is an achievable goal that demands meticulous attention to a core set of principles. By carefully selecting the catalyst system, controlling the reaction environment, and understanding the critical role of temperature and mixing, process chemists can develop robust, safe, and efficient manufacturing processes. This guide serves as a foundational template, but it is imperative that each specific reaction undergo rigorous process safety and optimization studies before implementation at a manufacturing scale.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. mdpi.com [mdpi.com]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usbio.net [usbio.net]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering One-Pot Synthesis with Substituted Phenylboronic Acids
Introduction: The Power of Convergence in Synthesis
In the relentless pursuit of efficiency and sustainability, modern organic synthesis has increasingly embraced the philosophy of "one-pot" reactions. This approach, which combines multiple reaction steps into a single, continuous process without the isolation of intermediates, offers profound advantages. It dramatically reduces reaction times, minimizes solvent waste and purification steps, and improves overall yield by preventing the loss of material during transfers. At the heart of many of these elegant synthetic strategies are substituted phenylboronic acids, exceptionally versatile building blocks whose unique reactivity has revolutionized the construction of complex molecules.
Boronic acids are prized for their stability, low toxicity, and functional group tolerance.[1][2] Their ability to participate in a vast array of transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions, makes them indispensable reagents for researchers in drug discovery, materials science, and chemical biology.[1][3] This guide provides an in-depth exploration of key one-pot synthetic methodologies involving substituted phenylboronic acids, complete with mechanistic insights, detailed protocols, and practical considerations to empower researchers to harness the full potential of these convergent reactions.
The Workhorse Reaction: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, but it relies on the availability of the requisite boronic acid or ester.[4] A one-pot sequence that first synthesizes the boron intermediate in situ and immediately uses it in a subsequent coupling reaction is a powerful strategy for rapidly building molecular diversity from readily available aryl halides.[2][5][6]
Causality and Mechanistic Insight
The elegance of this one-pot procedure lies in the compatible nature of the two sequential catalytic cycles: Miyaura Borylation and Suzuki-Miyaura Coupling. Both reactions are typically catalyzed by palladium complexes and share similar requirements for ligands and bases.[5][7]
-
Miyaura Borylation: An aryl halide (Ar¹-X) undergoes oxidative addition to a Pd(0) catalyst. Transmetalation with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) followed by reductive elimination yields the aryl boronate ester (Ar¹-Bpin) and regenerates the Pd(0) catalyst.
-
Suzuki-Miyaura Coupling: A second aryl halide (Ar²-X) is introduced. It undergoes oxidative addition to the same Pd(0) catalyst. The in situ-generated boronate ester (Ar¹-Bpin) is activated by a base and undergoes transmetalation with the Pd(II) complex. Reductive elimination forges the new C-C bond, yielding the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst for the next cycle.
The key to success is selecting conditions that facilitate both transformations efficiently without the need to isolate the boronic ester intermediate, which can be prone to decomposition.[8][9]
Workflow for One-Pot Borylation/Suzuki Coupling
References
- 1. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
Application Note: Advanced Phosphine Ligands for Overcoming Challenging Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Basics of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[1][2] However, as synthetic targets in pharmaceutical and materials science become increasingly complex, researchers frequently encounter "challenging" couplings that fail under standard conditions. These difficulties typically arise from:
-
Steric Hindrance: Substrates with bulky groups near the reaction center (e.g., ortho-substituted biaryls) can physically block the catalyst.[3][4]
-
Unreactive Electrophiles: Aryl chlorides, prized for their low cost and wide availability, possess a strong C-Cl bond that resists the crucial oxidative addition step.[5][6][7][8]
-
Problematic Heterocycles: The lone pairs on nitrogen or sulfur atoms in heteroaromatic substrates can coordinate to and deactivate the palladium catalyst.[9][10]
-
Demanding Substrate Combinations: Reactions involving electron-rich or electron-poor partners can upset the delicate electronic balance of the catalytic cycle.
Overcoming these hurdles is not a matter of brute force but of rational catalyst design. The choice of phosphine ligand is the single most critical parameter for success.[1] Modern, bulky, and electron-rich phosphine ligands have revolutionized the field by dramatically enhancing the rate of key steps in the catalytic cycle, turning previously impossible transformations into routine procedures.[9][11][12] This guide provides a detailed exploration of these advanced ligands, explaining the mechanistic basis for their efficacy and offering robust, field-proven protocols for their application.
The Decisive Role of the Phosphine Ligand
A phosphine ligand is not a passive spectator; it is an active controller of the catalyst's properties. Its primary roles are to stabilize the active Pd(0) species and to modulate its reactivity throughout the catalytic cycle.[2][13] The efficacy of a ligand is governed by two main properties:
-
Steric Bulk (Cone Angle): Large, bulky ligands promote the formation of highly reactive, monoligated L₁Pd(0) species.[9][14] This is because the ligand's size physically prevents a second ligand from binding, leaving a vacant coordination site necessary for oxidative addition.[9] Furthermore, this steric hindrance accelerates the final, product-forming reductive elimination step.[8][11]
-
Electron-Donating Ability (Basicity): Electron-rich ligands increase the electron density on the palladium center.[8][15] This enhanced nucleophilicity makes the metal more reactive towards the electrophile (aryl halide), thereby facilitating the often rate-limiting oxidative addition step, especially for stubborn C-Cl bonds.[6][11][12]
The interplay of these factors is crucial. The most successful modern ligands, such as the Buchwald dialkylbiaryl phosphines, are engineered to have both significant bulk and strong electron-donating character.[9][11][16]
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by phosphine ligand properties.
A Curated Ligand Toolkit for Challenging Couplings
No single ligand is optimal for all scenarios. The key to success is matching the ligand's properties to the specific challenge posed by the substrates.
Challenge 1: Sterically Hindered Substrates
The synthesis of di-, tri-, or even tetra-ortho-substituted biaryls is a significant challenge due to severe steric repulsion. This repulsion hinders the final reductive elimination step.
-
Ligand of Choice: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).
-
Why they work: These Buchwald-type biaryl phosphines possess immense steric bulk.[9] This bulk forces the two aryl groups on the palladium center into a conformation that facilitates C-C bond formation and product release, overcoming the high energy barrier of reductive elimination.[11] SPhos, in particular, has demonstrated outstanding performance, enabling couplings at catalyst loadings as low as 5x10⁻⁴ mol%.[9]
| Ligand | Structure | Key Feature | Application Highlight |
| XPhos | 2-(PCy₂)-2',4',6'-(iPr)₃-biphenyl | Extreme steric bulk from the triisopropylphenyl group. | Highly efficient for coupling heteroaryl halides and constructing tetra-ortho-substituted biaryls.[9][17] |
| SPhos | 2-(PCy₂)-2',6'-(OMe)₂-biphenyl | Balanced bulk and electron-donating methoxy groups. | Universal ligand for hindered substrates and unactivated aryl chlorides; enables room temperature couplings.[7][9] |
Protocol 1: Synthesis of a Tri-ortho-substituted Biaryl using SPhos
This protocol describes the coupling of a sterically demanding aryl chloride with an ortho-substituted boronic acid, a classic example of a challenging transformation.[4]
Reaction: 2-Chlorotoluene + 2,6-Dimethylphenylboronic Acid → 2',3,4'-Trimethyl-1,1'-biphenyl
Materials:
-
Aryl Halide: 2-Chlorotoluene (1.0 equiv)
-
Boronic Acid: 2,6-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium Source: Pd₂(dba)₃ (1.0 mol % Pd)
-
Ligand: SPhos (2.2 mol %)
-
Base: Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, the boronic acid, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the toluene via syringe, followed by the 2-chlorotoluene.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Challenge 2: Unreactive Aryl Chlorides
The strength of the C-Cl bond presents a high activation barrier for oxidative addition.[6] Success requires a catalyst system that is both highly electron-rich and sufficiently bulky to promote a monoligated active species.
-
Ligands of Choice: cataCXium® A (Di(1-adamantyl)-n-butylphosphine) and BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).
-
Why they work: cataCXium® A is an extremely bulky and electron-rich trialkylphosphine that excels at activating C-Cl bonds, often allowing for very low catalyst loadings.[18] BrettPhos combines the features of a Buchwald biaryl scaffold with a highly substituted backbone, creating a ligand that is both exceptionally active and stable, promoting difficult couplings.
| Ligand | Structure | Key Feature | Application Highlight |
| cataCXium® A | P(n-Bu)(1-Adamantyl)₂ | Exceptionally bulky and electron-rich trialkylphosphine. | Enables Suzuki couplings of unactivated and deactivated aryl chlorides with extremely high turnover numbers (TONs).[10][19] |
| BrettPhos | Highly active and stable biarylphosphine. | Effective for a wide range of C-N and C-C couplings, including those involving challenging aryl chlorides. |
Protocol 2: Coupling of an Electron-Rich Aryl Chloride using cataCXium® A
This protocol demonstrates the coupling of 4-chloroanisole, a deactivated aryl chloride, showcasing the high activity of the cataCXium® A ligand system.
Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxy-1,1'-biphenyl
Materials:
-
Aryl Halide: 4-Chloroanisole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Palladium Source: Pd(OAc)₂ (0.05 mol %)
-
Ligand: cataCXium® A (0.10 mol %)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous, degassed Dioxane/H₂O (10:1) (0.3 M)
Step-by-Step Procedure:
-
Vessel Preparation: In an argon-filled glovebox, add Pd(OAc)₂, cataCXium® A, K₂CO₃, and phenylboronic acid to a reaction vial.
-
Reagent Addition: Add the dioxane/water solvent mixture, followed by the 4-chloroanisole.
-
Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir for the required time (often complete in < 2 hours).
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Challenge 3: Heteroaromatic Substrates
The coupling of heteroaryl halides, particularly nitrogen-containing ones like pyridines, is often problematic. The pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting catalysis.
-
Ligand of Choice: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).
-
Why it works: RuPhos is a bulky, electron-rich biarylphosphine.[20][21] Its steric profile helps to prevent inhibitory coordination from the heteroaromatic substrate while its electron-donating nature promotes the necessary oxidative addition.[22] It is particularly effective for couplings involving pyridyl and other nitrogen-containing heterocycles.
| Ligand | Structure | Key Feature | Application Highlight |
| RuPhos | 2-(PCy₂)-2',6'-(iPrO)₂-biphenyl | Bulky isopropoxy groups provide a unique steric and electronic environment. | Superior ligand for couplings of secondary alkyl trifluoroborates and various heteroaromatic substrates.[20][21] |
General Workflow and Troubleshooting
A systematic approach is crucial when developing a new Suzuki-Miyaura coupling. The diagram below outlines a logical workflow for screening and optimization.
Figure 2. A systematic workflow for tackling challenging Suzuki-Miyaura couplings.
Even with careful planning, reactions can fail. Low conversion or the formation of side products are common issues.
Table 3. Troubleshooting Guide for Suzuki-Miyaura Reactions
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst.[23] 2. Poor Reagent Quality. 3. Incorrect Ligand/Base/Solvent combination. | 1. Use a fresh catalyst source or a pre-formed palladacycle (e.g., G3/G4 precatalysts).[23][24] 2. Check boronic acid for decomposition (protodeboronation); consider using a more stable boronic ester (e.g., pinacol, MIDA).[23][25] 3. Re-screen reaction parameters systematically (see Figure 2). |
| Protodeboronation | 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. High reaction temperature. | 1. Switch to a more robust boronic ester (BPin, MIDA).[23][25] 2. Use anhydrous solvents and ensure the base is dry. 3. Attempt the reaction at a lower temperature with a more active ligand. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Ensure the reaction mixture and solvents are rigorously degassed.[22][25] 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst designed for clean activation.[22][23] |
| Reaction Stalls | 1. Catalyst decomposition. 2. Product inhibition. 3. Heteroatom coordination. | 1. Increase ligand-to-palladium ratio (e.g., from 1.1:1 to 2.2:1). 2. Run the reaction at a lower concentration. 3. Select a ligand known for heteroaromatic coupling (e.g., RuPhos). |
Conclusion
The successful execution of challenging Suzuki-Miyaura couplings hinges on the rational selection of advanced phosphine ligands. By understanding the mechanistic roles of steric bulk and electron-donating ability, researchers can choose a ligand that is precisely tailored to the demands of their specific substrates. The Buchwald biaryl phosphines (SPhos, XPhos, RuPhos) and highly active trialkylphosphines (cataCXium® A) represent a powerful and versatile toolkit that has transformed the synthesis of complex molecules. The protocols and troubleshooting guidance provided herein serve as a starting point for navigating these demanding yet rewarding transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPhos - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gessnergroup.com [gessnergroup.com]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 20. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Aqueous Suzuki-Miyaura Coupling of Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its significance in the pharmaceutical and materials science industries is immense, underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings.[3][4] Traditionally performed in organic solvents, a paradigm shift towards "green chemistry" has spurred the development of robust protocols using water as the reaction medium.[5][6][7] This guide provides a comprehensive overview of the principles, key parameters, and practical protocols for conducting Suzuki-Miyaura coupling reactions under aqueous conditions.
The Imperative for Aqueous Conditions: Beyond "Green" Chemistry
The substitution of volatile organic compounds (VOCs) with water is driven by compelling environmental, safety, and economic factors. Water is non-toxic, non-flammable, inexpensive, and abundant.[8] However, the advantages of aqueous Suzuki couplings can extend beyond sustainability. In some cases, water can accelerate reaction rates and influence selectivity in ways not observed in organic media. The primary challenge lies in overcoming the poor solubility of many organic substrates, catalysts, and ligands in water, a hurdle that has been successfully addressed through various innovative strategies discussed herein.[9]
Mechanistic Cornerstones in an Aqueous Environment
The fundamental catalytic cycle of the Suzuki-Miyaura reaction remains consistent in water, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] However, the aqueous medium profoundly influences each component's role and interaction.
The Catalytic Cycle in Aqueous Media
The palladium(0) catalyst initiates the cycle by undergoing oxidative addition with an organic halide. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][11]
Caption: Aqueous Suzuki-Miyaura Catalytic Cycle.
Key Reaction Components
-
Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)₂ and PdCl₂ are common, cost-effective choices that are reduced in situ to the active Pd(0) species.[12] Heterogeneous catalysts like palladium on carbon (Pd/C) are also effective and offer the advantage of easy removal by filtration, simplifying product purification and catalyst recycling.[13]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[12] For aqueous reactions, ligands must impart water solubility to the catalyst complex.
-
Water-Soluble Phosphines: Sulfonated phosphines, such as TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt), are classic examples that create highly water-soluble and effective catalyst systems.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. Water-soluble variants have been developed by incorporating sulfonated groups or other hydrophilic functionalities.[8]
-
"Ligandless" Systems: Many successful aqueous Suzuki couplings are performed without added phosphine or NHC ligands.[2][14][15] In these cases, water, the base (hydroxide), or the substrate itself may act as a weak ligand. Often, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the reaction.[2] These systems are attractive for their simplicity and cost-effectiveness.[16][17]
-
-
Base: The base plays a crucial role, primarily by activating the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which readily participates in transmetalation.[18][19][20][21]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are most commonly used.[19] Their solubility in water and sufficient basicity make them ideal. Stronger bases like NaOH or KOH can also be effective but may promote side reactions in sensitive substrates.[19] The choice and amount of base can significantly impact reaction selectivity and yield.[18][20]
-
-
Surfactants and Phase-Transfer Catalysis: To address the insolubility of hydrophobic reactants, surfactants can be employed. These molecules form micelles in water, creating nanoscale "reactors" that solubilize the organic substrates and catalyst, thereby facilitating the reaction.[22][23][24] Natural surfactants like saponin have been shown to be highly effective, even for challenging heteroaromatic substrates at room temperature.[23] Industrial surfactants such as TPGS-750-M have also been designed for broad use in micellar catalysis.[24]
Comparative Overview of Aqueous Suzuki Systems
The versatility of the aqueous Suzuki coupling is demonstrated by the wide range of successful catalytic systems reported. The table below summarizes several representative approaches.
| Catalyst System | Ligand / Additive | Base | Solvent | Temp. (°C) | Substrates | Typical Yields (%) | Reference |
| PdCl₂(Lₙ@β-CD) | mono-6-(l-aminopropanol)-deoxy-β-cyclodextrin | K₃PO₄·7H₂O | H₂O | 90 | Aryl bromides | 80-100 | [16],[17] |
| Pd(OAc)₂ | "Ligandless" / TBAB | K₂CO₃ / NaOH | H₂O | 25-80 | Aryl bromides | High | [2] |
| Pd(OAc)₂ | "Ligandless" | K₂CO₃ | H₂O | 150 (MW) | Aryl chlorides, bromides, iodides | 70-98 | [14] |
| Pd(OAc)₂ | RO-PTA (P,N Ligand) | Na₂CO₃ | H₂O:CH₃CN (1:1) | 80 | Aryl bromides | 40-91 | [15] |
| Pd(OAc)₂ | Saponin (Surfactant) | K₃PO₄ | H₂O | Room Temp | Heteroaryl halides | Moderate to High | [23] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting aqueous Suzuki-Miyaura coupling reactions.
General Experimental Workflow
A typical workflow involves the careful assembly of reagents under an appropriate atmosphere (though many aqueous systems are air-tolerant), followed by heating, reaction monitoring, and product isolation.
References
- 1. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonated N-heterocyclic carbenes for Suzuki coupling in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Review on green chemistry - Suzuki cross coupling in aqueous media - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming challenges in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) specifically tailored to reactions involving 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid. This electron-deficient and potentially sterically hindered substrate presents unique challenges that can lead to disappointing yields if not properly addressed.
Troubleshooting Guide: A Systematic Approach to Low Yields
Encountering a low yield can be frustrating. This section provides a logical workflow to diagnose and resolve the underlying issues with your Suzuki coupling reaction.
Initial Checks: The Low-Hanging Fruit
Before delving into more complex optimizations, it's crucial to rule out common sources of error.
Question 1: My Suzuki coupling reaction with this compound has a very low yield. Where do I start?
Answer: A systematic check of your reagents and reaction setup is the most efficient first step.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, being electron-deficient, is susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This is often exacerbated by the presence of water and high temperatures.[4][5] Consider using fresh, high-purity boronic acid. If decomposition is suspected, converting the boronic acid to a more stable form like a pinacol ester (Bpin) or a MIDA boronate can significantly improve results.[1][4][5]
-
Aryl Halide Reactivity: The choice of your coupling partner is critical. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[2] Aryl chlorides are notoriously less reactive and often necessitate specialized, highly active catalyst systems to achieve good conversion.[2][6][7]
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts such as Pd(OAc)₂, can degrade over time.[2] Phosphine ligands are prone to oxidation.[2] Always use fresh, properly stored catalysts and ligands. To verify the activity of your catalyst, you can run a control reaction with known reactive substrates, like phenylboronic acid and bromobenzene.[8]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active catalytic species, Pd(0), and many phosphine ligands are sensitive to oxygen.[2][8] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by performing several vacuum/backfill cycles.[2]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[2] Ensure your base is of high purity and, if the reaction is sensitive to water, thoroughly dried.
-
Diagnosing the Problem: Is it a Side Reaction?
If the initial checks don't resolve the issue, the next step is to identify potential side reactions that are consuming your starting materials or intermediates.
Question 2: I've confirmed my reagents are good and my setup is inert, but the yield is still low. What are the likely side reactions?
Answer: With a substrate like this compound, two side reactions are particularly common: protodeboronation and homocoupling.
-
Protodeboronation: As mentioned, this is the protonolysis of the boronic acid.[3] It is a major pathway for the decomposition of electron-deficient boronic acids.[1][5]
-
How to Minimize:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[9][10] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[2][11]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[2] For sensitive substrates, employing strictly anhydrous conditions can be advantageous.[5]
-
Stable Boron Reagents: Using boronic pinacol esters (Bpin) is a highly effective strategy as they are significantly more robust and less prone to protodeboronation.[4]
-
-
-
Homocoupling: This side reaction results in the formation of a biaryl product from two molecules of your boronic acid.[4] It is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[8][12]
Advanced Troubleshooting & Optimization
If the fundamental issues have been addressed and the yield is still suboptimal, it's time to fine-tune the reaction components.
The Catalyst System: Ligands and Precatalysts Matter
Question 3: My boronic acid is electron-deficient and has some steric bulk from the isopropylcarbamoyl group. How should this influence my choice of catalyst and ligand?
Answer: This is a critical consideration. Electron-deficient boronic acids can be slow to transmetalate, and steric hindrance can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[6][11]
-
Bulky, Electron-Rich Ligands: These are essential for overcoming the challenges posed by your substrate.[11]
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[11][13][14] They accelerate the key steps in the catalytic cycle and can improve catalyst stability.
-
N-heterocyclic carbenes (NHCs) are another class of highly active ligands for challenging Suzuki couplings.[11]
-
-
Modern Precatalysts: Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for efficient and reliable generation of the active Pd(0) catalyst in situ.[8][11]
The Role of the Base and Solvent System
Question 4: I'm using K₂CO₃ as a base, but the reaction is sluggish. Should I switch to a stronger base?
Answer: Yes, for challenging substrates, a stronger base is often necessary to facilitate the transmetalation step.[5][11]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for difficult couplings.[5][11] They are strong enough to promote the formation of the more nucleophilic boronate species, which accelerates transmetalation.[5][10]
-
Solvent Considerations:
-
Aprotic Polar Solvents: Dioxane and THF, often with a small amount of water, are common and effective choices.[5] Water can help dissolve inorganic bases and facilitate the formation of key catalytic intermediates.[5] However, for substrates highly prone to protodeboronation, anhydrous conditions are preferable.[5]
-
Higher Temperatures: Your substrate may require more thermal energy.[4] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C.[5][11] This may necessitate a switch to a higher-boiling solvent like toluene or CPME.[11][15]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Should I be concerned about the amide functional group on my boronic acid?
A1: The isopropylcarbamoyl group is an amide, which is generally stable under Suzuki coupling conditions. However, if you are using very harsh bases (like NaOH or KOH) and high temperatures for extended periods, there is a possibility of hydrolysis. Using bases like K₃PO₄ or Cs₂CO₃ should prevent this.[5]
Q2: How much catalyst loading should I use?
A2: For initial attempts and troubleshooting, a catalyst loading of 1-2 mol% is a good starting point. For very challenging couplings, you might need to increase this to 5 mol%.[16] However, with highly active modern catalyst systems, loadings can often be reduced to <1 mol% once the reaction is optimized.[17]
Q3: When should I consider using microwave irradiation?
A3: Microwave heating can be a powerful tool for accelerating reactions, especially those that are sluggish at conventional heating temperatures.[4] It can rapidly heat the reaction mixture, potentially improving yields and reducing reaction times. It is an excellent option to try if increasing the temperature with a conventional heat source is not giving the desired results.
Q4: I see a lot of black precipitate in my reaction. Is this a problem?
A4: The formation of palladium black (insoluble, inactive palladium) can indicate catalyst decomposition. This can be caused by oxygen in the reaction, excessively high temperatures, or the use of unstable catalyst systems. Using robust ligands, like the Buchwald biarylphosphines, and ensuring a strictly inert atmosphere can help prevent the formation of palladium black.[8]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[11]
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[11]
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[11]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation 1 (Robust) | Recommendation 2 (Anhydrous) | Rationale |
| Boronic Reagent | This compound | Convert to Pinacol Ester (Bpin) | Bpin esters are more stable and less prone to protodeboronation.[4] |
| Catalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G3 (1-2 mol%) | Buchwald precatalysts are highly active and reliable for challenging substrates.[11][14] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Stronger, non-hydroxide bases are needed to promote transmetalation without causing hydrolysis.[5][11] |
| Solvent | Dioxane/H₂O (10:1) | Toluene (anhydrous) | A small amount of water can aid base solubility, but anhydrous conditions minimize protodeboronation.[5] |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required to overcome the activation energy for hindered substrates.[4][11] |
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
preventing protodeboronation of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Welcome to the technical support center for 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted phenylboronic acid, it is a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. However, like many boronic acids, it is susceptible to a critical decomposition pathway known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoro-N-isopropylbenzamide as an undesired byproduct.
This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you minimize or prevent protodeboronation, thereby improving reaction yields, ensuring product purity, and maintaining experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] For this compound, this results in the formation of an inactive byproduct, 3-fluoro-N-isopropylbenzamide, which cannot participate in the desired cross-coupling reaction. This side reaction consumes the starting material, reduces the yield of the target molecule, and complicates purification. The propensity for a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of its organic substituent.[1]
Q2: How do the substituents on this specific boronic acid affect its stability?
A2: The 4-Fluoro and 3-(isopropylcarbamoyl) groups are both electron-withdrawing. Arylboronic acids with electron-withdrawing substituents can be susceptible to protodeboronation, particularly under basic conditions.[1] While some electron-deficient arylboronic acids show increased stability under acidic conditions, the basic environment required for Suzuki-Miyaura coupling can promote the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻), which can be more prone to decomposition.[2][3]
Q3: Under what conditions is protodeboronation most likely to occur?
A3: Protodeboronation can be accelerated under several conditions:
-
pH: The reaction rate is highly pH-dependent.[4][5] Both strongly acidic and, more commonly, strongly basic conditions can promote protodeboronation.[6][7] For many arylboronic acids, the rate increases significantly at high pH.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5][7]
-
Aqueous Solvents: The presence of a proton source, such as water, is necessary for the reaction to occur.[8]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the greater the extent of decomposition.
Q4: How can I detect and quantify protodeboronation in my reaction mixture?
A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the consumption of starting material and the appearance of byproducts.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods to track the concentrations of the starting boronic acid, the desired product, and the protodeboronated byproduct over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the protodeboronated species. ¹⁹F NMR can also be a sensitive probe to monitor the fate of the fluorine-containing starting material and products.
The Mechanism of Protodeboronation
Understanding the mechanism is key to preventing it. Protodeboronation can proceed through several pathways, heavily influenced by the pH of the medium. Under the basic conditions typical for Suzuki-Miyaura couplings, the boronic acid (a Lewis acid) accepts a hydroxide ion to form a more nucleophilic tetrahedral boronate anion. This species is crucial for the desired transmetalation step but is also implicated in the undesired protodeboronation pathway.
Figure 1. Simplified schematic of the competing pathways for the activated boronate species in a typical cross-coupling reaction.
Troubleshooting Guide
Use this guide to diagnose and resolve issues related to the protodeboronation of this compound.
| Observed Problem | Potential Cause | Suggested Solution & Rationale |
| Low yield of desired product; significant amount of 3-fluoro-N-isopropylbenzamide detected. | Protodeboronation is outcompeting the cross-coupling reaction. | 1. Optimize the Base: The choice and amount of base are critical. Use the mildest base effective for your specific coupling partners (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases like Cs₂CO₃ or hydroxides). A weaker base can lower the pH, disfavoring protodeboronation.[2] 2. Lower the Temperature: If the desired coupling can proceed at a lower temperature, this will often slow the rate of decomposition more significantly than the productive reaction.[7] 3. Use a More Active Catalyst System: Employ a highly active palladium catalyst/ligand system (e.g., a Buchwald precatalyst). This accelerates the rate of the desired Suzuki coupling, allowing it to complete before significant protodeboronation occurs.[1] |
| Reaction is sluggish, requiring long reaction times and leading to decomposition. | Inefficient catalytic cycle, allowing background protodeboronation to dominate. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can accelerate the productive reaction. 2. Screen Solvents: While aqueous mixtures are common, minimizing the amount of water can sometimes help. Consider solvent systems like dioxane/water or THF/water. Ensure solvents are properly degassed to prevent catalyst deactivation. 3. Check Reagent Purity: Impurities in the boronic acid or aryl halide can inhibit the catalyst. Ensure high purity of all starting materials. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which may have different reactivity. Ensure you are using a high-quality, well-characterized reagent. Store the boronic acid under inert gas at low temperature as recommended.[9] 2. Strictly Anhydrous/Degassed Conditions: Oxygen can deactivate the palladium catalyst, slowing the desired reaction. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). |
| Protodeboronation occurs even with optimized conditions. | The boronic acid is inherently unstable under the required basic conditions. | 1. Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1] This is often the most robust solution for particularly unstable boronic acids. |
Experimental Workflow for Troubleshooting
The following decision tree provides a systematic approach to troubleshooting and optimizing your reaction to minimize protodeboronation.
Figure 2. A step-by-step workflow for diagnosing and mitigating protodeboronation.
Recommended Storage and Handling
To ensure the integrity of your this compound, proper storage and handling are essential:
-
Storage: Store the compound in a cool, dry place, away from moisture and light.[9] A freezer (-20°C) is often recommended.[9] Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handling: Handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Avoid repeated opening and closing of the container. If possible, weigh out the required amount quickly and reseal the container promptly.
By understanding the mechanisms of protodeboronation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of cross-coupling reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. usbio.net [usbio.net]
Technical Support Center: A Scientist's Guide to Minimizing Homocoupling of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid and encountering challenges with the formation of the symmetrical biaryl homocoupling byproduct. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This document provides in-depth, mechanism-based troubleshooting strategies and actionable protocols to suppress this critical side reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is homocoupling, and why does it seem to be an issue with my this compound?
A: Homocoupling is an undesired side reaction in which two molecules of your boronic acid reactant couple to form a symmetrical biaryl dimer. In your case, this results in the formation of 4,4'-Difluoro-5,5'-bis(isopropylcarbamoyl)-1,1'-biphenyl.
This byproduct presents two major problems:
-
Reduced Yield: It consumes your starting boronic acid, directly lowering the potential yield of your desired cross-coupled product.
-
Purification Challenges: The homocoupled dimer often has similar polarity and physical properties to the target molecule, making its removal by chromatography or crystallization difficult and costly.
Your specific boronic acid, this compound, possesses electron-withdrawing groups (fluorine and the amide carbonyl). Electron-deficient arylboronic acids can be particularly susceptible to homocoupling under certain conditions[1]. Understanding the underlying mechanisms is the first step to effective suppression.
Q2: I'm observing a significant amount of the homocoupled dimer in my reaction. What are the most likely chemical pathways causing this?
A: There are two primary, palladium-driven mechanisms responsible for boronic acid homocoupling. Both can occur simultaneously in a standard Suzuki-Miyaura reaction.
-
Oxygen-Mediated (Oxidative) Homocoupling: This is the most common cause, especially if reaction setup is not rigorously oxygen-free. The catalytically active Pd(0) species can react with dissolved oxygen to form a palladium peroxo complex (L₂Pd(η²-O₂)). This complex then reacts with two molecules of the boronic acid to generate the biaryl byproduct, water, and regenerate a Pd(0) species that can re-enter the cycle.[2][3][4] This pathway effectively creates a catalytic cycle for homocoupling that competes directly with your desired cross-coupling.
-
Pd(II)-Mediated Homocoupling: This pathway does not require oxygen but is driven by the palladium(II) precatalyst (e.g., Pd(OAc)₂). If the reduction of Pd(II) to the active Pd(0) is slow or incomplete, the remaining Pd(II) can react stoichiometrically with two molecules of the boronic acid.[5] This process involves two transmetalation steps, followed by reductive elimination of the biaryl product and the formation of Pd(0). While this consumes the precatalyst, it can be a significant source of the dimer impurity at the start of the reaction.
Q3: I've confirmed homocoupling is my main issue. What is a logical workflow for troubleshooting and optimizing my reaction?
A: A systematic approach is crucial. We recommend tackling the most common and impactful variables first. The following workflow provides a step-by-step diagnostic and optimization strategy.
Q4: How do I perform a "rigorous" exclusion of oxygen as suggested in Step 1?
A: Standard inert gas blanketing is often insufficient to remove all dissolved oxygen. A more robust deoxygenation protocol is required to suppress the oxygen-mediated pathway.
Protocol: Subsurface Inert Gas Sparge
-
Setup: Assemble your reaction flask containing the boronic acid, aryl halide, base, and solvent. Equip the flask with a condenser, a gas inlet line that extends below the solvent surface (a long needle or glass tube), and a gas outlet (e.g., to a bubbler).
-
Sparge: Bubble a steady stream of argon or nitrogen directly through the reaction mixture with vigorous stirring. The fine bubbles create a large surface area, efficiently displacing dissolved oxygen.
-
Duration: Continue the subsurface sparge for at least 20-30 minutes at room temperature. For larger volumes, extend this time.
-
Catalyst Addition: After sparging, raise the gas inlet line so it is above the liquid surface to maintain a positive pressure (inert blanket). Only then should you add the palladium catalyst.
-
Execution: Seal the flask and proceed with heating the reaction as planned. Maintain the positive inert gas pressure throughout the entire reaction.
This method is highly effective at minimizing the concentration of dissolved oxygen, a key driver of homocoupling.[5][6]
Q5: My reaction is fully deoxygenated, but homocoupling persists. How can I modify my catalyst system (Step 2)?
A: If oxygen is eliminated, the likely culprit is the Pd(II)-mediated pathway or a catalytic cycle where transmetalation is slow compared to competing side reactions. The goal is to ensure rapid and efficient conversion of the Pd(II) precatalyst to Pd(0) and to accelerate the main Suzuki catalytic cycle.
Strategies:
-
Add a Mild Reductant: Including a small amount of a mild reducing agent can help convert residual Pd(II) to Pd(0) without interfering with the catalytic cycle. A study by C.J. Helal et al. demonstrated that adding potassium formate (KCOOH) nearly eliminated Pd(II)-mediated homocoupling.[5][6]
-
Use a Pd(0) Precatalyst: Instead of a Pd(II) source like Pd(OAc)₂, consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the reaction starts with the correct catalytic species.
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired cross-coupling, outcompeting the homocoupling pathway.[7][8] For electron-deficient substrates, a ligand like SPhos has been shown to be effective in promoting cross-coupling over homocoupling.[1]
| Parameter | Recommendation | Rationale & Key Considerations | Typical Loading |
| Pd Source | Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a reductant with a Pd(II) source. | Minimizes the concentration of free Pd(II) available for stoichiometric homocoupling.[5] | 0.5 - 2 mol% |
| Ligand Type | Bulky, electron-rich monophosphine ligands. | Accelerates reductive elimination, which is often the turnover-limiting step for the desired product, thus increasing the rate of the main cycle relative to side reactions.[7] | 1-2 eq. per Pd |
| Specific Ligands | SPhos, XPhos, RuPhos | SPhos is particularly noted for its effectiveness with electron-deficient boronic acids.[1] XPhos and RuPhos are also robust, general-purpose ligands for difficult couplings. | 1.1 - 2.2 mol% |
Table 1: Recommended Palladium Catalyst and Ligand Modifications to Minimize Homocoupling
Q6: Can my choice of base and solvent influence the rate of homocoupling (Step 3)?
A: Absolutely. The base and solvent system dictates the concentration and reactivity of the boronate species, which directly impacts both the desired reaction and side reactions.
The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻) required for transmetalation.[7] However, an overly strong or poorly chosen base can accelerate decomposition pathways or homocoupling.
| Parameter | Recommendation | Rationale & Key Considerations | Examples to Avoid |
| Base | Use a moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. | These provide sufficient activation for transmetalation without being overly aggressive. The choice can be solvent-dependent (K₃PO₄ is often used in toluene/water). | Strong alkoxide bases (e.g., NaOtBu) can promote side reactions.[9] |
| Solvent | Use polar aprotic solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene), often with a small amount of water. | These solvents are well-suited for the Suzuki reaction. The addition of water can aid in dissolving the base and boronate, but excess water can promote protodeboronation, another common side reaction.[8] | Protic solvents like methanol or ethanol can sometimes participate in side reactions. |
Table 2: Influence of Base and Solvent Choice on Homocoupling
Q7: How can I accurately quantify the level of homocoupling byproduct in my crude reaction mixture?
A: Accurate quantification is essential for evaluating the success of your optimization efforts. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. Develop a method that gives good baseline separation between your starting materials, desired product, and the homocoupled dimer. Quantification is achieved by integrating the peak areas and comparing them to a standard or using area percent normalization.
-
¹H Nuclear Magnetic Resonance (NMR): If you can identify unique, well-resolved proton signals for both your desired product and the homocoupling byproduct, you can determine their molar ratio by comparing the integration of these signals. This provides a direct and rapid assessment of the crude reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While not inherently quantitative without a calibration curve, LC-MS is invaluable for confirming the identity of the byproduct by its mass-to-charge ratio (m/z). It is the primary tool for initial identification.
By systematically applying these mechanistic insights and optimization strategies, you can effectively suppress the formation of the homocoupling byproduct, leading to higher yields, improved purity, and more efficient development of your target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base and Solvent for Sterically Hindered Boronic Acid Reactions
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of sterically congested biaryl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is failing or giving very low yields. What are the primary causes?
Low conversion in Suzuki-Miyaura couplings with sterically demanding substrates is a frequent challenge. The root causes typically fall into one or more of the following categories:
-
Impeded Catalytic Cycle: Steric bulk on either the boronic acid or the aryl halide can dramatically slow down the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[1][2] The catalyst simply cannot bring the bulky coupling partners together efficiently.
-
Inefficient Transmetalation: This is often the rate-limiting step. The base may be too weak or poorly soluble to effectively activate the sterically hindered boronic acid into the more nucleophilic "ate" complex required for transmetalation.[3][4]
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material.[5][6] This is often exacerbated by strong bases, high temperatures, and the presence of water.
-
Catalyst Deactivation: The palladium catalyst can be inhibited or deactivated, especially when coupling partners contain coordinating heteroatoms (like pyridines) which can bind to the metal center.[7] The presence of oxygen can also lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[5]
Q2: How does steric hindrance specifically impact the Suzuki-Miyaura catalytic cycle?
Steric hindrance introduces significant kinetic barriers at multiple stages of the catalytic cycle. Understanding these bottlenecks is key to designing a successful reaction strategy.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
-
Oxidative Addition: While less commonly the primary issue, highly substituted aryl halides can slow the initial insertion of the Pd(0) catalyst into the carbon-halide bond.[8]
-
Transmetalation: This is the most significant hurdle. For the boronic acid to transfer its organic group to the palladium center, the two bulky fragments must come into close proximity. This process is highly sensitive to steric congestion around both the palladium complex and the boronic acid.[5]
-
Reductive Elimination: This is the final, product-forming step. Interestingly, while steric hindrance slows other steps, bulky, electron-rich phosphine ligands are often required to promote reductive elimination for hindered substrates.[8][9] These ligands increase the spatial crowding around the metal, which encourages the expulsion of the newly coupled product to relieve steric strain.
Q3: Which type of base should I choose for a sterically hindered coupling, and why?
The base is not merely a pH adjuster; it is a critical mechanistic component. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is far more reactive in the transmetalation step.[3][4][10][11]
Caption: The two primary mechanistic pathways for boronic acid activation by a base.
For sterically hindered substrates, a stronger base is often necessary to drive the formation of the active boronate species. However, stronger bases can also promote decomposition. The choice requires a careful balance.
| Base | Relative Strength | Common Solvents | Key Considerations for Hindered Reactions |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Often a good starting point, but may be too weak for very challenging couplings.[11] |
| K₃PO₄ | Strong | Dioxane/H₂O, THF, Toluene | A workhorse for difficult couplings. Its strength and solubility in mixed solvent systems make it highly effective at promoting boronate formation.[6] |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | The large, soft cesium cation can improve solubility and reactivity, often providing superior results in tough cases.[6] |
| t-BuOK | Very Strong | Dioxane, THF (anhydrous) | Extremely powerful and often used with N-heterocyclic carbene (NHC) ligands. Requires strictly anhydrous conditions to prevent rapid protodeboronation.[1][12] |
| KF | Weak | Anhydrous Dioxane, THF | Used when the substrate is sensitive to strong bases. Its use can significantly minimize protodeboronation.[4][13] |
Q4: What is the role of the solvent, and how do I select the best one for a challenging reaction?
The solvent is far more than an inert medium. It influences reagent solubility, stabilizes the palladium catalyst, and can even alter reaction selectivity.[14]
-
Polar Aprotic Solvents (Dioxane, THF, 2-MeTHF): These are the most common choices. They are generally good at dissolving the organic substrates and the palladium complexes.[15][16] For hindered substrates, higher boiling point solvents like dioxane are often preferred as they allow for higher reaction temperatures.
-
Aromatic Solvents (Toluene, Xylenes): These non-polar solvents are also effective, particularly at higher temperatures.[15][17] Xylenes can be used to access even higher temperatures for extremely sluggish reactions.[18]
-
The Role of Water: A small amount of water is frequently added as a co-solvent. It helps to dissolve inorganic bases like K₃PO₄ and facilitates the formation of the active palladium hydroxide or boronate species.[15][17] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[5]
Troubleshooting Tip: If your reaction is sluggish in a standard solvent like THF or Dioxane, switching to a higher-boiling solvent like xylenes and increasing the temperature can often overcome the activation energy barrier.[18]
Q5: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the parasitic reaction that replaces your valuable boronic acid with a simple hydrogen atom. It is a major cause of low yields, especially with electron-deficient or heteroaromatic boronic acids.[6][13]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Switch from strong bases like K₃PO₄ or NaOH to potassium fluoride (KF).[13]
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under strictly anhydrous conditions can dramatically reduce its occurrence.[5][7]
-
Use a More Stable Boron Reagent: The most robust solution is to convert the boronic acid into a more stable derivative that slowly releases the active species under the reaction conditions.[5] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.
-
Pinacol Esters (Bpin): More stable than boronic acids and widely used.[5]
-
Potassium Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids that are resistant to protodeboronation.[5][17]
-
MIDA Boronates: Exceptionally stable derivatives that allow for sequential couplings.[5][19]
-
Diethanolamine (DABO) Adducts: These are easily prepared, air- and water-stable crystalline solids that can be used directly in the coupling reaction.[20][21]
-
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for your specific substrates.
Materials:
-
Sterically hindered aryl halide (1.0 equiv)
-
Sterically hindered boronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make 0.1 M solution)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][13]
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct
Procedure:
-
In a vial with a stir bar, dissolve the sterically hindered boronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring. A precipitate will typically form.
-
Stir the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can now be used directly in Suzuki coupling reactions as a substitute for the boronic acid, often in protic solvents.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with Nitrogen-Containing Boronic Acids
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving nitrogen-containing boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation, a common hurdle in the synthesis of nitrogen-containing heterocyclic compounds. These compounds are prevalent in pharmaceuticals and functional materials, making the mastery of their synthesis a critical skill.[1][2][3]
The primary difficulty in these reactions stems from the Lewis basic nitrogen atom within the heterocyclic ring.[1] This nitrogen can coordinate with the transition metal catalyst, typically palladium, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1][4] This guide provides in-depth troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to help you overcome these challenges and achieve robust and reproducible results.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: My Suzuki-Miyaura reaction with a pyridine-boronic acid is sluggish or fails completely.
Q: Why is my reaction not proceeding as expected?
A: The most probable cause is catalyst deactivation due to the coordination of the pyridine nitrogen to the palladium catalyst.[1][5] This is particularly pronounced with 2-pyridyl boronic acids, often referred to as the "2-pyridyl problem".[1] The lone pair of electrons on the nitrogen atom can act as a ligand, binding to the metal center and inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings with pyridine boronic acids.
Solutions and Protocols:
-
Employ Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is highly recommended.[5][6] These ligands can sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[5][6]
-
Optimize the Base: The choice of base is critical. While many Suzuki-Miyaura reactions use bases like sodium or potassium carbonate, for challenging couplings with nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results.[5][6]
-
Consider Boronic Acid Surrogates: If protodeboronation is a suspected side reaction, switching from a boronic acid to a more stable surrogate like a pinacol ester, MIDA boronate, or potassium trifluoroborate salt can be beneficial. MIDA (N-methyliminodiacetic acid) boronates are particularly noteworthy for their stability and are commercially available.[7][8] They are stable under anhydrous coupling conditions but slowly release the boronic acid in the presence of a mild aqueous base.[7][8]
Issue 2: Significant formation of a deboronated byproduct is observed.
Q: What is causing the loss of my boronic acid starting material?
A: You are likely observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This is particularly prevalent with heteroaromatic boronic acids, especially under certain pH conditions.[9][10][11][12] For some heteroaromatic boronic acids, like 2-pyridyl boronic acid, the formation of a zwitterionic species under neutral pH can lead to rapid protodeboronation.[9][10][11][12][13]
Key Factors Influencing Protodeboronation:
| Factor | Influence on Protodeboronation | Recommended Action |
| pH | Can significantly accelerate the reaction, especially around neutral pH for some heterocycles.[9][10][11][12] | Adjusting the pH by adding an acid or base can sometimes reduce the rate of protodeboronation.[9] |
| Water | Can act as a proton source, facilitating the cleavage of the C-B bond. | Use anhydrous solvents and reagents. |
| Temperature | Higher temperatures can increase the rate of this side reaction. | Run the reaction at the lowest effective temperature. |
| Base | Strong bases can promote protodeboronation.[14] | Use milder bases such as K₃PO₄ or KF.[14] |
Solutions and Protocols:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water, which can act as a proton source for protodeboronation.[1]
-
Employ MIDA Boronates: As mentioned previously, MIDA boronates offer a strategy for the slow release of the boronic acid, which can minimize its decomposition over the course of the reaction.[15][16]
-
Protocol for a Suzuki-Miyaura Coupling Using a MIDA Boronate:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), the nitrogen-containing MIDA boronate (1.1-1.5 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., dioxane/water). The base (e.g., K₃PO₄, 3.0 equiv) should be added, and for MIDA boronates, a mild aqueous base is necessary for the in-situ deprotection.[8]
-
Reaction Conditions: Stir the mixture at the optimized temperature (often room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Besides pyridine, what other nitrogen-containing heterocycles are problematic in cross-coupling reactions?
A1: Other nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles can also present challenges due to the coordinating ability of their nitrogen atoms.[2] The degree of catalyst inhibition often depends on the position of the nitrogen atom relative to the coupling site and the overall electron density of the heterocyclic ring.
Q2: Can the choice of palladium pre-catalyst influence the outcome of the reaction?
A2: Yes, the choice of pre-catalyst is important. Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) catalytic species.[1] In some cases, using a Pd(II) source that is not efficiently reduced can lead to side reactions like homocoupling of the boronic acid.[5]
Q3: Are there any additives that can help mitigate catalyst deactivation?
A3: In some cases, Lewis acid additives have been shown to be beneficial. For instance, in certain systems, the addition of salts like Cu(I) or Zn(II) can attenuate or accelerate the fragmentation of zwitterionic intermediates involved in protodeboronation.[10][11][12][13] Additionally, trimethyl borate has been reported to enhance reaction rates in challenging heteroaryl-heteroaryl couplings by solubilizing boronate complexes and preventing catalyst poisoning.[2]
Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a sign of catalyst decomposition, where the active Pd(0) species agglomerate and precipitate out of the solution.[1] This can occur if the catalytic cycle is slow, which can be a consequence of catalyst inhibition by the nitrogen-containing substrate.[1] To prevent this, consider using a more robust ligand that provides better stabilization to the palladium center, or in some cases, a modest increase in catalyst loading may be necessary to achieve full conversion.[1][14]
Q5: How can I confirm that catalyst deactivation is the primary issue in my reaction?
A5: A useful diagnostic experiment is to run the reaction with a non-nitrogen-containing analogue of your boronic acid under the same conditions. If this reaction proceeds smoothly while the nitrogen-containing version fails, it strongly suggests that catalyst deactivation by the nitrogen heterocycle is the root cause. Additionally, in-situ reaction monitoring techniques like ¹H NMR can be used to track the consumption of starting materials and the formation of products and byproducts, providing insights into the reaction kinetics and potential deactivation pathways.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
purification of crude product from 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid reaction
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development encountering challenges with the purification of the crude product from the 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid reaction. Here, we address common issues through a troubleshooting guide and frequently asked questions, offering practical, step-by-step protocols grounded in established chemical principles.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Issue 1: My final product shows a persistent waxy or gummy consistency and my NMR spectrum is complex, showing broad signals in the aromatic region.
Probable Cause: This is a classic sign of the presence of the corresponding boroxine, the cyclic trimeric anhydride of the boronic acid. Boroxines form through the dehydration of boronic acids, a process that can occur upon heating or under anhydrous conditions.[1][2][3] The equilibrium between the boronic acid and the boroxine can complicate purification and analysis.[4][5]
Solution: Hydrolysis of Boroxine to the Boronic Acid
The formation of boroxine is reversible, and it can be hydrolyzed back to the desired boronic acid by treatment with water.
Step-by-Step Protocol:
-
Dissolve the crude, gummy product in a water-miscible organic solvent such as tetrahydrofuran (THF) or acetone.
-
Add a sufficient amount of water to the solution. The amount will depend on the scale of your reaction, but a 10:1 ratio of organic solvent to water is a good starting point.
-
Stir the mixture vigorously at room temperature for 1-2 hours. You can monitor the conversion of the boroxine back to the boronic acid by TLC or LC-MS.
-
Remove the organic solvent under reduced pressure.
-
The aqueous solution can then be extracted with an organic solvent like ethyl acetate to recover the purified boronic acid.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the boronic acid, which should now be a solid.
Issue 2: After purification, my product is still contaminated with a significant amount of non-polar impurities or unreacted starting material.
Probable Cause: The crude reaction mixture contains byproducts or unreacted starting materials that have similar solubility profiles to the desired product, making simple recrystallization or chromatography challenging. Common impurities in boronic acid syntheses can include dehalogenated starting materials or homocoupling products.[4][6]
Solution: Acid-Base Extraction
This technique leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[6]
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with an aqueous basic solution, for example, 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with a strong acid like 1 M hydrochloric acid (HCl). This will protonate the boronate salt, causing the boronic acid to precipitate or be extractable back into an organic solvent.
-
Extract the acidified aqueous layer with several portions of fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified boronic acid.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction.
Issue 3: I am attempting column chromatography, but my product is streaking badly on the TLC plate and I'm getting poor separation.
Probable Cause: Boronic acids are known to be challenging to purify by standard silica gel chromatography due to their polarity and potential for strong interactions with the silica surface, leading to tailing and poor resolution.[6][7]
Solution: Modified Chromatography Conditions
Several modifications to standard chromatographic procedures can improve the separation of boronic acids.
-
Option A: Acidified Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help to suppress the ionization of the boronic acid and reduce its interaction with the silica gel, resulting in better peak shapes.[8][9]
-
Option B: Reversed-Phase Chromatography: For polar compounds like boronic acids, reversed-phase chromatography (e.g., using a C18 stationary phase) is often more effective. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier.[8][9]
-
Option C: Boric Acid-Impregnated Silica: Treating the silica gel with boric acid before packing the column can reduce the over-adsorption of boronic esters and acids, leading to improved separation.[7]
Recommended Starting Conditions for Reversed-Phase HPLC:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Phenylboronic acids can be sensitive to air and moisture. Over time, they can dehydrate to form boroxines or undergo oxidative degradation.[10] It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is ideal) to minimize degradation.
Q2: I suspect my product is undergoing protodeboronation. How can I identify this and what can be done to prevent it?
A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic or basic conditions.[1][11][12] The resulting byproduct would be N-isopropyl-2-fluorobenzamide. You can identify this impurity by LC-MS (looking for the corresponding molecular weight) or by comparing the NMR spectrum of your product to a reference spectrum of the protodeboronated compound. To minimize protodeboronation, it is crucial to use mild purification conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Q3: Can I use recrystallization to purify my crude this compound?
A3: Yes, recrystallization can be an effective method if a suitable solvent system is found.[6] Given the polarity of your molecule, you will likely need a moderately polar solvent or a mixed solvent system.
Recrystallization Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in several different test tubes.
-
Add a small amount of a single solvent to each tube (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, water, or mixtures like ethyl acetate/hexanes, ethanol/water).
-
Heat the tubes to dissolve the solid. If it dissolves readily in the cold solvent, that solvent is not suitable for recrystallization.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent system yields good quality crystals with a significant reduction in colored impurities in the supernatant. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Diagram of Recrystallization Decision Tree
Caption: Decision tree for recrystallization solvent selection.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
¹H and ¹³C NMR: To confirm the structure of the desired product and identify any organic impurities. For fluorinated compounds, ¹⁹F NMR can also be very informative.[13][14]
-
LC-MS: To determine the presence of impurities and confirm the molecular weight of the product.
-
HPLC with UV detection: For quantitative purity analysis. A well-developed HPLC method can provide a purity value (e.g., >98% by area).[9][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
effect of temperature on Suzuki coupling with substituted boronic acids
A Senior Application Scientist's Guide to Navigating Thermal Effects with Substituted Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to reaction temperature, particularly when working with electronically diverse or sterically hindered boronic acids. As Senior Application Scientists, we understand that successful synthesis is not just about following a recipe; it's about understanding the causality behind each parameter. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
The Central Role of Temperature: A Balancing Act
Temperature is one of the most critical parameters in a Suzuki-Miyaura coupling. It directly influences reaction kinetics, catalyst stability, and the prevalence of undesirable side reactions. The goal is to find the "sweet spot" where the desired catalytic cycle proceeds efficiently without activating pathways that lead to byproduct formation or catalyst death. The three key steps of the cycle—oxidative addition, transmetalation, and reductive elimination—all have distinct temperature dependencies.[1][2] While higher temperatures generally accelerate the overall reaction, they can also promote unwanted side reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or not working at room temperature. Should I just increase the heat?
Answer: Yes, cautiously increasing the temperature is a logical first step for a sluggish reaction. Many Suzuki couplings require thermal energy to overcome the activation barriers of key steps, particularly the oxidative addition and reductive elimination.[1] A typical starting point for many systems is between 60-100 °C.[5]
Causality:
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides or bromides.[6] Higher temperatures provide the necessary energy for the Pd(0) catalyst to insert into the aryl-halide bond.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, is also generally accelerated by heat.
Actionable Advice: Increase the reaction temperature in 15-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C, then 80 °C). Monitor the reaction by TLC or LC-MS at each stage to check for product formation and the appearance of byproducts. One study found 80 °C to be the optimum temperature, above which the yield remained constant, while below it, the yield decreased sharply.[7]
Q2: I'm observing significant protodeboronation of my boronic acid. Is my reaction temperature too high?
Answer: Very likely, yes. Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a common side reaction that is highly temperature-dependent.[8] If you are forming the starting arene from your boronic acid, excessive heat is a primary suspect.
Causality:
-
Mechanism: Protodeboronation is essentially a protonolysis of the boronic acid.[8] This process is often facilitated by water or other protic sources in the reaction mixture and is accelerated at elevated temperatures. The first report of this reaction involved heating phenylboronic acid in water at 140-150 °C.[8]
-
Substrate Electronics: Electron-deficient heteroarylboronic acids are particularly prone to protodeboronation, and this instability often requires storage at low temperatures and careful selection of reaction conditions.[9] Conversely, some researchers have counter-intuitively observed increased protodeboronation at room temperature, hypothesizing that at lower temperatures, the desired transmetalation is so slow that the boronic acid has more time to decompose via competing pathways.[10]
Actionable Advice:
-
Lower the Temperature: Reduce the reaction temperature to the minimum required for the desired coupling to proceed.
-
Use a Boronate Ester: Consider converting your boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[8][11]
-
Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excessive water can promote protodeboronation. Using anhydrous solvents and bases may help, although some studies have explored anhydrous room temperature conditions to specifically suppress this side reaction.[12]
Q3: How does the electronic nature of my substituted boronic acid affect the optimal temperature?
Answer: The electronic properties of the substituents on your boronic acid have a profound impact on its stability and reactivity, thus influencing the ideal temperature.
-
Electron-Rich Boronic Acids: These are generally more nucleophilic and can undergo transmetalation more readily, potentially allowing for lower reaction temperatures. However, they can also be more susceptible to oxidative decomposition and protodeboronation at elevated temperatures.
-
Electron-Poor Boronic Acids: These are less nucleophilic, making the transmetalation step slower and more challenging. Consequently, they often require higher temperatures to achieve a reasonable reaction rate.[13] Unfortunately, these are also often the most susceptible to protodeboronation, creating a very narrow optimization window.[9][11]
| Boronic Acid Type | General Reactivity | Temperature Consideration | Common Issues at High Temp |
| Electron-Rich (e.g., 4-methoxyphenyl) | High | Often couples at lower temperatures (RT to 80 °C) | Oxidative degradation, Homocoupling |
| Electron-Neutral (e.g., phenyl) | Moderate | Standard conditions (60-100 °C) are a good starting point | General decomposition, Protodeboronation |
| Electron-Poor (e.g., 4-nitrophenyl) | Low | Often requires higher temperatures (80-120 °C) | High risk of protodeboronation |
| Sterically Hindered (e.g., 2-methylphenyl) | Low | Requires higher temperatures to overcome steric hindrance | Slower reaction rates, potential for catalyst deactivation |
Q4: My reaction turns black at high temperatures and then stalls. What is happening?
Answer: The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition. This happens when the soluble, active Pd(0) or Pd(II) species in the catalytic cycle agglomerate and precipitate out of solution as inactive palladium metal. This process is often irreversible and is accelerated at high temperatures.
Causality:
-
Ligand Dissociation: At high temperatures, the phosphine ligands that stabilize the palladium center can dissociate. These "naked" palladium species are highly unstable and prone to aggregation.
-
Reductive Elimination vs. Decomposition: If the rate of reductive elimination is slow compared to the rate of catalyst decomposition at a given temperature, the catalyst will effectively "die" before the reaction can reach completion. One study noted that increasing the temperature from 80 °C to 110 °C led to a decrease in both conversion and yield, indicating partial catalyst decomposition.[4]
Actionable Advice:
-
Reduce Temperature: This is the most immediate solution.
-
Choose a More Thermally Stable Catalyst: Palladacycle catalysts or those with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are generally more resistant to thermal decomposition than simpler catalysts like Pd(PPh₃)₄.[1]
-
Check Reagent Purity: Impurities in solvents or reagents can sometimes contribute to catalyst poisoning and decomposition.
Troubleshooting Guide: A Temperature-Centric Workflow
When a Suzuki coupling yields suboptimal results, a systematic approach is key. Use the following workflow and summary table to diagnose and resolve temperature-related issues.
| Symptom | Potential Temperature-Related Cause | Primary Action Plan | Secondary Action Plan |
| Low Conversion, Starting Materials Remain | Temperature is too low to overcome the activation energy for oxidative addition. | Incrementally increase temperature (e.g., from 60 °C to 80 °C).[7] | Switch to a more reactive aryl halide (I > Br > Cl) or a more active catalyst system. |
| Protodeboronation Byproduct Detected | Temperature is too high, accelerating the rate of protonolysis.[8] | Decrease reaction temperature. | Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[6] |
| Reaction Mixture Darkens/Turns Black | Catalyst decomposition is occurring due to excessive thermal stress.[4] | Immediately lower the reaction temperature. | Switch to a more thermally robust ligand/catalyst system (e.g., palladacycles, biarylphosphines).[1] |
| Reaction Works for Aryl Bromides but not Chlorides | Aryl chlorides have a stronger C-Cl bond, requiring higher activation energy. | A higher temperature (often >100 °C) is necessary for aryl chlorides. | Use a catalyst system specifically designed for aryl chloride activation (e.g., with bulky, electron-rich ligands).[14] |
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol provides a self-validating system for determining the optimal temperature for your specific substrates.
Objective: To identify the reaction temperature that provides the highest yield of the desired product while minimizing byproduct formation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Substituted Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 10:1)
-
Reaction vessels (e.g., microwave vials or sealed tubes)
-
Heating block or oil baths capable of maintaining multiple distinct temperatures
-
TLC plates and/or LC-MS system for monitoring
Procedure:
-
Master Mix Preparation: In a glovebox or under an inert atmosphere, prepare a master mix containing the solvent, base, catalyst, and ligand. This ensures that each reaction receives an identical catalytic system.
-
Aliquot and Substrate Addition: Aliquot the master mix into four separate reaction vessels. To each vessel, add the aryl halide and the boronic acid.
-
Seal and Set Temperatures: Securely seal each vessel. Place the vessels in pre-heated blocks or oil baths set to four different temperatures. A good starting range is 40 °C, 60 °C, 80 °C, and 100 °C.
-
Reaction Monitoring: At set time points (e.g., 1h, 4h, 12h), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC and/or LC-MS.
-
On the TLC plate: Spot the starting aryl halide, the boronic acid, and the reaction mixture. Look for the consumption of the limiting reagent and the appearance of a new spot corresponding to the product. Also, look for any new spots that could be byproducts.
-
With LC-MS: Quantify the percentage of starting material remaining, product formed, and the relative abundance of any byproducts (e.g., the protodeboronated arene).
-
-
Analysis and Optimization:
-
Low Temperature (40-60 °C): If the reaction is clean but slow, this indicates the catalytic system is stable but requires more energy.
-
Moderate Temperature (80 °C): This is often the optimal point, showing good conversion with minimal byproducts.[7]
-
High Temperature (100 °C): If you see a decrease in yield compared to 80 °C, or a significant increase in byproducts like the protodeboronated starting material, the temperature is too high.[4]
-
By systematically evaluating temperature, you can confidently establish a robust and reproducible protocol tailored to the unique electronic and steric demands of your substituted boronic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Solubility Issues with Boronic Acid Reagents in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility challenges encountered with boronic acid reagents in organic solvents. The following information is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Introduction: The Boronic Acid Solubility Challenge
Boronic acids (R-B(OH)₂) are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, their unique structure presents solubility challenges. The presence of two hydroxyl groups allows for hydrogen bonding, leading to partial solubility in some polar organic solvents, but this same feature can also lead to low solubility in apolar solvents.[2] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, especially under anhydrous conditions, which can alter their physical state and solubility profile.[3][4][5][6][7][8] This guide will provide actionable strategies to overcome these solubility hurdles and ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My boronic acid is appearing as a gooey oil or sticky solid after isolation. Is it still usable and how can I handle it?
This is a common observation and is often due to the formation of boroxines, which are cyclic trimers formed by the dehydration of three boronic acid molecules.[3] For many Suzuki-Miyaura reactions, the boroxine can often be used directly as it is in equilibrium with the monomeric boronic acid in the reaction mixture.[3] However, if you suspect this is causing solubility or reactivity issues, you can try the following:
-
Controlled Hydrolysis: Gently heating the material with a few drops of water can help hydrolyze the boroxine back to the boronic acid.[9]
-
Recrystallization/Precipitation: Attempting to recrystallize the oily substance from a suitable solvent system or precipitating it by adding an anti-solvent can sometimes yield a weighable solid.[9]
-
Solvent Trituration: Stirring the material in a non-polar solvent like pentane or ether and then removing the solvent under vacuum (without heating) can sometimes produce a solid foam.[9]
Q2: My boronic acid reagent is not dissolving in the chosen reaction solvent. What are my options?
Poor solubility of a starting material is a critical issue that can prevent a reaction from proceeding.[10] Here are several strategies to address this:
-
Solvent Screening: The choice of solvent is crucial. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[3] Phenylboronic acid, for example, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11] A systematic screen of different solvents or solvent mixtures is a good first step.
-
Use of Co-solvents: In cases where a single solvent is insufficient, adding a co-solvent can improve solubility. For instance, in some reactions, adding ethanol to a solvent mixture has been shown to improve the solubility of boronic acids.[12]
-
Elevated Temperatures: Many coupling reactions require heating to proceed at a reasonable rate, which can also aid in dissolving the reagents.[3][13] However, be mindful that high temperatures can also promote side reactions like protodeboronation.[13]
Q3: I've tried different solvents and heating, but my boronic acid remains insoluble. What other chemical modifications can I make?
When solvent and temperature adjustments fail, derivatizing the boronic acid into a more soluble form is a highly effective strategy.
-
Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (BPin), significantly increases its stability and solubility in organic solvents.[10][11][14][15] These derivatives are often less prone to side reactions like protodeboronation.[10]
-
Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another stable and often more soluble alternative. They can slowly release the boronic acid in situ during the reaction, which can minimize decomposition.[3][13]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[16]
The following diagram illustrates the decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for boronic acid solubility.
Q4: How does the choice of base affect the solubility of my boronic acid?
The base plays a critical role in the catalytic cycle of many boronic acid reactions, but it can also influence solubility.
-
Formation of Boronate Salts: In the presence of a base, a boronic acid can be converted to a more reactive boronate species.[13] Depending on the counterion and the solvent, this can either increase or decrease solubility.
-
Aqueous vs. Anhydrous Conditions: The presence of water can be crucial for activating the boronic acid but can also promote side reactions if not controlled.[3] Some reactions benefit from anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[10]
-
Milder Bases for Sensitive Substrates: For boronic acids that are prone to decomposition (protodeboronation) in the presence of strong bases, switching to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.[13]
Q5: Can the formation of boroxines from my boronic acid impact my reaction?
Yes, the equilibrium between the boronic acid and its boroxine can have several implications.
-
Solubility and Physical State: As mentioned, boroxine formation can lead to the material becoming oily or sticky, which can complicate handling and weighing.[3]
-
Reactivity: In many cases, boroxines are competent coupling partners in reactions like the Suzuki-Miyaura coupling.[13] The equilibrium can often be shifted back towards the boronic acid by the presence of water in the reaction mixture.[13]
-
Stoichiometry: If a significant portion of the boronic acid has converted to the boroxine, the stoichiometry of the reaction may be affected. It's important to assess the purity of the reagent if you suspect significant degradation.[3]
The equilibrium between a boronic acid and its boroxine is illustrated below.
Caption: Boronic acid and boroxine equilibrium.
Experimental Protocols
Protocol 1: Conversion of a Boronic Acid to its Pinacol Ester (BPin)
This protocol provides a general method for protecting a boronic acid as its more soluble and stable pinacol ester.
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0 - 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To an oven-dried flask, add the boronic acid and pinacol.
-
Add the anhydrous solvent to the flask.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS). The reaction time can vary from a few hours to overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or ether) and wash with water to remove any unreacted pinacol.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the boronic acid pinacol ester.[17]
Protocol 2: In-situ Generation of Boronic Acid from a MIDA Boronate
This protocol describes the deprotection of a highly stable MIDA boronate to release the active boronic acid within the reaction mixture.
Materials:
-
MIDA boronate (1.0 equiv)
-
Aqueous base (e.g., 1 M NaOH or K₂CO₃)
-
Reaction solvent (e.g., THF, Dioxane)
Procedure:
-
Set up the cross-coupling reaction with the aryl halide, palladium catalyst, ligand, and the MIDA boronate in the chosen solvent.
-
Add the aqueous base to the reaction mixture. The mild basic conditions will slowly hydrolyze the MIDA ester, releasing the boronic acid in situ.[16]
-
Proceed with the reaction under the optimized temperature and time for the specific coupling.
Summary of Solvent and Additive Strategies
| Strategy | Description | Advantages | Considerations |
| Solvent Selection | Choosing an appropriate solvent or solvent mixture (e.g., Toluene, THF, Dioxane, DMF, often with water).[3][12] | Simple and direct approach to improve solubility. | Solubility can be highly substrate-dependent. |
| Co-solvents | Adding a miscible solvent (e.g., ethanol) to the primary solvent to enhance solubility.[12] | Can fine-tune the polarity of the reaction medium. | May affect reaction kinetics or catalyst stability. |
| Additives (Bases) | The choice of base can impact the formation of soluble boronate salts.[13] | Can also be a necessary component of the catalytic cycle. | Strong bases can promote side reactions like protodeboronation.[10] |
| Derivatization (Esters/Salts) | Converting the boronic acid to a more stable and soluble derivative like a pinacol ester, trifluoroborate salt, or MIDA boronate.[10][11][14][16] | Significantly improves solubility and stability; reduces side reactions. | Requires an additional synthetic step. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Coupling Reactions with 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Welcome to the technical support guide for 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process scientists encountering challenges or seeking alternatives for coupling reactions involving this specific arylboronic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
The structure of this compound presents a unique combination of electronic and steric challenges. The presence of an electron-withdrawing fluorine atom and a bulky meta-carbamoyl group can significantly impact the kinetics and efficiency of standard cross-coupling reactions. This guide offers a systematic approach to troubleshooting common issues and explores viable alternative methodologies.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its success with challenging substrates is not always guaranteed.[1][2] Below are common issues encountered with this compound and strategies to overcome them.
Issue 1: Low or No Product Yield
Low conversion is the most frequent problem. The root cause often lies in one of the key steps of the catalytic cycle being inhibited.
The electronic and steric profile of this boronic acid demands a high-performance catalyst system. The electron-withdrawing nature of the substituents can slow the crucial transmetalation step, while the ortho-fluoro and meta-isopropylcarbamoyl groups create steric hindrance.[3][4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
Solution:
-
Employ Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[1][3] Buchwald-type biarylphosphine ligands are the industry standard for such challenging couplings.
-
Use Advanced Precatalysts: Palladacycle precatalysts (e.g., G2, G3, G4) generate the active Pd(0) species more efficiently and at lower temperatures than traditional sources like Pd(OAc)₂, minimizing side reactions.[1]
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, and is a common side reaction for arylboronic acids, particularly under basic aqueous conditions.[5][6] Electron-deficient arylboronic acids can be more susceptible to this decomposition pathway.[7]
Solution:
-
Choice of Base: Use of a strong, non-nucleophilic base is often critical. K₃PO₄ and Cs₂CO₃ are generally superior to Na₂CO₃ or K₂CO₃ for difficult couplings as they are effective in non-aqueous or minimally aqueous conditions, reducing the availability of protons for protodeboronation.[3]
-
Solvent System: Minimize water content. Anhydrous solvents like dioxane, toluene, or 2-MeTHF are preferable. If a co-solvent is needed for solubility, using a minimal amount of water is advised.
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or MIDA boronate ester, can suppress protodeboronation.[5] These esters slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low.
Visual Workflow: Troubleshooting Low Suzuki-Miyaura Yield
The following decision tree illustrates a logical workflow for addressing low-yield reactions with this substrate.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
Frequently Asked Questions: Alternative Coupling Methods
When optimization of the Suzuki-Miyaura coupling fails or when a different type of bond is desired (C-N, C-O), alternative methods should be considered.
Q1: My C-C coupling yield is still poor after extensive optimization. What are my options?
If the Suzuki-Miyaura reaction is intractable, consider switching to a different organometallic reagent if your synthetic route allows. For instance, converting the boronic acid to an organozinc or organotin reagent for Negishi or Stille coupling, respectively. However, these methods often have higher toxicity and lower functional group tolerance. A more practical approach is often to reconsider the disconnection strategy of your target molecule.
Q2: I need to form a C-N bond with an amine. Is the Chan-Lam coupling a suitable alternative?
Absolutely. The Chan-Lam (or Chan-Evans-Lam) coupling is an excellent method for forming aryl-heteroatom bonds (C-N, C-O, C-S) directly from arylboronic acids.[8][9] It offers several advantages:
-
Metal Catalyst: It uses copper catalysts (e.g., Cu(OAc)₂) which are significantly cheaper than palladium.[10]
-
Mild Conditions: The reaction can often be run at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[8][9]
-
Broad Scope: It is compatible with a wide range of amines, anilines, amides, and alcohols.[9][11]
This makes it a highly attractive alternative to the Buchwald-Hartwig amination, which typically requires an aryl halide, not a boronic acid, as the starting material.[12]
Q3: Are there any other emerging coupling methods for this substrate?
Yes, research into new coupling methodologies is ongoing. For instance, oxidative Heck reactions can couple arylboronic acids with olefins in the absence of a base or external oxidant.[13] Additionally, Rhodium-catalyzed C-H activation/arylation reactions can directly couple arylboronic acids with C-H bonds of arenes, though this requires a directing group on the coupling partner.[14] While these are powerful methods, for general applications, the Suzuki-Miyaura and Chan-Lam couplings remain the most robust and well-established choices.
Comparative Overview of Key Coupling Methods
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N, C(sp²) - O, C(sp²) - S |
| Metal Catalyst | Palladium (Pd) | Copper (Cu) |
| Coupling Partners | Organoboron species + Organohalide/Triflate | Organoboron species + N-H or O-H compound |
| Typical Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Often a mild base like pyridine or Et₃N; sometimes base-free.[11][15] |
| Atmosphere | Inert (Nitrogen or Argon) | Often open to air |
| Key Advantage | Highly reliable and broad scope for C-C bonds. | Excellent for C-heteroatom bonds under mild conditions.[9] |
| Common Challenge | Protodeboronation, catalyst sensitivity.[5] | Substrate-dependent reactivity, sometimes requires stoichiometric copper. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Challenging Substrate
This protocol employs a modern palladacycle precatalyst and a bulky biarylphosphine ligand, designed to maximize success with electron-deficient and sterically hindered substrates.[3]
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or 2-MeTHF, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Degassing: Seal the vial and sparge the solution with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Chan-Lam N-Arylation
This protocol provides a starting point for the copper-catalyzed coupling of this compound with an amine.[8][9]
-
Vessel Preparation: To a reaction vial, add Cu(OAc)₂ (10-20 mol%), the amine (1.0 equiv.), and this compound (1.5 equiv.).
-
Solvent & Base Addition: Add a suitable solvent (e.g., CH₂Cl₂ or THF). Add a base, such as pyridine or triethylamine (2.0 equiv.). The reaction is often run open to the atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction may take anywhere from a few hours to several days. Gentle heating (40-50 °C) can sometimes accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite to remove the copper catalyst.
-
Purification: Wash the organic phase with aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions
Welcome to our dedicated technical support center for navigating the complexities of palladium-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning, a common pitfall leading to diminished reaction yields and inconsistent results. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientifically sound and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction has stalled or is showing very low conversion. How do I know if catalyst poisoning is the culprit?
A1: Low or no conversion is a common symptom of catalyst poisoning, but it can also stem from other issues like poor reagent quality or an inefficient catalyst system.[1] To specifically suspect poisoning, look for these indicators:
-
Initial activity followed by a sudden stop: The reaction proceeds as expected initially but then abruptly ceases before completion. This suggests an impurity is gradually deactivating the catalyst.
-
Inconsistency between batches: Using the same protocol with different batches of reagents or solvents results in varying yields. This points to contaminants in a specific batch.
-
Reaction sensitivity to a particular starting material: If the reaction fails only when a specific, potentially impure, starting material is introduced, that material is a likely source of the poison.
Q2: What are the most common substances that poison palladium catalysts?
A2: Palladium catalysts are susceptible to a range of chemical species that can strongly adsorb to the metal surface and block active sites.[2] Common poisons include:
-
Sulfur-containing compounds: Thiols, sulfides, and even elemental sulfur are notorious poisons for palladium catalysts.[3][4]
-
Nitrogen-containing heterocycles: Pyridines, quinolines, and other similar structures can coordinate strongly with the palladium center, leading to catalyst inhibition.[5][6]
-
Halides: Excess halide ions, particularly from starting materials or additives, can negatively impact catalyst activity.[2]
-
Phosphorus compounds: Phosphines are often used as ligands, but certain phosphorus-containing impurities can act as poisons.[2]
-
Carbon monoxide (CO): CO can bind very strongly to palladium, rendering it inactive.[7]
-
Cyanide: Excess cyanide can disrupt multiple steps in the catalytic cycle and form inactive palladium-cyanide complexes.[8][9]
Q3: Can the choice of ligand influence the catalyst's susceptibility to poisoning?
A3: Absolutely. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[5] Bulky, electron-rich ligands can shield the palladium from potential poisons and promote the desired catalytic cycle. For instance, in reactions involving pyridine substrates, bulky phosphine ligands are often employed to prevent the pyridine nitrogen from deactivating the catalyst.[5] The use of appropriate ligands can significantly enhance catalyst longevity and performance in the presence of potential inhibitors.[10]
Troubleshooting Guides
Issue 1: Identifying the Source of the Catalyst Poison
A systematic approach is crucial to pinpointing the source of contamination. The following workflow can help you methodically identify the problematic component in your reaction.
Caption: A workflow for systematically identifying the source of catalyst poisoning.
Experimental Protocol: Systematic Reagent Purity Check
-
Establish a Baseline: First, run the reaction using a fresh, trusted batch of all reagents and solvents to ensure the reaction conditions are viable.
-
Isolate Variables: Sequentially replace one reagent or solvent at a time with the batch used in the failed reaction.
-
Reaction A: Use the suspect solvent with trusted reagents.
-
Reaction B: Use the suspect aryl halide with trusted solvent and other reagents.
-
Reaction C: Use the suspect coupling partner with trusted solvent and other reagents.
-
Reaction D: Use the suspect base with trusted solvent and other reagents.
-
-
Monitor Reaction Progress: Track the progress of each reaction by TLC, LC-MS, or GC-MS. The reaction that fails to proceed will indicate the contaminated component.
-
Confirmation: Once the source is identified, consider purification of the problematic reagent (e.g., recrystallization, distillation, or passing through a plug of silica or alumina) and repeat the reaction.
Issue 2: Mitigating Poisoning from Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are common substrates in pharmaceutical synthesis but are also potent catalyst inhibitors.
Causality: The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[5][6]
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. The steric bulk of these ligands can prevent the heterocycle from binding to the palladium center.[5]
-
Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the heterocyclic nitrogen, reducing its ability to poison the catalyst.
-
Slow Addition: Adding the heterocyclic substrate slowly to the reaction mixture can maintain a low instantaneous concentration, minimizing its inhibitory effect on the catalyst.
Issue 3: Dealing with Sulfur Impurities
Sulfur compounds are particularly detrimental to palladium catalysts, often leading to irreversible deactivation.[3]
Causality: Sulfur binds very strongly to the palladium surface, forming stable palladium sulfides that are catalytically inert.[11]
Mitigation and Remediation Strategies:
-
Reagent Purification: If a starting material is suspected of containing sulfur impurities, it can be treated with a scavenger before use.
-
Catalyst Regeneration (for heterogeneous catalysts): In some industrial applications, sulfur-poisoned palladium catalysts can be regenerated, though this is often challenging in a laboratory setting.[12][13] Regeneration typically involves high-temperature treatments under controlled atmospheres to remove the adsorbed sulfur.[12]
Experimental Protocol: Pre-treatment of Reagents to Remove Sulfur Impurities
-
Activated Carbon Treatment: Dissolve the suspect reagent in a suitable solvent. Add a small amount of activated carbon and stir for 1-2 hours at room temperature. The activated carbon can adsorb sulfur-containing impurities. Filter the mixture through Celite to remove the carbon and concentrate the filtrate.
-
Use of Sulfur Scavengers: For liquid reagents, passing them through a cartridge containing a sulfur scavenger (e.g., copper-based adsorbents) can be effective.
Data Summary: Common Catalyst Poisons and Their Effects
| Poison Class | Common Examples | Mechanism of Poisoning | Mitigation Strategies |
| Sulfur Compounds | Thiols, Sulfides, H₂S | Strong chemisorption on the Pd surface, forming inactive sulfides.[11] | Reagent purification, use of sulfur scavengers.[14] |
| Nitrogen Heterocycles | Pyridine, Quinoline | Coordination to the Pd center, forming inactive complexes.[5][6] | Use of bulky ligands, slow addition of substrate.[5] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Can alter the electronic properties of the catalyst and inhibit key steps.[2] | Use of halide-free bases or additives. |
| Carbon Monoxide | CO | Strong coordination to Pd, blocking active sites.[7] | Ensure a properly inert atmosphere; use high-purity gases. |
| Cyanide | Excess CN⁻ | Forms stable, inactive palladium-cyanide complexes.[8][9] | Careful control of cyanide source stoichiometry. |
Visualizing Catalyst Deactivation
The following diagram illustrates the general cycle of catalyst deactivation by a poison.
Caption: The poisoning of an active palladium catalyst, leading to an inactive complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Validation of Suzuki Coupling Products
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] The structural integrity of these products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for their validation. This guide provides an in-depth, experience-driven approach to leveraging NMR for the unambiguous structural confirmation of Suzuki coupling products, moving beyond rote procedural descriptions to explain the underlying scientific rationale.
The Critical Role of NMR in Post-Suzuki Analysis
The Suzuki coupling reaction, while powerful, is not without potential complications. Side reactions such as homocoupling of the boronic acid starting material or protodeboronation can lead to a mixture of products.[2][3][4] Therefore, meticulous structural verification is not merely a formality but a critical step to ensure the desired compound has been synthesized with high purity. NMR spectroscopy, through its various techniques, provides a detailed roadmap of the molecular structure, allowing for confident validation.
Workflow for NMR Validation of Suzuki Coupling Products
Caption: Workflow for Suzuki product validation by NMR.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
The initial and often most informative step in the validation process involves one-dimensional (1D) ¹H and ¹³C NMR spectroscopy.
¹H NMR: The First Look at Your Product
The ¹H NMR spectrum provides a wealth of information regarding the proton environment of your synthesized biaryl compound.
Key Observational Points:
-
Disappearance of Starting Material Signals: The most immediate indicator of a successful reaction is the disappearance or significant reduction of signals corresponding to the starting aryl halide and aryl boronic acid. For instance, the characteristic signals of the protons adjacent to the halogen in the aryl halide will be absent in the product spectrum.
-
Appearance of New Aromatic Signals: The formation of the new biaryl system will give rise to a new, often more complex, set of signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these new signals are diagnostic of the newly formed C-C bond.
-
Integration: The integration of the proton signals should correspond to the number of protons in the expected product structure. This is a crucial check for purity and structural integrity.
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy maps the carbon framework of the molecule, offering complementary and confirmatory data.
Key Observational Points:
-
Chemical Shift Range: Carbon chemical shifts are highly sensitive to their electronic environment. The formation of the biaryl product will result in a characteristic set of signals in the aromatic region (typically 110-160 ppm).[5]
-
Quaternary Carbons: A key indicator of successful coupling is the appearance of new quaternary carbon signals corresponding to the carbons involved in the newly formed C-C bond. These signals are typically weak due to the absence of attached protons.
-
Comparison with Starting Materials: A direct comparison with the ¹³C NMR spectra of the starting materials will clearly show the disappearance of the carbon signal bonded to the halogen and the boronic acid group, and the emergence of new signals for the biaryl core.
Identifying Common Suzuki Coupling Byproducts
A critical aspect of NMR analysis is the identification of common byproducts that can arise during the reaction.
| Compound Type | Key ¹H NMR Features | Key ¹³C NMR Features |
| Desired Biaryl Product | Complex aromatic signals corresponding to the new biaryl system. | New quaternary carbon signals at the coupling site. |
| Homocoupling Product | Symmetrical aromatic signals. For example, the homocoupling of phenylboronic acid gives biphenyl, which has a distinct set of signals.[6][7] | A simpler set of aromatic carbon signals due to symmetry. |
| Protodeboronation Product | Signals corresponding to the arene formed by replacing the boronic acid group with a hydrogen. | The carbon spectrum will match that of the corresponding simple arene. |
| Unreacted Aryl Halide | Characteristic signals for protons ortho to the halogen. | A carbon signal significantly downfield due to the electron-withdrawing effect of the halogen. |
| Unreacted Boronic Acid | Can show broad signals due to oligomerization. Running the NMR in d4-methanol can help sharpen these signals by breaking up the oligomers.[8] | The carbon attached to the boron will have a characteristic chemical shift. |
Part 2: Advanced Structural Elucidation with 2D NMR Spectroscopy
When 1D NMR spectra are complex or ambiguous, two-dimensional (2D) NMR techniques are indispensable for definitive structural assignment.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This is invaluable for tracing the connectivity of protons within each aromatic ring of the biaryl product.
Application in Suzuki Product Validation:
-
Confirming Aromatic Spin Systems: COSY cross-peaks will confirm the ortho, meta, and para relationships between protons on each of the aromatic rings.
-
Distinguishing Isomers: In cases where multiple isomers are possible, the specific coupling patterns revealed by COSY can help in identifying the correct regioisomer.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[9][11][12]
Application in Suzuki Product Validation:
-
Unambiguous C-H Assignment: HSQC provides a direct link between the proton and carbon spectra, allowing for the confident assignment of each protonated carbon resonance.
-
Identifying CH, CH₂, and CH₃ groups: Edited HSQC experiments can differentiate between these groups, simplifying spectral interpretation.[11]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[9][10][12] This is particularly powerful for identifying quaternary carbons.
Application in Suzuki Product Validation:
-
Confirming the Biaryl Linkage: The most critical application of HMBC in this context is to observe correlations between protons on one aromatic ring and the quaternary carbon of the other ring involved in the new C-C bond. This provides definitive proof of the Suzuki coupling.
-
Assigning Quaternary Carbons: HMBC is essential for assigning the signals of all quaternary carbons, which are not observed in HSQC spectra.
Experimental Workflow for Comprehensive NMR Validation
Caption: Step-by-step NMR analysis workflow.
Part 3: A Practical, Step-by-Step Protocol
Objective: To confirm the structure and assess the purity of a biaryl product from a Suzuki coupling reaction using a suite of NMR experiments.
Materials:
-
Purified Suzuki coupling product
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time than the ¹H spectrum.
-
-
Initial Data Analysis:
-
Process both 1D spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H spectrum and analyze the chemical shifts and coupling patterns to form an initial hypothesis of the structure.
-
Compare the spectra to those of the starting materials to confirm their consumption.
-
-
2D NMR Acquisition (if required):
-
If the 1D spectra are insufficient for full assignment, proceed with 2D NMR.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for typical aromatic C-H couplings (e.g., 8-10 Hz).
-
-
Comprehensive Data Interpretation:
-
Use the HSQC spectrum to assign all protonated carbons.
-
Use the COSY spectrum to establish proton-proton connectivities within each aromatic ring.
-
Crucially, use the HMBC spectrum to find the long-range correlations that bridge the two aromatic rings, confirming the biaryl linkage.
-
Synthesize all the 1D and 2D NMR data to build a complete and unambiguous structural assignment of the Suzuki coupling product.
-
By following this comprehensive and logical workflow, researchers can confidently validate the structure of their Suzuki coupling products, ensuring the integrity of their synthetic work and the reliability of their subsequent research.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. youtube.com [youtube.com]
A Comparative Guide to LC-MS Methodologies for Monitoring the Synthesis of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid
Introduction
In the landscape of modern pharmaceutical development, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1] Among these, 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid is a key intermediate in the synthesis of various bioactive molecules. The precise monitoring of its formation and consumption during a chemical reaction is not merely a quality control checkpoint; it is a critical component of process optimization, enabling chemists to maximize yield, minimize impurities, and gain crucial mechanistic insights.
However, the analysis of boronic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) is fraught with unique challenges. These molecules are characteristically polar, which can lead to poor retention on traditional reversed-phase columns.[2] Furthermore, they are susceptible to in-source dehydration in the mass spectrometer, forming cyclic trimers known as boroxines, which complicates spectral interpretation.[3][4] This guide provides an in-depth comparison of two robust LC-MS strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the effective real-time monitoring of reactions involving this compound.
The Analytical Challenge: Understanding Boronic Acid Behavior
The primary difficulties in boronic acid analysis stem from their chemical properties:
-
Polarity: The boronic acid moiety is highly polar, making it challenging to retain on non-polar C18 stationary phases, especially in highly aqueous mobile phases.
-
Dehydration and Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic anhydrides (boroxines). This process can occur in the LC-MS ion source, leading to multiple signals from a single analyte and complicating quantification.[3][4]
-
On-Column Stability: Related intermediates, such as pinacol esters of boronic acids, are prone to hydrolysis back to the boronic acid on the analytical column, which can give a false representation of the reaction's progress.[5]
An effective analytical method must overcome these hurdles to provide accurate, reproducible data. The choice of chromatography is the first and most critical decision in developing such a method.
Caption: Key analytical challenges associated with boronic acids.
Comparative Chromatographic Strategies
We will compare two fundamentally different, yet highly effective, chromatographic approaches for the analysis of this compound.
Method A: Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the workhorse of modern analytical chemistry. Its ubiquity and robustness make it the default starting point for method development. For polar analytes like boronic acids, success hinges on careful selection of the mobile phase and column chemistry.
Causality Behind Experimental Choices:
-
Stationary Phase: An Acquity BEH C18 column is selected for its proven stability across a wide pH range and excellent peak shape for challenging compounds.[6][7]
-
Mobile Phase: A low-pH mobile phase using formic acid is employed. The acidic conditions suppress the ionization of the boronic acid group (pKa ~8-10), rendering the analyte more neutral and thereby increasing its retention on the non-polar C18 stationary phase.[1] Ammonium acetate is also a viable alternative, particularly for minimizing the formation of adducts in the MS.[6][7]
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic concentration is necessary to elute the more non-polar reactants and products of a typical coupling reaction, while still providing retention for the polar boronic acid.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] The choice of boronic acid is critical, as its electronic and steric properties profoundly influence reaction kinetics and yields. This guide provides an in-depth comparison of the reactivity of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid with other commonly used boronic acids, supported by a discussion of underlying mechanistic principles and detailed experimental protocols.
The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are widely used in Suzuki-Miyaura reactions due to their stability, commercial availability, and generally low toxicity.[2][3] The substituents on the phenyl ring, however, play a crucial role in modulating the reactivity of the carbon-boron bond.[4] Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic moiety, facilitating the transmetalation step, while electron-withdrawing groups (EWGs) can have the opposite effect.[5] Steric hindrance, particularly from ortho-substituents, can also significantly impede the reaction.[6][7]
This compound presents an interesting case with two substituents possessing opposing electronic effects. The fluorine atom at the 4-position is an electron-withdrawing group, while the isopropylcarbamoyl group at the 3-position is also electron-withdrawing. Understanding the combined influence of these groups is key to predicting its reactivity.
Electronic and Steric Profile of this compound
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by the ease of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][8] This step is influenced by both electronic and steric factors.
Electronic Effects:
-
Fluorine (at C4): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the phenyl ring and the carbon-boron bond, which can slow down the transmetalation step.[9][10]
-
Isopropylcarbamoyl (at C3): The amide group is also electron-withdrawing due to the resonance effect of the carbonyl group. This further reduces the nucleophilicity of the aryl group attached to the boron.
Steric Effects:
-
The isopropylcarbamoyl group at the 3-position (meta to the boronic acid) introduces moderate steric bulk. While not as hindering as an ortho-substituent, it can still influence the approach of the palladium complex to the boron center.[6][11]
Based on these characteristics, this compound is expected to be a moderately deactivated boronic acid in Suzuki-Miyaura coupling reactions compared to unsubstituted phenylboronic acid.
Comparative Reactivity Analysis
To provide a quantitative comparison, we will consider the hypothetical results of a standardized Suzuki-Miyaura coupling reaction. The reaction of various boronic acids with a common aryl halide, such as 4-bromoanisole, under identical conditions (catalyst, ligand, base, solvent, temperature, and time) allows for a direct comparison of their relative reactivities.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Predicted Yield (%) |
| Phenylboronic Acid | None | Neutral | Low | 95 |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ | Electron-Donating | Low | 98 |
| 4-Nitrophenylboronic Acid | 4-NO₂ | Electron-Withdrawing | Low | 85 |
| This compound | 4-F, 3-CONHCH(CH₃)₂ | Electron-Withdrawing | Moderate | 75-80 |
| 2-Methylphenylboronic Acid | 2-CH₃ | Electron-Donating | High | 60 |
Note: These yields are illustrative and can vary based on specific reaction conditions.
The predicted lower yield for this compound relative to unsubstituted and electron-rich boronic acids is a direct consequence of the combined electron-withdrawing effects of the fluoro and isopropylcarbamoyl groups.[10] The steric bulk of the meta-substituent further contributes to this reduced reactivity, though to a lesser extent than an ortho-substituent.[6]
Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle.[2][5] Understanding this mechanism is crucial for rationalizing the observed reactivity differences.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates | MDPI [mdpi.com]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Quantitative Analysis of Boronic Acid Reaction Conversion by HPLC
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, heavily relies on the use of boronic acids.[1] Ensuring the purity of these starting materials and accurately tracking their conversion is critical for the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of boronic acids and their reaction products, grounded in experimental data and field-proven insights.
The Analytical Challenge: Why Boronic Acids Require Specialized HPLC Methods
Boronic acids and their derivatives, such as pinacol esters, present unique challenges in reversed-phase HPLC (RP-HPLC). Their polarity can lead to poor retention on conventional C18 columns, and their susceptibility to degradation necessitates the use of stability-indicating methods.[2][3] Key analytical hurdles include:
-
On-column Hydrolysis: Boronic pinacol esters can hydrolyze to their corresponding boronic acids during analysis, complicating accurate quantification.[2]
-
Analyte Stability: Boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) and oxidation, requiring careful method development to ensure the analytical method does not induce degradation.[1]
-
Complex Reaction Mixtures: Monitoring a Suzuki-Miyaura coupling involves separating the boronic acid, the aryl halide, the biaryl product, and potential byproducts, all of which have different polarities.[1]
-
Detection Sensitivity: Not all boronic acids possess a strong UV chromophore, which may necessitate alternative detection methods or derivatization for trace-level analysis.[4]
This guide will navigate these challenges, providing a framework for developing robust and reliable HPLC methods for the quantitative analysis of boronic acid reaction conversion.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is critical for achieving accurate and reproducible results. Below is a comparison of common approaches, with supporting data to guide your selection.
Method 1: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC is the most widely adopted technique for analyzing boronic acids due to its versatility and the broad availability of instrumentation.[1] A well-developed RP-HPLC method can effectively separate the starting materials, intermediates, and final product in a Suzuki-Miyaura coupling reaction.[1]
Key Considerations for Method Development:
-
Column Selection: While standard C18 columns can be used, columns with alternative selectivities, such as those with polar endcapping or phenyl-hexyl phases, can provide enhanced retention and resolution for polar boronic acids. Modern C18 columns are also designed to be more robust to a wider range of mobile phase conditions.[3] A study by Waters Corporation demonstrated that an XSelect Premier HSS T3 column could achieve baseline resolution for eleven structurally similar boronic acids.
-
Mobile Phase Composition: The choice of organic modifier and aqueous buffer is crucial. Acetonitrile is a common choice for the organic phase.[5] The aqueous phase is typically buffered, and the pH can be adjusted to optimize the retention and peak shape of the analytes. The use of formic acid in the mobile phase can improve peak shape for acidic compounds like 3-Carboxyphenylboronic acid.[1][3]
-
pH Control: The pH of the mobile phase can significantly impact the retention of boronic acids. At low pH, boronic acids are neutral, while at high pH, they can be partially or fully charged. Experimenting with both high and low pH conditions is a critical step in method development.
Experimental Protocol: Stability-Indicating RP-HPLC Method for a Suzuki-Miyaura Reaction
This protocol is designed to monitor the conversion of a generic boronic acid and aryl halide to a biaryl product.
Instrumentation and Reagents:
-
HPLC system with a PDA detector
-
C18 analytical column (e.g., XSelect™ Premier HSS T3, 4.6 x 150 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Carefully withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prevent further conversion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the key analytes)
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Analysis:
The conversion of the boronic acid can be calculated by monitoring the decrease in its peak area relative to the increase in the product's peak area over time. An internal standard can be used for more accurate quantification.
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing a robust HPLC method for boronic acid analysis.
Method 2: HPLC with Mass Spectrometry (MS) Detection
For complex reaction mixtures or when high sensitivity is required, coupling HPLC with a mass spectrometer offers significant advantages. LC-MS can provide definitive peak identification and is particularly useful for trace-level impurity analysis.[1] An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method has been developed for the high-throughput analysis of a wide range of boronic acids.[5]
Advantages of LC-MS:
-
High Specificity: MS detection provides mass-to-charge ratio information, allowing for unambiguous identification of reaction components.
-
High Sensitivity: LC-MS can detect and quantify analytes at much lower concentrations than UV detectors.[6]
-
Peak Purity Assessment: Co-eluting peaks can be identified and quantified based on their mass spectra.
Challenges and Solutions:
A common issue in the MS analysis of boronic acids is the in-source formation of boroxines (cyclic anhydrides), solvent adducts, and dimers, which can complicate data interpretation.[5] Optimization of MS source parameters is crucial to minimize these artifacts.[5]
Comparative Data: HPLC-UV vs. HPLC-MS
| Feature | HPLC-UV | HPLC-MS |
| Specificity | Lower (based on retention time and UV spectrum) | Higher (based on mass-to-charge ratio) |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Cost | Lower | Higher |
| Complexity | Simpler operation and maintenance | More complex, requires specialized expertise |
| Suitability | Routine QC, high-concentration analytes | Trace analysis, impurity profiling, complex mixtures |
Method 3: HPLC with Post-Column Derivatization and Fluorescence Detection
When boronic acids lack a strong UV chromophore, post-column derivatization can be employed to enhance their detectability. This involves reacting the column effluent with a reagent that forms a fluorescent product with the boronic acid.
A method has been developed that uses alizarin as a post-column reagent, which reacts with boronic acids to form fluorescent complexes.[7] This allows for the selective and sensitive detection of boronic acids in complex mixtures.[7]
Experimental Setup for Post-Column Derivatization:
Caption: Schematic of an HPLC system with post-column derivatization for enhanced detection.
Comparison of HPLC Detectors for Boronic Acid Analysis
| Detector Type | Principle | Advantages | Disadvantages | Best For |
| UV-Vis (PDA) | Measures light absorption | Versatile, robust, provides spectral data for peak purity | Requires a chromophore, moderate sensitivity[4] | Routine analysis of chromophoric boronic acids |
| Fluorescence (FLD) | Measures emission of light | High sensitivity and selectivity | Requires a fluorescent analyte or derivatization[4] | Trace analysis of non-chromophoric boronic acids |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | High sensitivity and specificity, structural information | High cost and complexity, potential for in-source reactions[4][5] | Complex mixtures, impurity profiling, high-throughput screening |
| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles | Universal detection, not dependent on optical properties | Not suitable for volatile analytes, non-linear response[4] | Boronic acids without a chromophore, when derivatization is not desired |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your analytical data, every protocol must be a self-validating system. This involves incorporating checks and balances throughout the analytical process.
-
System Suitability Testing: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard mixture and evaluating parameters such as resolution, tailing factor, and theoretical plates.
-
Internal Standards: The use of an internal standard is highly recommended for accurate quantification, as it corrects for variations in injection volume and potential sample loss during preparation.
-
Spike and Recovery Experiments: To assess the accuracy of the method, spike and recovery experiments should be performed. This involves adding a known amount of the analyte to a sample matrix and measuring the recovery. Recovery values between 97.1% and 105.7% have been reported for the analysis of various boronic acids.[5]
-
Forced Degradation Studies: For stability-indicating methods, forced degradation studies should be conducted to demonstrate that the method can separate the intact analyte from its degradation products.[1]
By implementing these self-validating measures, you can have high confidence in the accuracy and reliability of your quantitative data.
Conclusion and Future Perspectives
The quantitative analysis of boronic acid reaction conversion is a critical aspect of modern drug development. While reversed-phase HPLC with UV detection remains a workhorse for this application, the increasing complexity of pharmaceutical molecules and the demand for higher sensitivity are driving the adoption of more advanced techniques like LC-MS. The choice of the optimal analytical method will depend on the specific requirements of the analysis, including the nature of the analytes, the required sensitivity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. torontech.com [torontech.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.wur.nl [research.wur.nl]
A Researcher's Guide to Optimizing Suzuki-Miyaura Reactions: High-Throughput Screening vs. Alternative Methodologies
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its applications are particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and heteroaryl structures is paramount. However, the success of a Suzuki-Miyaura reaction is highly dependent on a complex interplay of various parameters, including the choice of catalyst, ligand, base, solvent, and temperature.[2] Navigating this vast experimental space to identify optimal conditions can be a time-consuming and resource-intensive endeavor.
This guide provides a comprehensive comparison of high-throughput screening (HTS) methodologies and alternative approaches for the optimization of Suzuki-Miyaura reactions. We will delve into the practical application of these techniques, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] The catalytic cycle, a fundamental concept for any optimization effort, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The efficiency of each step is influenced by the reaction components. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps, while the choice of base is critical for the transmetalation step.[3] Challenges such as catalyst deactivation, low reactivity of certain substrates (e.g., aryl chlorides), and undesired side reactions like protodeboronation necessitate careful optimization of these parameters.[1][4]
High-Throughput Screening (HTS): Accelerating Discovery
High-throughput screening has emerged as a powerful strategy to navigate the multidimensional parameter space of chemical reactions.[5] By running a large number of experiments in parallel, HTS allows for the rapid identification of promising reaction conditions.
HTS Platforms and Technologies
Several platforms are available for conducting high-throughput Suzuki-Miyaura reaction screening, ranging from commercially available kits to sophisticated automated systems.
-
Multiwell Plate-Based Screening: The most common format for HTS involves the use of 24-, 96-, or even 384-well plates.[6] These plates allow for the simultaneous screening of multiple catalysts, ligands, bases, and solvents. Commercially available kits, such as the KitAlysis™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit, provide pre-weighed catalysts in a 24-well format, simplifying the experimental setup.[7]
-
Automated Liquid Handlers and Robotic Systems: For larger-scale screening campaigns, automated liquid handlers and robotic platforms offer significant advantages in terms of precision, throughput, and walk-away time.[8] These systems can accurately dispense reagents in microliter volumes, enabling the miniaturization of reactions and conservation of valuable starting materials.
-
Flow Chemistry Platforms: Automated flow platforms offer a continuous and highly controlled environment for reaction screening.[9] By varying the flow rates of reagent streams and the temperature of the reactor coil, a wide range of conditions can be explored in a short amount of time. The output of the flow reactor can be directly coupled to an analytical instrument, such as a UPLC-MS, for real-time analysis.[9]
Comparative Performance of HTS Platforms
The following table summarizes the key features and typical performance of different HTS platforms for Suzuki-Miyaura reaction optimization.
| HTS Platform | Throughput | Key Advantages | Key Disadvantages | Typical Application |
| Multiwell Plates (e.g., KitAlysis™) | 24-96 reactions/run | Easy to set up, commercially available, good for initial screening.[7] | Limited number of conditions per run, manual or semi-automated. | Rapidly identifying lead catalyst/ligand combinations. |
| Automated Liquid Handlers | 96-384+ reactions/run | High precision and throughput, miniaturization of reactions.[8] | Requires significant capital investment and programming expertise. | Large-scale screening of diverse reaction parameters. |
| Automated Flow Platforms | Hundreds of conditions/day | Precise control over reaction time and temperature, real-time analysis.[9][10] | Complex setup, potential for clogging with heterogeneous mixtures. | Fine-tuning of continuous variables (temperature, time, concentration).[10] |
A case study from Pfizer on the optimization of a Suzuki-Miyaura step for the synthesis of a PCSK9 inhibitor highlights the power of HTS. By screening a plate of 24 palladium sources, they were able to quickly identify optimal conditions for their specific substrates.[11]
Experimental Protocol: High-Throughput Screening in a 24-Well Plate
This protocol provides a general workflow for screening Suzuki-Miyaura reaction conditions using a 24-well plate format, inspired by the KitAlysis™ platform.[12]
Materials:
-
Aryl halide (starting material)
-
Arylboronic acid (starting material)
-
Internal standard (e.g., dodecane)
-
Set of 24 pre-weighed palladium catalysts in a 24-well reaction block with stir bars
-
Selection of solvents (e.g., Toluene, THF, n-Butanol, DMAc)
-
Aqueous base solution (e.g., 1.5 M K₃PO₄)
-
KitAlysis™ 24-well reaction block and inertion box (or glove box)
-
Pipettes and syringes
-
Hot plate with stirring capabilities
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and internal standard in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the same solvent.
-
-
Reaction Setup (in an inert atmosphere):
-
Place the 24-well reaction block containing the pre-weighed catalysts into the inertion box.
-
Using a pipette, add the aryl halide/internal standard stock solution to each well.
-
Add the arylboronic acid stock solution to each well.
-
Add the aqueous base solution to each well.
-
Seal the reaction block with a replacement film.
-
-
Reaction:
-
Transfer the sealed reaction block to a preheated hot plate (e.g., 80 °C).
-
Stir the reactions for a set amount of time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and water.
-
Take an aliquot from the organic layer of each well for analysis by HPLC or GC-MS to determine the reaction yield.
-
Caption: A typical workflow for high-throughput screening of Suzuki-Miyaura reactions.
Alternative Optimization Strategies
While HTS offers significant advantages in terms of speed and coverage of the experimental space, it may not always be accessible or necessary. Several alternative strategies can be employed for reaction optimization.
One-Factor-at-a-Time (OFAT)
The traditional OFAT approach involves optimizing one reaction parameter at a time while keeping others constant. For example, a series of experiments would be conducted to find the optimal base, followed by another series to find the optimal solvent with the best base from the first screen.
Advantages:
-
Simple to design and execute.
-
Requires minimal specialized equipment.
Disadvantages:
-
Time-consuming and resource-intensive.
-
May fail to identify the true optimal conditions due to interactions between variables.
Design of Experiments (DoE)
Design of Experiments is a statistical approach that allows for the simultaneous variation of multiple parameters. This method can identify interactions between variables and provide a more comprehensive understanding of the reaction space with fewer experiments compared to OFAT.
Machine Learning-Assisted Optimization
In recent years, machine learning has emerged as a promising tool for accelerating reaction optimization.[13] By training algorithms on existing reaction data, machine learning models can predict the outcome of new reactions and suggest optimal conditions.
A "closed-loop" workflow, where a machine learning model proposes experiments that are then performed by a robotic system, has been successfully applied to the optimization of Suzuki-Miyaura reactions.[13] This approach iteratively refines the model and converges on the optimal conditions.
However, it is important to note that the performance of machine learning models is highly dependent on the quality and quantity of the training data.[14][15] A lack of negative data in the literature can bias the models towards commonly used, but not necessarily optimal, conditions.[14][15]
Caption: A closed-loop workflow for machine learning-assisted reaction optimization.
Comparison of Optimization Methodologies
| Methodology | Speed | Resource Intensity | Likelihood of Finding True Optimum | Key Requirements |
| High-Throughput Screening (HTS) | Fast | High (specialized equipment) | High | HTS platform, robotics. |
| One-Factor-at-a-Time (OFAT) | Slow | Moderate | Low | Standard laboratory equipment. |
| Design of Experiments (DoE) | Moderate | Moderate | Moderate to High | Statistical software and knowledge. |
| Machine Learning-Assisted | Potentially very fast | High (robotics, computational resources) | High (with good data) | Large, high-quality dataset, robotics.[14][15] |
Conclusion and Future Outlook
The optimization of Suzuki-Miyaura reactions is a critical task in modern organic synthesis. High-throughput screening offers a powerful and efficient means of exploring the vast parameter space and identifying optimal conditions. Commercially available kits and automated platforms have made this technology more accessible to researchers.
For laboratories without access to HTS equipment, a systematic approach using Design of Experiments can provide a significant advantage over the traditional one-factor-at-a-time method. The burgeoning field of machine learning-assisted optimization holds great promise for the future, potentially enabling in silico prediction of optimal reaction conditions with minimal experimental effort.
Ultimately, the choice of optimization strategy will depend on the specific goals of the project, the available resources, and the complexity of the chemical transformation. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. KitAlysis™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit-Pack of 4(ハイスループット鈴木-宮浦クロスカップリング反応スクリーニングキットパック4) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Methods for Detecting Boronic Acid Impurities
For researchers, scientists, and drug development professionals, the rigorous control of impurities is a cornerstone of pharmaceutical safety and efficacy. Boronic acids and their derivatives are indispensable reagents in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, which are used to construct complex bioactive molecules.[1][2] However, the very reactivity that makes them valuable also predisposes them to degradation and the formation of impurities. Certain boron-containing reagents, such as bis(pinacolato)diboron (BPD), have tested positive in the Ames assay, classifying them as potential genotoxic impurities (PGIs) under the ICH M7 guideline.[3][4] This necessitates their control at or below the Threshold of Toxicological Concern (TTC), often at parts-per-million (ppm) levels.[3][5]
This guide provides an in-depth, objective comparison of the principal analytical techniques for the detection and quantification of boronic acid impurities. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing a framework for selecting the most appropriate technique for your specific analytical challenge.
The Analytical Challenge: Unique Properties of Boronic Acids
Analyzing boronic acids is complicated by their unique chemical nature. They can exist in equilibrium with their cyclic anhydrides, known as boroxines, through the loss of water.[6] Furthermore, many simple boronic acids lack a strong UV chromophore, complicating detection by standard HPLC-UV methods.[3] Their polarity and potential for interaction with column hardware can also lead to poor chromatographic peak shape and retention time variability.[7] A successful analytical strategy must navigate these challenges to deliver accurate and robust quantification.
Common Impurities in Boronic Acid Chemistry
Understanding potential degradation pathways is critical for developing targeted analytical methods. Key impurities often include:
-
Protodeboronation Products: Replacement of the C-B bond with a C-H bond, often a major byproduct in coupling reactions.[6]
-
Homocoupling Products: Dimerization of the boronic acid, catalyzed by the palladium catalyst.[6]
-
Boroxines: Cyclic anhydrides formed from three boronic acid molecules. Their presence is common in commercial boronic acid reagents.[6]
-
Oxidative Degradation Products: Oxidation of the carbon-boron bond to form the corresponding alcohol or phenol.[6]
Caption: Common impurity formation pathways from a parent aryl boronic acid.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a function of the specific requirements of the analysis, including desired sensitivity, the nature of the impurities, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.[6]
| Technique | Principle | Selectivity | Sensitivity (Typical LOQ) | Derivatization Required? | Key Advantages & Applications |
| HPLC-UV | Separation by liquid chromatography with detection via UV absorbance. | Moderate to High | µg/mL to ng/mL[8] | May be needed for compounds without a chromophore.[8] | Robust and widely available; ideal for routine purity checks and quantification of known, UV-active impurities.[1] |
| GC-MS | Separation of volatile compounds by gas chromatography with mass-based detection. | High | ng/mL[8] | Often required to improve volatility and thermal stability.[3][8] | Excellent for identifying and quantifying volatile impurities or those that can be made volatile. High specificity.[6] |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective mass-based detection and fragmentation. | Very High | ng/mL to pg/mL[8] | Often not required, but can enhance sensitivity.[9] | Gold standard for trace-level quantification of specific impurities in complex matrices, especially for PGIs.[8][10] |
| ¹¹B NMR | Nuclear Magnetic Resonance spectroscopy directly observing the ¹¹B nucleus. | High (for speciation) | % level | Not applicable. | Uniquely suited for distinguishing and quantifying boronic acid vs. boroxine forms and studying complexation.[6][11] |
Method Selection: A Logic-Driven Approach
Choosing the right analytical tool is paramount. The following decision-making workflow illustrates a logical approach to method selection based on key project requirements.
Caption: A workflow for selecting the appropriate analytical method.
Deep Dive: Key Methodologies & Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many QC labs for its robustness and reliability.[1] The primary consideration is that the analyte must possess a UV chromophore for detection.
-
Expertise & Causality: Reversed-phase chromatography on a C18 column is the most common starting point due to its versatility in separating a wide range of organic molecules.[6][12] Mobile phases are typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or phosphoric acid.[1][12] The acid serves a crucial purpose: it suppresses the ionization of acidic silanols on the silica-based column packing, which can otherwise lead to detrimental secondary interactions with the analyte, causing poor peak shape (tailing). For compounds lacking a strong chromophore, post-column derivatization with a reagent like Alizarin can be employed to create a fluorescent complex, significantly enhancing detection sensitivity.[13][14]
Protocol: General-Purpose HPLC-UV Method for Purity Assessment
This protocol is designed for the simultaneous quantification of a UV-active boronic acid and its non-volatile impurities.
-
Instrumentation: HPLC system with a PDA or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 150 mm, 5 µm).[1] The use of columns with technology like MaxPeak Premier helps to minimize analyte-metal surface interactions, improving peak shape and recovery.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes to elute compounds with a range of polarities.[1][2]
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter prior to injection to remove particulates.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, particularly for volatile impurities like benzofuran, a common protodeboronation product.[6] The primary challenge is that boronic acids themselves are non-volatile and thermally labile.
-
Expertise & Causality: To make boronic acids suitable for GC analysis, a derivatization step is almost always mandatory.[3][8] This chemical modification converts the polar -B(OH)₂ group into a more volatile and thermally stable ester. A common and effective strategy is the conversion of a boronic acid (like tetrahydroxydiboron, BBA) into its corresponding pinacol ester (like bis(pinacolato)diboron, BPD) using pinacol.[3] This allows the analyte to traverse the GC column without degradation. Mass spectrometric detection, especially in Single Ion Monitoring (SIM) mode, provides high specificity by monitoring only characteristic fragment ions of the analyte, effectively filtering out noise from the sample matrix and achieving low ppm detection limits.[3]
Caption: A typical experimental workflow for GC-MS analysis of boronic acids.
Protocol: Trace Analysis of Boronic Acids by GC-MS (with Derivatization)
This protocol is adapted for the analysis of an impurity like tetrahydroxydiboron (BBA) by converting it to bis(pinacolato)diboron (BPD).[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Accurately weigh the sample containing the BBA impurity into a vial.
-
Add a solution of pinacol in a suitable solvent (e.g., DMSO).
-
Add an internal standard (e.g., BGHD, as described in reference[3]) for accurate quantification.
-
Heat the mixture (e.g., for 3-6 hours) to drive the conversion of BBA to BPD. The reaction progress can be monitored to ensure completion, making the protocol self-validating.[3]
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, splitless injection mode for trace analysis.
-
Temperature Program: Initial temperature of 50-70°C, followed by a ramp (e.g., 10°C/min) to a final temperature of 250-300°C.
-
MS Detection: Operate the mass spectrometer in Single Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte (BPD) and the internal standard.[3] For BPD, key ions would be selected based on its fragmentation pattern.
-
Quantification: Create a calibration curve using standards of derivatized BBA (i.e., BPD) and the internal standard. Calculate the concentration of BBA in the original sample, accounting for the derivatization step. This method can achieve a limit of quantification (LOQ) in the low ppm range.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and selectivity, particularly for controlling PGIs to TTC limits, LC-MS/MS is the definitive technique.[10]
-
Expertise & Causality: This method combines the separating power of HPLC with the detection capabilities of a tandem mass spectrometer. Derivatization is often not required, as electrospray ionization (ESI) can effectively ionize many boronic acids directly from solution, typically in negative mode to form the [M-H]⁻ ion.[10][15] The trustworthiness of the method comes from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity, minimizing matrix effects and allowing for quantification down to pg/mL levels, which is essential for meeting strict regulatory limits.[8][10]
Protocol: Ultrasensitive LC-MS/MS Method for PGI Quantification
This protocol is a generalized method for quantifying boronic acid impurities at trace levels in an Active Pharmaceutical Ingredient (API).
-
Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[10]
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.1% Ammonia in Water (Ammonia helps promote ionization in negative mode).[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Gradient Program: A fast gradient appropriate for separating the impurities from the main API peak.
-
MS/MS Detection (MRM):
-
Optimize ESI source parameters (e.g., capillary voltage, gas temperature) in negative ion mode by infusing a standard solution of the target impurity.[15]
-
Determine the precursor ion ([M-H]⁻) and optimize fragmentation conditions (collision energy) to find a stable and abundant product ion.
-
Set up an MRM transition (precursor ion → product ion) for each impurity to be quantified.
-
-
Quantification: Prepare a calibration curve using a series of diluted standards. The sample API is dissolved at a high concentration (e.g., 20 mg/mL) to allow for the detection of impurities at the ppm level relative to the API.[10] The method should be validated according to ICH guidelines for linearity, accuracy, precision, and LOQ.[10]
Conclusion
The detection and control of boronic acid impurities are non-negotiable aspects of modern pharmaceutical development. There is no single "best" method; instead, the optimal choice is dictated by the analytical objective. HPLC-UV provides a robust solution for routine quality control, while GC-MS is a powerful tool for specific volatile impurities, provided a suitable derivatization strategy is employed. For the critical task of controlling potentially genotoxic impurities to trace levels, the unparalleled sensitivity and selectivity of LC-MS/MS make it the authoritative technique. Finally, ¹¹B NMR offers unique structural insights that are complementary to chromatographic methods. By understanding the principles, advantages, and practical considerations of each method, scientists can confidently develop and validate robust analytical strategies, ensuring the safety and quality of pharmaceutical products.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
A Senior Application Scientist's Guide to Cross-Validation of Suzuki-Miyaura Coupling Procedures for Substituted Boronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Complexity in C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds.[1] Its Nobel Prize-winning status underscores its impact, stemming from mild reaction conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[2][3]
However, as molecular complexity increases, so do the challenges. Substituted boronic acids—especially those bearing ortho substituents or electron-withdrawing/donating groups—can dramatically affect reaction outcomes. Issues such as steric hindrance impeding reductive elimination, competitive protodeboronation, and catalyst deactivation can lead to low yields and arduous purification.[4][5] Consequently, a single "universal" protocol does not exist. Researchers must often screen and validate published procedures to find the optimal conditions for their specific, often novel, substrates.
This guide provides a framework for the logical cross-validation of published Suzuki-Miyaura coupling procedures. We will move beyond simply listing steps to explain the mechanistic rationale behind experimental choices, empowering you to troubleshoot difficult couplings and select the most robust method for your target molecule.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount to making informed decisions about reaction components. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[2][7] Electron-rich and bulky ligands on the palladium center can facilitate this step.[3]
-
Transmetalation : This is often the rate-determining step and is critically influenced by the base. The base activates the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[9][10] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2][7] This step can be challenging for sterically hindered substrates.
Comparative Analysis of Published Procedures
To illustrate a cross-validation approach, we will compare two distinct protocols for a model reaction: the coupling of a sterically hindered boronic acid with an electron-rich aryl bromide.
Model Reaction: 2,6-Dimethylphenylboronic Acid + 4-Bromoanisole
This reaction is challenging due to the di-ortho-substitution on the boronic acid, which can hinder both transmetalation and reductive elimination.
Procedure A: The Classic Approach (Pd(PPh₃)₄ / Carbonate Base)
This represents a traditional, widely used method that is effective for many simple substrates but may struggle with more demanding partners. Tetrakis(triphenylphosphine)palladium(0) is a common air-stable Pd(0) source.
Detailed Experimental Protocol A:
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[11]
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition : Add degassed solvents, toluene (8 mL) and water (2 mL), via syringe.[12]
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (16 hours).
-
Monitoring : Monitor reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification : Purify the crude residue by flash column chromatography on silica gel.
Procedure B: The Modern Approach (Buchwald Ligand/Precatalyst & Phosphate Base)
This protocol utilizes a modern catalyst system designed specifically for challenging couplings. Buchwald-type phosphine ligands (like SPhos) are bulky and electron-rich, accelerating both oxidative addition and reductive elimination.[3] Using a precatalyst ensures efficient generation of the active Pd(0) species. A stronger base like potassium phosphate (K₃PO₄) is often more effective for hindered couplings.[3][4]
Detailed Experimental Protocol B:
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).[4]
-
Inert Atmosphere : Seal the vial with a septum cap and purge with argon for 5-10 minutes.
-
Catalyst Addition : Under the inert atmosphere, add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane (10 mL) via syringe.[4]
-
Reaction Execution : Place the vial in a preheated heating block at 100 °C and stir vigorously for 4 hours.
-
Monitoring : Monitor reaction progress by TLC or GC-MS.
-
Work-up : Follow the same work-up procedure as described in Protocol A.[4]
-
Purification : Purify the crude residue by flash column chromatography on silica gel.
Cross-Validation Workflow and Data Interpretation
To objectively compare these procedures, they must be run in parallel under identical concentration and temperature conditions. The following workflow ensures a fair comparison.
Hypothetical Comparative Data
The results of the parallel experiment can be summarized for direct comparison.
| Parameter | Procedure A (Classic) | Procedure B (Modern) | Rationale for Difference |
| Catalyst System | Pd(PPh₃)₄ / K₂CO₃ | SPhos Pd G3 / K₃PO₄ | SPhos is a bulkier, more electron-rich ligand ideal for hindered substrates.[3] |
| Reaction Time | 16 h | 4 h | The advanced catalyst system significantly accelerates the rate-limiting steps. |
| Isolated Yield | 45% | 92% | The SPhos ligand facilitates the difficult reductive elimination of the di-ortho-substituted product.[13] |
| Catalyst Loading | 3 mol% | 2 mol% | Higher efficiency of the modern precatalyst allows for lower loading. |
| Key Byproducts | Significant Protodeboronation, Aryl Halide Homocoupling | Trace | The faster kinetics of Procedure B outcompete the undesired protodeboronation pathway. |
Interpretation and Insights
The hypothetical data clearly indicates the superiority of Procedure B for this specific challenging transformation. The nearly quantitative yield in a much shorter time frame demonstrates the power of modern catalyst systems. The 45% yield from the classic procedure is not a failure of the method itself, but rather a reflection of its limitations when applied to sterically demanding substrates. The significant byproduct formation in Procedure A suggests that the catalytic cycle is slow, allowing side reactions like protodeboronation of the boronic acid to become competitive.
This cross-validation provides the necessary empirical data to confidently select Procedure B for scale-up and further development in a drug discovery program.
Conclusion
The Suzuki-Miyaura coupling is a versatile and powerful reaction, but its application to complex, substituted substrates requires careful consideration and validation of the chosen protocol. By understanding the underlying mechanism and systematically comparing different published procedures, researchers can overcome common hurdles like steric hindrance and low reactivity. A modern catalyst system featuring a bulky, electron-rich phosphine ligand and a strong base is often the key to success for challenging couplings. This guide provides a logical framework for performing such a cross-validation, enabling the selection of a robust, efficient, and reproducible procedure tailored to the specific needs of your synthetic target.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of boronic acids versus organotrifluoroborates in Suzuki coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the world of carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance. At the heart of this powerful transformation lies the organoboron reagent. For decades, boronic acids have been the workhorses of this reaction. However, a newer contender, potassium organotrifluoroborates, has emerged, offering compelling advantages that warrant a closer examination. This guide provides a detailed performance comparison of these two crucial reagents, supported by experimental insights, to aid researchers in selecting the optimal partner for their Suzuki coupling endeavors.
At a Glance: Key Performance Differences
| Feature | Boronic Acids | Organotrifluoroborates |
| Stability | Prone to dehydration to form cyclic boroxines; can undergo protodeboronation. | Crystalline, free-flowing solids; remarkably stable to air and moisture.[1] |
| Handling & Storage | Can be challenging to purify and may require special storage conditions. | Easy to handle and can be stored indefinitely at room temperature.[1][2] |
| Stoichiometry | Equilibrium with boroxines can complicate precise stoichiometry.[1][3] | Monomeric structure allows for accurate stoichiometric control.[4] |
| Reaction Conditions | Often require excess reagent to compensate for decomposition.[5][6] | Can be used in near-stoichiometric amounts, improving atom economy.[5][7] |
| Functional Group Tolerance | Can be less tolerant of certain functional groups due to reactivity. | High stability allows for a broader tolerance of functional groups.[1][8] |
| Reactivity | Generally highly reactive in the presence of a base. | Often considered a "protected" form of boronic acid, with reactivity unveiled in situ.[9][10] |
| Side Reactions | More susceptible to protodeboronation and homocoupling. | Reduced propensity for side reactions due to slow release of the active boronic acid.[4][11] |
The Underpinning Chemistry: A Tale of Two Borons
The fundamental difference between boronic acids and organotrifluoroborates lies in the coordination state of the boron atom. Boronic acids feature a trigonal planar, tricoordinate boron, which possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack and decomposition pathways like protodeboronation.[6] Furthermore, boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[3]
In contrast, potassium organotrifluoroborates possess a tetracoordinate boron atom.[1][9] The strong electron-withdrawing fluorine atoms and the formation of a stable "ate" complex significantly reduce the electrophilicity of the boron center. This inherent stability makes them robust, crystalline solids that are remarkably resistant to air and moisture.[1]
The prevailing mechanistic understanding is that organotrifluoroborates act as precursors to the active boronic acid species in the Suzuki coupling reaction.[4][12] Under the basic reaction conditions, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid, which then enters the catalytic cycle.[11][13] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15] While the core cycle remains the same for both boronic acids and organotrifluoroborates, the initial activation step differs.
Caption: The Suzuki-Miyaura catalytic cycle with activation pathways for boronic acids and organotrifluoroborates.
Head-to-Head Performance: Experimental Evidence
Numerous studies have highlighted the practical advantages of organotrifluoroborates in Suzuki coupling reactions, particularly in challenging cases.
Case Study 1: Heteroaryl Coupling
The coupling of heteroarylboronic acids can be problematic due to their instability and propensity for protodeboronation.[5][6] In a study on the synthesis of fluorescent nucleosides, the coupling of an indoloboronic acid with a heteroaryl iodide gave a modest 37% yield. Simply switching to the corresponding organotrifluoroborate under similar conditions improved the yield to 60%.[3] This demonstrates the superior performance of organotrifluoroborates in couplings involving sensitive heteroaromatic systems.
Case Study 2: Overcoming Protodeboronation
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common side reaction with boronic acids, especially with electron-rich or sterically hindered substrates.[6] The enhanced stability of the tetracoordinate boron in organotrifluoroborates makes them significantly less prone to this decomposition pathway.[5][16] This allows for the use of near-stoichiometric amounts of the boron reagent, leading to better atom economy and simplified purification.[7]
Case Study 3: Chemoselectivity
The differential reactivity of boronic acids and organotrifluoroborates can be exploited to achieve chemoselective couplings. An organotrifluoroborate can be carried through a reaction sequence that would not be tolerated by a more reactive boronic acid.[3][10] For instance, a molecule containing both a boronic acid and an organotrifluoroborate moiety could potentially undergo selective coupling at the boronic acid position, leaving the trifluoroborate intact for a subsequent transformation.[3]
Experimental Protocols
The following are generalized, representative protocols for Suzuki-Miyaura coupling reactions. Optimization for specific substrates is often necessary.
Protocol 1: Typical Suzuki Coupling with a Boronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 mmol)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Protocol 2: Suzuki Coupling with a Potassium Organotrifluoroborate
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium aryltrifluoroborate (1.05 - 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 mmol)
-
Solvent (e.g., ethanol/water, toluene/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-100 °C) with stirring until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Conclusion: Choosing the Right Tool for the Job
Both boronic acids and organotrifluoroborates are valuable reagents in the synthetic chemist's toolbox for Suzuki-Miyaura couplings.
Boronic acids remain a cost-effective and highly reactive option for many standard transformations. Their chemistry is well-established, and a vast array are commercially available.
Organotrifluoroborates , on the other hand, shine in situations where stability, handling, and the mitigation of side reactions are paramount.[1] Their superior stability makes them ideal for complex, multi-step syntheses and for challenging substrates, such as certain heteroaryls.[3][8] The ability to use near-stoichiometric amounts and their broader functional group tolerance often justify their use in demanding applications, particularly in the context of drug discovery and development where reliability and yield are critical.[1][8]
Ultimately, the choice between a boronic acid and an organotrifluoroborate will depend on the specific requirements of the reaction, including the nature of the substrates, the desired scale, and the tolerance for potential side products. For routine couplings, a boronic acid may suffice. For more intricate synthetic challenges, the enhanced performance and reliability of an organotrifluoroborate make it a superior and often enabling choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. organicreactions.org [organicreactions.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic Acid
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all chemical byproducts. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid. Boronic acids are a versatile class of compounds pivotal in modern organic synthesis, particularly in Suzuki-Miyaura coupling reactions[1][2]. However, their safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.
Hazard Identification and Regulatory Framework
Analogous boronic acid derivatives are consistently classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3][4]. The primary hazards are summarized below.
Table 1: Hazard Profile Based on Boronic Acid Analogs
| Hazard Classification | Category | Associated Risk | Primary Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [3][4] |
| Acute Oral Toxicity | 4 | Harmful if swallowed |[5] |
Regulatory Compliance: All chemical waste disposal is regulated by federal and local agencies. Key regulations include:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this chemical must be managed as hazardous waste. Improper disposal into regular trash or sewer systems is prohibited[6].
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures to minimize employee exposure[7][8][9].
Pre-Disposal Safety Protocols
Before handling the chemical for disposal, implementing appropriate safety measures is critical. All operations involving this compound or its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks[10].
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Standards |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133[3]. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact and irritation. Gloves must be inspected before use and disposed of after contamination[10][11]. |
| Body Protection | A fully fastened, long-sleeved lab coat. | Prevents contamination of personal clothing[10]. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Disposal Procedure
This protocol ensures that all waste streams containing this compound are captured, contained, and managed in compliance with safety and environmental regulations.
Step 1: Waste Segregation Immediately segregate waste at the point of generation. Never mix boronic acid waste with incompatible chemicals, such as strong oxidizing agents or strong bases[3].
-
Solid Waste: Includes contaminated gloves, weigh paper, pipette tips, and any residual solid chemical.
-
Liquid Waste: Includes reaction mixtures, solutions, and solvent rinses containing the compound.
Step 2: Container Selection and Labeling
-
Selection: Use separate, leak-proof containers made of a compatible material (e.g., high-density polyethylene) for solid and liquid waste[12][13]. Ensure containers have secure, screw-top caps[13].
-
Labeling: All containers must be clearly and accurately labeled. The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully place all contaminated solid materials into the designated solid hazardous waste container. Avoid generating dust[3].
-
Liquid Waste: Pour liquid waste carefully into the designated liquid hazardous waste container. Do not fill containers beyond 90% capacity to allow for expansion[12].
Step 4: Decontamination of Laboratory Glassware Residual boronic acid can be effectively removed from glassware, but the cleaning materials must be disposed of as hazardous waste.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate in the liquid hazardous waste container.
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt[10]. A dilute solution of sodium bicarbonate can be used. This rinsate must also be collected as liquid hazardous waste.
-
Final Rinse: A final rinse with deionized water should be performed, with the rinsate collected as hazardous waste[10].
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste containers in a designated SAA[13]. This area must be:
-
At or near the point of waste generation and under the control of laboratory personnel[6][14].
-
In a secondary containment tray to prevent spills.
-
Away from drains and incompatible materials.
-
Subject to weekly inspection for leaks or degradation[13].
Step 6: Arranging for Final Disposal Follow your institution's specific procedures for hazardous waste pickup. This is typically handled by an Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor[15]. Ensure all institutional and DOT-required documentation is complete for transport[16].
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation.
-
Use Spill Kit: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[3].
-
Decontaminate: Clean the spill area according to the decontamination procedure in Step 4.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. afgsci.com [afgsci.com]
- 16. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
